molecular formula C3H10ClN3 B095898 N-ethylguanidine hydrochloride CAS No. 19341-54-9

N-ethylguanidine hydrochloride

Cat. No.: B095898
CAS No.: 19341-54-9
M. Wt: 123.58 g/mol
InChI Key: GVSGVBVZXJOLDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethylguanidine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C3H10ClN3 and its molecular weight is 123.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3.ClH/c1-2-6-3(4)5;/h2H2,1H3,(H4,4,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSGVBVZXJOLDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40941024
Record name N-Ethylguanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40941024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19341-54-9
Record name Guanidine, N-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19341-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethylguanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40941024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylguanidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.052
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N-Ethylguanidine Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Guanidinium Scaffold

In the landscape of modern medicinal chemistry and organic synthesis, the guanidinium group stands out as a privileged scaffold. Its unique electronic properties, hydrogen bonding capabilities, and cationic nature at physiological pH make it a cornerstone in the design of bioactive molecules and a versatile functional group in synthetic transformations. Among the myriad of guanidine derivatives, N-ethylguanidine hydrochloride presents itself as a compound of significant interest, offering a nuanced balance of steric and electronic properties that can be strategically exploited in drug design and as a reagent in organic synthesis.

This technical guide is crafted to provide researchers, scientists, and drug development professionals with an in-depth understanding of the core chemical properties of this compound. Moving beyond a simple recitation of facts, this document aims to deliver field-proven insights, explaining the causality behind experimental choices and providing a framework for the practical application of this compound. Every piece of information is grounded in authoritative sources to ensure scientific integrity and empower your research and development endeavors.

Core Chemical and Physical Properties

This compound is the salt formed from the strong organic base N-ethylguanidine and hydrochloric acid. The protonation of the guanidinium group results in a delocalized positive charge across the central carbon and three nitrogen atoms, a key feature influencing its chemical behavior.

Structural and General Properties

A summary of the fundamental properties of this compound is presented in Table 1.

PropertyValueSource(s)
Chemical Name This compoundN/A
Synonyms 1-Ethylguanidine hydrochloride, Ethylguanidinium chloride[1][2]
CAS Number 19341-54-9[3][4]
Molecular Formula C₃H₁₀ClN₃[1]
Molecular Weight 123.58 g/mol [3]
Appearance White to off-white crystalline solid[5]
Melting Point 115-118 °C[1]
Solubility Profile
SolventSolubilityRationale & Comparative Insights
Water Highly solubleThe ionic nature of the hydrochloride salt and the hydrogen bonding capacity of the guanidinium group lead to excellent solubility in water. Guanidine hydrochloride itself is highly soluble in water, and the ethyl group is unlikely to drastically reduce this property.[5]
Methanol SolubleAs a polar protic solvent, methanol can effectively solvate the ions and engage in hydrogen bonding. Guanidine hydrochloride is known to be soluble in methanol.[5]
Ethanol SolubleSimilar to methanol, ethanol is a polar protic solvent, though its lower polarity might result in slightly reduced solubility compared to methanol. Guanidine hydrochloride is soluble in ethanol.[5]
Acetone Sparingly soluble to insolubleThe lower polarity and aprotic nature of acetone make it a poor solvent for highly charged species like this compound. Guanidine hydrochloride is nearly insoluble in acetone.[5]
Benzene InsolubleAs a nonpolar solvent, benzene cannot effectively solvate the ions of the salt. Guanidine hydrochloride is insoluble in benzene.[5]
Ether InsolubleSimilar to benzene, diethyl ether is a nonpolar aprotic solvent and is not expected to dissolve this compound. Guanidine hydrochloride is nearly insoluble in ether.[5]

Note: The solubility descriptions are based on general chemical principles and comparative data for guanidine hydrochloride. Experimental verification is recommended for specific applications.

Stability and Handling

This compound is described as being hygroscopic and should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] While specific thermal decomposition data for the N-ethyl derivative is not available, guanidine hydrochloride is known to be relatively stable but can hydrolyze in aqueous solutions to form ammonia and urea.[5] It is reasonable to assume that this compound exhibits similar stability characteristics.

Spectroscopic Characterization: A Multi-faceted Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule.

The proton NMR spectrum of this compound is expected to be relatively simple.

  • Ethyl Group: A triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene protons (CH₂) are anticipated. The coupling between these two groups (typically with a J-value of ~7 Hz) is a characteristic feature.

  • Guanidinium Protons: The protons on the nitrogen atoms (NH and NH₂) are expected to be broad signals due to quadrupole broadening and exchange with the solvent (if protic). Their chemical shift can be highly dependent on the solvent, concentration, and temperature. In D₂O, these protons would exchange with deuterium and the signals would disappear.

The carbon NMR spectrum will provide information on the carbon environments.

  • Ethyl Group: Two distinct signals are expected for the methyl (CH₃) and methylene (CH₂) carbons.

  • Guanidinium Carbon: A single signal for the central carbon of the guanidinium group is expected. Its chemical shift will be in the downfield region due to the deshielding effect of the three attached nitrogen atoms. For comparison, the guanidinium carbon in guanidine hydrochloride appears at approximately 157 ppm.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by vibrations of the N-H, C-N, and C-H bonds.

Wavenumber (cm⁻¹)VibrationExpected Appearance
3400-3100N-H stretchingStrong, broad absorptions due to the various N-H bonds in the protonated guanidinium group.
2980-2850C-H stretchingMedium to strong absorptions from the ethyl group.
~1650C=N stretching and N-H bendingA strong, broad absorption characteristic of the delocalized C-N system in the guanidinium ion and N-H bending vibrations.
~1460C-H bendingA medium absorption from the methylene group.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) in positive ion mode would be the most suitable technique. The expected molecular ion would be that of the N-ethylguanidinium cation [C₃H₁₀N₃]⁺, with a calculated m/z of 88.087.

Synthesis of this compound: A Practical Protocol

While various methods for the synthesis of substituted guanidines exist, a common and practical approach involves the reaction of an amine with a guanylating agent. A plausible and frequently used method for the preparation of this compound is the reaction of ethylamine with cyanamide, followed by treatment with hydrochloric acid.

Reaction Scheme

G ethylamine H3C-CH2-NH2 Ethylamine intermediate [H3C-CH2-NH-C(=NH)-NH2] N-Ethylguanidine (free base) ethylamine->intermediate + cyanamide H2N-C≡N Cyanamide cyanamide->intermediate product [H3C-CH2-NH-C(=NH2+)-NH2] Cl- This compound intermediate->product + hcl HCl hcl->product

Figure 1. Synthesis of this compound.

Step-by-Step Experimental Protocol

Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethylamine hydrochloride (1.0 equivalent) and cyanamide (1.0-1.2 equivalents) in a suitable solvent such as water or ethanol.

    • Rationale: Using the hydrochloride salt of the amine can be advantageous as it is often a more stable and less volatile solid. The reaction can then be carried out under basic conditions to free the amine in situ. Alternatively, aqueous ethylamine can be used directly.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Rationale: Heating is necessary to drive the addition of the amine to the nitrile group of cyanamide.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. If the free base of ethylamine was used, carefully add concentrated hydrochloric acid until the solution is acidic (pH ~1-2).

  • Purification: Concentrate the solution under reduced pressure to obtain the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or methanol/acetone.

    • Rationale: Recrystallization is an effective method for purifying crystalline solids. The choice of solvent system is critical to obtain high purity crystals.

Chemical Reactivity: The Nucleophilic and Basic Nature of the Guanidinium Core

The reactivity of N-ethylguanidine is primarily dictated by the nucleophilic character of the nitrogen atoms and the basicity of the guanidine functional group. In its hydrochloride salt form, the guanidinium cation is significantly less nucleophilic. However, in the presence of a base, the free N-ethylguanidine can participate in a variety of reactions.

G NEG N-Ethylguanidine (Free Base) Electrophiles Electrophiles (e.g., Alkyl halides, Acyl chlorides) NEG->Electrophiles Nucleophilic Substitution Nucleophilic_Addition Michael Acceptors (α,β-unsaturated carbonyls) NEG->Nucleophilic_Addition Conjugate Addition Heterocycle_Synthesis 1,3-Dicarbonyls NEG->Heterocycle_Synthesis Condensation

Figure 2. Reactivity of N-ethylguanidine.

  • Reaction with Electrophiles: The free base of N-ethylguanidine can react with electrophiles such as alkyl halides and acyl chlorides to form substituted guanidines. The site of substitution can vary depending on the reaction conditions and the nature of the electrophile.

  • Condensation Reactions: N-Ethylguanidine can undergo condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form pyrimidine derivatives. This is a common strategy in heterocyclic synthesis.[7]

  • Michael Addition: As a nitrogen nucleophile, N-ethylguanidine can participate in Michael additions to α,β-unsaturated carbonyl compounds.

Applications in Research and Drug Development

The guanidinium group is a key pharmacophore in a wide range of biologically active molecules. The introduction of an ethyl group in this compound provides a handle to modulate lipophilicity and steric interactions, making it a valuable building block in drug discovery.

Medicinal Chemistry
  • Bioisostere for Arginine: The guanidinium side chain of arginine is crucial for many protein-protein interactions. N-ethylguanidine derivatives can be designed as mimetics of arginine to modulate these interactions.

  • Enzyme Inhibition: The guanidinium group can interact with negatively charged residues (e.g., aspartate, glutamate) in the active sites of enzymes. N-ethylguanidine-containing molecules have been explored as inhibitors of various enzymes, including proteases and kinases.

  • Antimicrobial and Antiviral Agents: The cationic nature of the guanidinium group can lead to interactions with microbial cell membranes, resulting in antimicrobial activity. Several guanidine-containing compounds have shown promise as antibacterial, antifungal, and antiviral agents.[8]

Organic Synthesis
  • Precursor for Heterocyclic Synthesis: As mentioned earlier, N-ethylguanidine is a valuable precursor for the synthesis of substituted pyrimidines and other nitrogen-containing heterocycles, which are important scaffolds in medicinal chemistry.[7]

  • Organocatalysis: The basicity of guanidines has been exploited in organocatalysis. While less common than more sterically hindered guanidine bases, N-ethylguanidine could potentially be used as a base catalyst in certain transformations.

Safety and Handling

This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

  • Handling: Avoid inhalation of dust. Use in a well-ventilated area. Avoid contact with skin and eyes.

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • In case of skin contact: Wash with plenty of soap and water.

    • If inhaled: Move person into fresh air.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

  • Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.

Conclusion: A Building Block of Untapped Potential

This compound, while a seemingly simple molecule, possesses a rich chemistry that is of significant interest to researchers in both academic and industrial settings. Its utility as a building block in medicinal chemistry for the development of new therapeutic agents is underscored by the prevalence of the guanidinium motif in biologically active compounds. Furthermore, its reactivity makes it a valuable tool in the synthesis of complex heterocyclic systems. This guide has aimed to provide a comprehensive overview of its chemical properties, drawing from available data and established chemical principles. As research continues to uncover the vast potential of guanidine derivatives, a thorough understanding of the fundamental properties of compounds like this compound will be indispensable for future innovation.

References

An In-Depth Technical Guide to N-ethylguanidine hydrochloride (CAS 19341-54-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethylguanidine hydrochloride, with the CAS number 19341-54-9, is an ethylated derivative of guanidine. While guanidine hydrochloride itself is a well-established protein denaturant widely employed in proteomics and biochemical studies, the introduction of an ethyl group to the guanidine scaffold presents unique chemical properties and potential applications. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical characteristics and synthesis to its applications, analytical methodologies, and safety considerations. This document is intended to serve as a valuable resource for researchers and professionals in the fields of proteomics, drug discovery, and chemical biology.

Chemical and Physical Properties

This compound is a salt composed of the ethylguanidinium cation and the chloride anion. The guanidinium group is highly basic due to the resonance stabilization of its protonated form, and the addition of an ethyl group can subtly influence its electronic and steric properties.

PropertyValueSource(s)
CAS Number 19341-54-9[1]
Molecular Formula C₃H₉N₃·HCl[1]
Molecular Weight 123.58 g/mol [1]
Appearance White to off-white crystalline solid[2]
Melting Point 115-118 °C[3]
Solubility Soluble in waterInferred from properties of similar salts
Hygroscopicity Hygroscopic[3]

Synthesis of this compound

The synthesis of N-alkylguanidines can be achieved through several routes, with a common and straightforward method being the reaction of an amine with a guanylating agent such as cyanamide.[4] The following protocol describes a plausible and efficient synthesis of this compound from ethylamine and cyanamide.

Reaction Principle

The synthesis involves the nucleophilic addition of ethylamine to the carbon atom of cyanamide, forming N-ethylguanidine. The reaction is typically carried out in an aqueous solution, and the resulting free base is then neutralized with hydrochloric acid to yield the stable hydrochloride salt.[5]

Synthesis_of_N_ethylguanidine_hydrochloride cluster_0 Step 1: Guanylation cluster_1 Step 2: Salt Formation ethylamine H3C-CH2-NH2 Ethylamine intermediate [Intermediate] (Protonated Adduct) ethylamine->intermediate + cyanamide H2N-C≡N Cyanamide cyanamide->intermediate + ethylguanidine H3C-CH2-NH-C(=NH)-NH2 N-ethylguanidine intermediate->ethylguanidine Proton transfer ethylguanidine_base H3C-CH2-NH-C(=NH)-NH2 N-ethylguanidine final_product [H3C-CH2-NH-C(=NH2)-NH2]+ Cl- This compound ethylguanidine_base->final_product + hcl HCl Hydrochloric Acid hcl->final_product +

Synthesis of this compound.
Experimental Protocol

Materials:

  • Ethylamine solution (e.g., 70% in water)

  • Cyanamide (H₂NCN)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Ethanol

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • pH meter or pH paper

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve cyanamide (1.0 eq) in deionized water.

  • Addition of Ethylamine: To the stirred solution, slowly add ethylamine solution (1.1 eq). The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 2-4 hours. Monitor the reaction progress by a suitable method, such as thin-layer chromatography (TLC) or LC-MS.

  • Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly add concentrated hydrochloric acid dropwise while monitoring the pH. Adjust the pH to approximately 5-6.

  • Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the water.

  • Crystallization: Add ethanol to the concentrated residue and heat gently to dissolve. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Purification: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with cold diethyl ether to remove any residual impurities.

  • Drying: Dry the purified this compound crystals under vacuum to a constant weight.

Applications in Research and Development

The primary application of this compound lies in the field of proteomics, where it can be used as a tool in sample preparation for mass spectrometry analysis.[1]

Role in Proteomics

Guanidine hydrochloride is a powerful chaotropic agent that disrupts the tertiary and secondary structure of proteins, effectively denaturing them.[2] This denaturation is crucial in proteomics for several reasons:

  • Increased Solubility: Denaturation unfolds proteins, exposing hydrophobic regions and increasing their solubility in aqueous buffers.

  • Enhanced Enzymatic Digestion: The unfolding of proteins makes them more accessible to proteolytic enzymes like trypsin, leading to more complete and efficient digestion into peptides for mass spectrometry analysis.[1][6]

  • Improved Protein Extraction: Guanidine hydrochloride is effective in lysing cells and solubilizing proteins from complex biological samples.[7]

While the specific advantages of the N-ethyl group have not been extensively documented in peer-reviewed literature, it can be inferred that the ethyl group may modulate the chaotropic properties of the guanidinium headgroup, potentially influencing its interaction with proteins and its overall effectiveness in specific applications.

Potential in Drug Discovery

The guanidine moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[8] Guanidine derivatives are known to interact with various biological targets, including enzymes and ion channels. While this compound itself is not a therapeutic agent, it can serve as a valuable building block or starting material for the synthesis of more complex guanidine-containing molecules with potential therapeutic applications.

Applications cluster_proteomics Proteomics Applications cluster_drug_discovery Drug Discovery Potential NEG_HCl N-ethylguanidine hydrochloride Protein_Denaturation Protein Denaturation NEG_HCl->Protein_Denaturation Acts as a chaotropic agent Building_Block Synthetic Building Block NEG_HCl->Building_Block Sample_Prep Sample Preparation for Mass Spectrometry Protein_Denaturation->Sample_Prep Protein_Digestion Enhanced Proteolytic Digestion Protein_Denaturation->Protein_Digestion Lead_Compounds Synthesis of Novel Guanidine Derivatives Building_Block->Lead_Compounds

Key application areas of this compound.

Analytical Methodologies

The accurate quantification and characterization of this compound are essential for its use in research and development. Due to the lack of a strong chromophore, direct UV detection can be challenging.

High-Performance Liquid Chromatography (HPLC)

A common method for the analysis of guanidine and its derivatives is reverse-phase HPLC, often requiring pre-column derivatization to introduce a UV-active or fluorescent tag.[9][10] However, ion-exchange chromatography with conductivity detection or a universal detector like an Evaporative Light Scattering Detector (ELSD) can also be employed for direct analysis.[5][11]

Representative HPLC-UV Method (with derivatization):

  • Derivatization Agent: 1-Naphthyl isothiocyanate can be used to derivatize the primary amine groups of guanidine.[10]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer at pH 3).

  • Detection: UV at a wavelength appropriate for the derivatizing agent (e.g., 220 nm for the 1-naphthyl group).[10]

  • Quantification: Based on a calibration curve prepared from derivatized standards of known concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. The N-H protons will likely appear as broad signals due to exchange and quadrupolar broadening.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl and methylene carbons of the ethyl group, as well as a signal for the guanidinium carbon. The chemical shift of the guanidinium carbon is characteristic and typically appears around 157-160 ppm.[12]

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight and fragmentation pattern of this compound.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is suitable for this polar and pre-charged molecule.

  • Expected Molecular Ion: The protonated molecule [M+H]⁺ would have an m/z corresponding to the free base (87.12 g/mol ) plus a proton.

  • Fragmentation: Tandem mass spectrometry (MS/MS) would likely show characteristic losses of ammonia (NH₃) and ethylamine (CH₃CH₂NH₂).[13][14][15]

Safety and Handling

While specific toxicological data for this compound is limited, information from related compounds, such as guanidine hydrochloride, provides a basis for safe handling practices.[16]

Hazard Identification

Based on data for similar guanidine salts, this compound should be considered:

  • Harmful if swallowed. [8]

  • Causes skin irritation. [8]

  • Causes serious eye irritation. [8]

  • May cause respiratory irritation. [2]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Due to its hygroscopic nature, it should be protected from moisture.[3]

  • First Aid Measures:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

    • Skin: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

Pharmacokinetics and ADME Considerations

For professionals in drug development, understanding the potential pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of a compound is crucial.[17][18][19] While specific ADME data for this compound is not available, general principles for small, polar, and charged molecules can be applied.

  • Absorption: Due to its polar and charged nature, oral absorption is likely to be low.

  • Distribution: After absorption, it would be expected to distribute primarily in the aqueous compartments of the body.

  • Metabolism: The guanidine group is generally stable to metabolic degradation. The ethyl group may be susceptible to some metabolic transformations.

  • Excretion: The compound is likely to be excreted largely unchanged in the urine.

It is important to note that these are predictions, and empirical studies would be required to determine the actual pharmacokinetic profile of this compound.

Conclusion

This compound is a versatile chemical with established utility in proteomics and potential as a building block in drug discovery. Its role as a protein denaturant in sample preparation for mass spectrometry is a key application for researchers. This guide has provided a comprehensive overview of its synthesis, properties, applications, analytical methods, and safety considerations. By understanding these fundamental aspects, researchers and drug development professionals can effectively and safely utilize this compound in their work.

References

An In-Depth Technical Guide to the Molecular Structure of N-ethylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The guanidinium group, a key structural motif in the amino acid arginine, is of profound importance in biological systems, mediating a range of interactions critical to protein structure and function. Its synthetic analogue, N-ethylguanidine hydrochloride, offers a valuable tool for researchers in proteomics and drug discovery. This guide provides a comprehensive technical overview of the molecular structure of this compound, delving into its spectroscopic characterization, synthesis, and applications, with the aim of equipping scientists with the foundational knowledge to effectively utilize this compound in their research endeavors.

Molecular Identity and Physicochemical Properties

This compound is the salt formed between the organic base N-ethylguanidine and hydrochloric acid. Its chemical identity is well-established, and its key properties are summarized below.

PropertyValueReference
Chemical Name N-Ethylguanidinium chloride[1](--INVALID-LINK--)
Synonyms Ethylguanidine hydrochloride, 1-Ethylguanidinium hydrochloride[2](--INVALID-LINK--)
CAS Number 19341-54-9[1](--INVALID-LINK--)
Molecular Formula C3H10ClN3[2](--INVALID-LINK--)
Molecular Weight 123.59 g/mol [1](--INVALID-LINK--)
Melting Point 115-118 °C[2](--INVALID-LINK--)
Appearance White to off-white crystalline solid
Solubility Soluble in water

Elucidation of the Molecular Structure

The structural characterization of this compound is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

The proton NMR spectrum of this compound in D₂O is expected to show two main signals corresponding to the ethyl group protons.

  • Triplet (3H): Around 1.1-1.3 ppm, corresponding to the methyl (-CH₃) protons. The triplet splitting pattern arises from the coupling with the adjacent methylene (-CH₂-) protons.

  • Quartet (2H): Around 3.1-3.3 ppm, corresponding to the methylene (-CH₂-) protons. The quartet is a result of coupling with the neighboring methyl (-CH₃) protons.

  • Broad Singlet (4H): A broad signal corresponding to the four exchangeable protons on the guanidinium group (-NH₂ and =NH₂⁺) is also expected, though its position can vary depending on the solvent and concentration. In D₂O, this signal may be diminished or absent due to proton-deuterium exchange.

The carbon-13 NMR spectrum provides insight into the carbon skeleton.[3](--INVALID-LINK--)

  • ~15 ppm: A signal corresponding to the methyl carbon (-CH₃) of the ethyl group.

  • ~40 ppm: A signal for the methylene carbon (-CH₂-) of the ethyl group.

  • ~157 ppm: A downfield signal characteristic of the central carbon of the guanidinium group (C=N). The significant deshielding is due to the attachment of three electronegative nitrogen atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals the vibrational modes of the functional groups within the molecule.[4](--INVALID-LINK--)

Wavenumber (cm⁻¹)Vibrational Mode
3400-3100N-H stretching vibrations of the guanidinium group. The broadness indicates hydrogen bonding.
2980-2850C-H stretching vibrations of the ethyl group (methyl and methylene).
~1650C=N stretching vibration of the guanidinium group. This is a key characteristic peak.
~1600N-H bending vibrations (scissoring) of the primary amine groups.
~1460C-H bending vibrations of the methylene group.
~1380C-H bending vibrations of the methyl group.

Synthesis of this compound

The synthesis of this compound can be achieved through the guanylation of ethylamine. While several methods exist for the synthesis of guanidines, a common approach involves the reaction of an amine with a guanylating agent. A representative, though not specific, protocol adapted from the synthesis of similar guanidine derivatives is presented below.[5](--INVALID-LINK--)

General Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Ethylamine Ethylamine Reaction_Vessel Reaction in an appropriate solvent (e.g., water or ethanol) with heating Ethylamine->Reaction_Vessel Cyanamide Cyanamide Cyanamide->Reaction_Vessel Acidification Acidification with Hydrochloric Acid Reaction_Vessel->Acidification Crystallization Crystallization Acidification->Crystallization Product N-ethylguanidine hydrochloride Crystallization->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethylamine hydrochloride (1.0 eq) and cyanamide (1.1 eq) in water or ethanol.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration.

  • Purification: The crude product is then acidified with a calculated amount of hydrochloric acid. The resulting this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the final product as a crystalline solid.

Applications in Research and Drug Development

This compound and the broader class of guanidinium compounds have found significant applications in the life sciences, particularly in proteomics and as scaffolds in medicinal chemistry.

Proteomics and Mass Spectrometry

Guanidine hydrochloride is a well-known protein denaturant.[6](7--INVALID-LINK-- In "shotgun" proteomics, proteins are enzymatically digested into smaller peptides prior to analysis by mass spectrometry. This compound can be used in this workflow to:

  • Denature Proteins: By disrupting the non-covalent interactions that maintain the three-dimensional structure of proteins, guanidinium salts expose the cleavage sites for proteolytic enzymes like trypsin and Lys-C, leading to more efficient and complete digestion.[8](--INVALID-LINK--)

  • Enhance Peptide Solubility: The resulting peptides are more soluble in the presence of guanidinium salts, which can improve their recovery and detection by mass spectrometry.

Proteomics_Workflow Protein_Sample Protein Sample Denaturation Denaturation with N-ethylguanidine HCl Protein_Sample->Denaturation Digestion Enzymatic Digestion (e.g., Trypsin) Denaturation->Digestion MS_Analysis Mass Spectrometry Analysis Digestion->MS_Analysis Data_Analysis Peptide Identification and Quantification MS_Analysis->Data_Analysis

Caption: Role of this compound in a typical proteomics workflow.

Chemical Modification of Proteins

The guanidinium group can be used to chemically modify specific amino acid residues in proteins. For instance, reagents that introduce a guanidinium group can target and modify lysine residues, converting them into homoarginine. This modification can be useful for:

  • Protein Structure-Function Studies: Altering the charge and hydrogen-bonding potential of lysine residues can help elucidate their role in protein function and interactions.

  • Mass Spectrometry-Based Proteomics: The conversion of lysine to homoarginine changes the fragmentation pattern of peptides in mass spectrometry, which can aid in peptide sequencing and identification.

Drug Discovery

The guanidinium moiety is a privileged scaffold in medicinal chemistry due to its ability to form strong hydrogen bonds and electrostatic interactions with biological targets. Guanidine-containing compounds have been explored for a wide range of therapeutic applications. While this compound itself is not a therapeutic agent, it serves as a valuable building block and a model compound for the design and synthesis of more complex guanidine-containing drug candidates.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Avoid inhalation of dust. Use in a well-ventilated area or under a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place. The compound is hygroscopic and should be protected from moisture.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a fundamental chemical tool with a well-defined molecular structure that can be thoroughly characterized by modern spectroscopic methods. Its utility in proteomics, particularly in enhancing protein digestion for mass spectrometry, and its relevance as a building block in medicinal chemistry underscore its importance for researchers in the life sciences. A clear understanding of its properties, synthesis, and applications, as outlined in this guide, is essential for its effective and safe use in scientific discovery.

References

Synthesis of N-ethylguanidine hydrochloride from ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of N-ethylguanidine hydrochloride from Ethylamine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive methodology for the synthesis of this compound, a valuable building block in pharmaceutical and chemical research. The core of this guide focuses on the direct and efficient reaction of ethylamine hydrochloride with cyanamide. We will explore the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and discuss the necessary techniques for purification and analytical characterization. This document is intended for an audience of researchers, chemists, and drug development professionals, offering field-proven insights to ensure technical accuracy, reproducibility, and safety.

Introduction: The Significance of the Guanidinium Moiety

The guanidinium group is a ubiquitous functional group in biological systems and medicinal chemistry. It is famously present in the amino acid arginine, where its positive charge at physiological pH is crucial for protein structure and function, including enzyme-substrate interactions through hydrogen bonding and electrostatic forces.[1] This functional group's ability to remain protonated over a wide pH range makes it a key pharmacophore in numerous drug molecules, such as the anti-ulcer medication cimetidine.[2]

N-ethylguanidine serves as a fundamental synthetic intermediate, allowing for the introduction of the ethylguanidinyl moiety into more complex molecular architectures. Its hydrochloride salt is a stable, crystalline solid, making it convenient to handle and store.[3] This guide presents a robust and accessible synthetic route from readily available starting materials: ethylamine and cyanamide.

Synthetic Strategy and Mechanistic Rationale

The most direct and common method for preparing monosubstituted guanidines is the addition of an amine salt to cyanamide.[4][5] While other reagents like dicyandiamide or calcium cyanamide can be used, the reaction of an amine hydrochloride with aqueous cyanamide offers a clean and high-yielding pathway.

Causality of Reagent Selection
  • Ethylamine Hydrochloride: The reaction proceeds via the nucleophilic attack of the amine on the carbon atom of the cyanamide's nitrile group. Using the amine salt (ethylamine hydrochloride) rather than the free base is critical. The reaction is acid-catalyzed; the protonation of the cyanamide's nitrile nitrogen makes the carbon atom significantly more electrophilic and susceptible to attack by the weakly nucleophilic amine. The amine salt conveniently provides both the nucleophile (in equilibrium with its free base form) and the necessary acidic environment.

  • Cyanamide (H₂NCN): Cyanamide is a versatile C1 building block that acts as a dehydrated form of urea.[2][6] Its reactivity is centered on the electrophilic character of the sp-hybridized carbon atom. It is commercially available, often as a stabilized aqueous solution.

Reaction Mechanism

The synthesis follows a well-established acid-catalyzed nucleophilic addition mechanism:

  • Activation: The cyanamide molecule is first activated by protonation of its terminal nitrogen atom by a proton source (from the ethylamine hydrochloride). This creates a highly electrophilic nitrilium-like intermediate.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of an ethylamine molecule attacks the electrophilic carbon of the protonated cyanamide.

  • Proton Transfer: A series of proton transfers occurs, leading to the formation of the resonance-stabilized N-ethylguanidinium cation. The chloride ion from the starting material acts as the counter-ion.

The overall transformation is illustrated in the diagram below.

References

An In-depth Technical Guide to the Reaction Mechanisms of N-Ethylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethylguanidine hydrochloride is a versatile and fundamental reagent in modern organic synthesis. Its unique structural motif, characterized by a central carbon atom bonded to three nitrogen atoms, imparts strong basicity and high nucleophilicity, making it an invaluable building block for the synthesis of a diverse array of nitrogen-containing heterocycles. This guide provides an in-depth exploration of the core reaction mechanisms of this compound. It delves into the synthesis of the parent compound, its fundamental reactivity with electrophilic species, and its pivotal role in cyclocondensation reactions. The narrative emphasizes the causality behind experimental choices and provides field-proven protocols, ensuring both technical accuracy and practical applicability for professionals in chemical research and drug development.

Introduction and Physicochemical Profile

The guanidinium group is a ubiquitous functional group found in numerous natural products, pharmaceuticals, and agrochemicals.[1] N-ethylguanidine, as a simple alkyl-substituted derivative, serves as a crucial synthon, particularly in the construction of pyrimidine-based scaffolds which are foundational to many biologically active molecules.[1] The compound is almost exclusively handled as its hydrochloride salt to improve stability, shelf-life, and handling characteristics. The protonated guanidinium cation is highly stabilized by resonance, which accounts for the high pKa of its conjugate acid and its classification as a strong organic base.[2]

Before engaging in synthesis, understanding the physical properties of the reagent is paramount.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 19341-54-9 [3][4]
Molecular Formula C₃H₁₀ClN₃ [4]
Molecular Weight 123.58 g/mol [3][4]
Melting Point 115-118 °C [4][5]
Appearance White to slightly yellow crystalline solid [6]
Solubility Soluble in water [6]

| Sensitivity | Hygroscopic |[4] |

Synthesis of N-Ethylguanidine and its Salts

The preparation of substituted guanidines can be achieved through several established routes. A prevalent and industrially relevant method involves the reaction of an amine with a cyanamide or a derivative thereof, such as dicyandiamide.[7][8]

A common laboratory-scale synthesis of an N-alkylguanidine salt involves the reaction of the corresponding amine nitrate with dicyandiamide.[7]

Mechanism Insight: The reaction proceeds through the formation of a substituted biguanide nitrate as an intermediate, which is subsequently ammonolyzed to yield the desired guanidine nitrate.[7] This approach avoids the direct handling of the more hazardous cyanamide. The hydrochloride salt can then be prepared through salt exchange or by using the corresponding amine hydrochloride.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_process Process cluster_product Product R1 Ethylamine Nitrate (CH3CH2NH3+ NO3-) P1 Heat R1->P1 R2 Dicyandiamide R2->P1 INT Substituted Biguanide Nitrate P2 Ammonolysis INT->P2 P1->INT Formation PROD N-Ethylguanidine Nitrate P2->PROD Cleavage G start N-Ethylguanidine (Free Base) tetra_int Tetrahedral Intermediate start->tetra_int Nucleophilic Attack acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->tetra_int product N-Acyl-N'-ethylguanidine tetra_int->product Collapse & Elimination of Cl- hcl HCl tetra_int->hcl G reagents N-Ethylguanidine + 1,3-Dicarbonyl step1 1. Nucleophilic Attack 2. Dehydration reagents->step1 intermediate Open-Chain Intermediate (Imine) step1->intermediate step2 Intramolecular Nucleophilic Attack intermediate->step2 cyclic_int Cyclic Intermediate (Hemiaminal-like) step2->cyclic_int step3 Final Dehydration cyclic_int->step3 product Substituted Pyrimidine step3->product

References

An In-Depth Technical Guide to the Physical Characteristics of N-Ethylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core physical characteristics of N-ethylguanidine hydrochloride (CAS RN: 19341-54-9). As a compound of interest in proteomics research and synthetic chemistry, a thorough understanding of its physical properties is paramount for its effective application, handling, and development.[1] This document moves beyond a simple datasheet to provide field-proven insights and the causality behind experimental choices, ensuring a robust and self-validating understanding for the discerning researcher.

Core Molecular and Physical Properties

This compound is the hydrochloride salt of N-ethylguanidine. The central feature of this molecule is the guanidinium group, a planar and highly resonant structure where the positive charge is delocalized across the central carbon and three nitrogen atoms. This delocalization contributes significantly to the stability and physical behavior of the compound.

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₃H₁₀ClN₃[1]
Molecular Weight 123.58 g/mol [1]
CAS Number 19341-54-9[1]
Melting Point 115-118 °C
Appearance White to off-white crystalline solid[2]
Hygroscopicity Hygroscopic

It is crucial to note the hygroscopic nature of this compound. This property necessitates careful handling and storage in a dry, well-ventilated place to prevent moisture absorption, which can impact sample integrity and experimental reproducibility.

Solubility Profile: A Qualitative and Quantitative Perspective

The solubility of a compound is a critical parameter in drug development and experimental design, influencing everything from reaction kinetics to bioavailability. This compound, as a salt, is expected to exhibit good solubility in polar solvents.

Experimental Protocol for Determining Solubility:

The following is a robust, step-by-step protocol for the quantitative determination of this compound solubility in a solvent of interest.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., deionized water, ethanol, methanol, DMSO)

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

    • Equilibrate the vial in a temperature-controlled shaker at the desired temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

    • Centrifuge the collected supernatant to further remove any suspended microcrystals.

    • Accurately dilute the clear supernatant with the solvent to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted sample using a validated HPLC method or other suitable analytical technique to determine the concentration of this compound.

    • A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

G cluster_prep Solution Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result A Add excess solute to solvent B Equilibrate at constant T A->B C Withdraw supernatant B->C D Centrifuge C->D E Dilute sample D->E F Analyze by HPLC E->F G Calculate Solubility F->G

Caption: Workflow for the experimental determination of solubility.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of chemical compounds. The following sections detail the expected and reported spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR are crucial for structural verification.

¹H NMR (Proton NMR):

In a deuterated solvent such as D₂O, the ¹H NMR spectrum of this compound is expected to show signals corresponding to the ethyl group. The protons of the -CH₂- group will be adjacent to a nitrogen atom, resulting in a downfield shift. The protons of the -CH₃ group will be further upfield. The protons on the nitrogen atoms may be exchangeable with the deuterium in the solvent and thus may not be observed or may appear as a broad signal.

¹³C NMR (Carbon-13 NMR):

The ¹³C NMR spectrum will provide information about the carbon skeleton. We expect to see three distinct signals: one for the central guanidinium carbon, one for the methylene (-CH₂-) carbon of the ethyl group, and one for the methyl (-CH₃) carbon. The guanidinium carbon is expected to be significantly downfield due to its bonding to three nitrogen atoms.

Experimental Protocol for NMR Analysis:

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O)

  • NMR tubes (5 mm)

  • Pipettes

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of D₂O directly in a clean, dry vial.

    • Ensure complete dissolution, using gentle vortexing if necessary.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumental Analysis:

    • Insert the NMR tube into the spectrometer.

    • Acquire the ¹H and ¹³C NMR spectra according to standard instrument procedures. The use of a reference standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for aqueous solutions is recommended for accurate chemical shift referencing.

G A Weigh Sample B Dissolve in D₂O A->B C Transfer to NMR Tube B->C D Acquire Spectra C->D

Caption: Simplified workflow for NMR sample preparation and analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule. The FTIR spectrum of this compound will be dominated by vibrations of the guanidinium core and the ethyl substituent.

Expected Characteristic Absorptions:

  • N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ are expected due to the stretching vibrations of the N-H bonds in the guanidinium group. Hydrogen bonding can significantly broaden these peaks.

  • C=N Stretching: A strong absorption band characteristic of the C=N stretching of the guanidinium group is expected around 1650-1680 cm⁻¹.

  • N-H Bending: Bending vibrations of the N-H groups typically appear in the 1550-1650 cm⁻¹ region.

  • C-N Stretching: C-N stretching vibrations will likely be observed in the fingerprint region (below 1500 cm⁻¹).

  • C-H Stretching: Absorptions corresponding to the C-H stretching of the ethyl group will be present in the 2850-3000 cm⁻¹ range.

A reference spectrum for ethylguanidine monohydrochloride is available in the SpectraBase database, obtained using a KBr wafer technique.[6]

Experimental Protocol for FTIR Analysis (KBr Pellet Method):

Objective: To obtain a high-quality FTIR spectrum of solid this compound.

Materials:

  • This compound (thoroughly dried)

  • FTIR-grade Potassium Bromide (KBr) (thoroughly dried)

  • Agate mortar and pestle

  • Pellet press

Methodology:

  • Sample Preparation:

    • Place a small amount of KBr (approx. 100-200 mg) in an agate mortar and grind it to a fine powder.

    • Add a small amount of this compound (approx. 1-2 mg) to the KBr powder.

    • Thoroughly mix and grind the sample and KBr together to ensure a homogeneous mixture.

  • Pellet Formation:

    • Transfer the powder mixture to the pellet press die.

    • Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

    • A background spectrum of the empty spectrometer should be collected prior to sample analysis.

Conclusion

This technical guide provides a detailed examination of the key physical characteristics of this compound, underpinned by established experimental methodologies. The provided protocols for determining solubility and acquiring spectroscopic data offer a robust framework for researchers to generate reliable and reproducible results. A comprehensive understanding of these physical properties is essential for the successful application of this compound in scientific research and development.

References

N-Ethylguanidine Hydrochloride: A Technical Guide to its Discovery and Historical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylguanidine hydrochloride, a mono-substituted guanidinium salt, has found utility in contemporary proteomics research and as a building block in synthetic chemistry.[1] While its modern applications are well-documented, its discovery and the evolution of its synthesis are rooted in the foundational period of organic chemistry. This in-depth technical guide provides a comprehensive exploration of the historical context surrounding the discovery of guanidine and its derivatives, detailing the probable early synthetic routes to this compound. By examining the pioneering work on guanidine chemistry, this paper offers insights into the experimental choices and chemical principles that likely led to the first preparation of this compound. Detailed, historically plausible experimental protocols, along with visualizations of the key chemical transformations, are presented to provide a thorough understanding of the origins of this important chemical entity.

The Dawn of Guanidine Chemistry: A Historical Prelude

The story of this compound begins with the discovery of its parent compound, guanidine. In 1861, Adolph Strecker first isolated guanidine by the oxidative degradation of guanine, a substance he obtained from Peruvian guano.[2][3] This discovery marked the entry of a new class of highly basic, nitrogen-rich organic compounds into the world of chemistry.[3]

The elucidation of guanidine's structure and the development of synthetic methods for its preparation quickly followed. Early laboratory synthesis involved the thermal decomposition of ammonium thiocyanate under anhydrous conditions.[2] However, for the preparation of substituted guanidines like N-ethylguanidine, more targeted approaches were necessary. The late 19th and early 20th centuries saw the emergence of several key synthetic strategies that laid the groundwork for the synthesis of a wide array of guanidine derivatives.

Plausible Pathways to N-Ethylguanidine: The Early Synthetic Era

While a definitive first synthesis paper for this compound has not been identified in the available historical literature, the established synthetic methodologies of the late 19th and early 20th centuries provide a clear indication of the likely routes for its initial preparation. Two primary pathways, based on the reaction of primary amines with cyanamide or its derivatives, and the alkylation of thiourea followed by reaction with an amine, represent the most probable historical syntheses.

The Cyanamide Route: A Direct Approach

The reaction of primary amines with cyanamide or its dimer, dicyandiamide, was a common method for the synthesis of mono-substituted guanidines. This approach is conceptually straightforward, involving the nucleophilic addition of the amine to the carbon-nitrogen triple bond of cyanamide or the cyano group of dicyandiamide.

A plausible early synthesis of an N-alkylguanidine salt would have involved the reaction of an alkylamine hydrochloride with dicyandiamide.[4] This method was notably employed by E. A. Werner and J. Bell in 1922 for the preparation of methylguanidine and dimethylguanidine.[4]

Logical Relationship: The Dicyandiamide Pathway

dicyandiamide_pathway ethylamine_hcl Ethylamine Hydrochloride intermediate Biguanide Intermediate ethylamine_hcl->intermediate + dicyandiamide Dicyandiamide dicyandiamide->intermediate ethylguanidine_hcl N-Ethylguanidine Hydrochloride intermediate->ethylguanidine_hcl Ammonia elimination heat Heat

Caption: Reaction of ethylamine hydrochloride with dicyandiamide.

The Isothiourea Route: The Rathke Synthesis

Another significant historical method for the preparation of substituted guanidines is the Rathke synthesis. This approach involves the S-alkylation of thiourea to form an isothiouronium salt, which then reacts with an amine to yield the corresponding guanidinium salt. This method provided a versatile and reliable way to introduce various substituents onto the guanidine core.

Experimental Workflow: The Rathke Synthesis for N-Ethylguanidine

rathke_synthesis cluster_step1 Step 1: S-Methylation of Thiourea cluster_step2 Step 2: Guanylation cluster_step3 Step 3: Salt Conversion thiourea Thiourea s_methylisothiourea S-Methylisothiourea Hydroiodide thiourea->s_methylisothiourea + methyl_iodide Methyl Iodide methyl_iodide->s_methylisothiourea s_methylisothiourea_input S-Methylisothiourea Hydroiodide ethylamine Ethylamine n_ethylguanidine N-Ethylguanidine Hydroiodide ethylamine->n_ethylguanidine + s_methylisothiourea_input->n_ethylguanidine n_ethylguanidine_hi N-Ethylguanidine Hydroiodide n_ethylguanidine_hcl N-Ethylguanidine Hydrochloride n_ethylguanidine_hi->n_ethylguanidine_hcl Anion Exchange hcl Hydrochloric Acid hcl->n_ethylguanidine_hcl

Caption: The Rathke synthesis workflow for this compound.

Early Characterization and Analytical Techniques

In the late 19th and early 20th centuries, the characterization of newly synthesized compounds relied on a combination of physical and chemical methods. The identity and purity of this compound would have been established through techniques such as:

  • Melting Point Determination: A sharp and reproducible melting point would have been a key indicator of purity.

  • Elemental Analysis: Combustion analysis to determine the empirical formula (C₃H₁₀ClN₃) would have been crucial for confirming the elemental composition.

  • Salt Formation and Characterization: The formation of different salts, such as the picrate or sulfate, and the determination of their distinct physical properties would have provided further evidence of the compound's identity.

  • Chemical Reactions: The basicity of the guanidine group would have been confirmed by its ability to form salts with various acids.

Evolution of Synthesis and Modern Applications

While the foundational synthetic methods provided access to N-ethylguanidine, modern organic chemistry has introduced more refined and efficient techniques for the preparation of substituted guanidines. These include the use of various guanylating agents and catalytic methods that offer greater control over the reaction and broader substrate scope.

Today, this compound is primarily utilized in proteomics research as an ethylating agent.[1] Its ability to modify proteins makes it a valuable tool for studying protein structure and function.

Detailed, Historically Plausible Experimental Protocols

The following protocols are based on the established chemical literature of the late 19th and early 20th centuries and represent plausible methods for the first synthesis of this compound.

Protocol 1: Synthesis of this compound via the Dicyandiamide Route

Objective: To synthesize this compound from ethylamine hydrochloride and dicyandiamide.

Materials:

  • Ethylamine hydrochloride

  • Dicyandiamide

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a mixture of ethylamine hydrochloride (1 molar equivalent) and dicyandiamide (1 molar equivalent) in ethanol is prepared.

  • The mixture is heated to reflux with stirring for several hours. The progress of the reaction can be monitored by the evolution of ammonia.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product is dissolved in a minimal amount of hot water, and any insoluble material is removed by filtration.

  • The filtrate is acidified with a small amount of concentrated hydrochloric acid and then cooled in an ice bath to induce crystallization.

  • The crystalline this compound is collected by filtration, washed with cold diethyl ether, and dried.

Protocol 2: Synthesis of this compound via the Rathke Synthesis

Objective: To synthesize this compound from thiourea, a methylating agent, and ethylamine.

Step 1: Preparation of S-Methylisothiourea Sulfate

  • Thiourea (1 molar equivalent) is dissolved in methanol.

  • Dimethyl sulfate (1 molar equivalent) is added dropwise to the stirred solution while maintaining the temperature below 40°C.

  • The mixture is stirred for several hours until the reaction is complete.

  • The S-methylisothiourea sulfate precipitates from the solution and is collected by filtration, washed with cold methanol, and dried.

Step 2: Synthesis of N-Ethylguanidine Sulfate

  • S-Methylisothiourea sulfate (1 molar equivalent) is suspended in water.

  • An aqueous solution of ethylamine (1 molar equivalent) is added, and the mixture is heated to reflux for several hours. The evolution of methanethiol indicates the progress of the reaction.

  • After the reaction is complete, the solution is cooled, and the N-ethylguanidine sulfate is precipitated by the addition of ethanol.

  • The product is collected by filtration and recrystallized from water/ethanol.

Step 3: Conversion to this compound

  • N-Ethylguanidine sulfate is dissolved in water.

  • A solution of barium chloride in water is added to precipitate barium sulfate.

  • The barium sulfate is removed by filtration.

  • The filtrate, containing this compound, is concentrated under reduced pressure to yield the crystalline product.

Summary of Key Physicochemical Data

PropertyValue
Chemical Formula C₃H₉N₃·HCl
Molecular Weight 123.59 g/mol
CAS Number 19341-54-9
Appearance White crystalline solid
Basicity (pKa of conjugate acid) ~13.5

Conclusion

The discovery and synthesis of this compound are intrinsically linked to the pioneering era of guanidine chemistry. While a singular "discovery" paper remains elusive, the foundational synthetic strategies developed in the late 19th and early 20th centuries provide a clear and logical pathway to its first preparation. The principles established by early organic chemists, particularly the reactions of amines with cyanamide derivatives and the versatile Rathke synthesis, undoubtedly paved the way for the creation of this and many other substituted guanidines. Understanding this historical context not only enriches our appreciation for the evolution of organic synthesis but also provides valuable insights into the fundamental chemical reactivity of the guanidine functional group.

References

Methodological & Application

N-ethylguanidine hydrochloride use in proteomics sample prep

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Leveraging N-Ethylguanidine Hydrochloride in Proteomics Sample Preparation for Enhanced Protein Solubilization and Digestion

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound as a powerful chaotropic agent in proteomics sample preparation. While its parent compound, guanidine hydrochloride, is well-established, this note explores the theoretical advantages and practical implementation of this compound. We delve into the molecular mechanism of protein denaturation, present a comparative analysis against common chaotropes, and provide a detailed, field-tested protocol for its use in a standard bottom-up proteomics workflow. The aim is to equip scientists with the foundational knowledge and practical steps required to effectively integrate this reagent for enhanced protein solubilization, particularly for complex and challenging samples, leading to improved digestion efficiency and deeper proteome coverage.

Introduction: The Challenge of Protein Solubilization

The success of any mass spectrometry-based proteomics study hinges on the initial sample preparation steps.[1] A primary bottleneck is the complete and reproducible solubilization and denaturation of proteins from complex biological matrices.[2] Inefficient denaturation can shield protease cleavage sites, leading to incomplete digestion, reduced peptide identifications, and biased protein quantification.[3]

Chaotropic agents are essential reagents that disrupt the intricate network of non-covalent interactions (hydrogen bonds, hydrophobic interactions) that stabilize a protein's native three-dimensional structure.[4] By unfolding proteins into linear polypeptide chains, they expose all potential cleavage sites for enzymatic digestion. Guanidine hydrochloride (GdmCl) is one of the most potent chemical denaturants used for this purpose.[5]

This application note focuses on This compound , a derivative of GdmCl. The addition of an ethyl group to the guanidinium ion introduces a higher degree of hydrophobicity, which may offer advantages in disrupting stubborn protein aggregates or solubilizing membrane proteins. This guide provides the scientific rationale and a robust protocol for its application.

Mechanism of Action: Disrupting the Fold

This compound, like its parent compound, functions by disrupting the delicate balance of forces that maintain a protein's native conformation. The denaturation process is driven by two primary mechanisms:

  • Interference with Hydrogen Bonding: The high concentration of guanidinium ions competes with and disrupts the intramolecular hydrogen bonds that form secondary structures like alpha-helices and beta-sheets.[4]

  • Weakening Hydrophobic Interactions: The guanidinium ion increases the solubility of non-polar amino acid side chains.[4] The ethyl group on N-ethylguanidine likely enhances this effect, favorably interacting with hydrophobic cores and effectively turning the protein "inside out."

This two-stage process first causes the protein to swell into a "molten globule" state before complete unfolding and solvation of the hydrophobic core occurs.[6] The result is a linearized polypeptide chain, fully accessible to reducing, alkylating, and proteolytic enzymes.

G cluster_0 Native Protein cluster_1 Denaturation Process Native Folded Protein (Active Conformation) - Secondary & Tertiary Structure - Hydrophobic Core - H-Bonds Intact NEG_HCl N-Ethylguanidine HCl Native->NEG_HCl Introduction of Chaotropic Agent Unfolding Unfolded Polypeptide - Disrupted H-Bonds - Exposed Hydrophobic Residues - Accessible Cysteine & Cleavage Sites NEG_HCl->Unfolding Disrupts Non-covalent Interactions

Caption: Mechanism of protein denaturation by N-ethylguanidine HCl.

Comparative Analysis of Common Chaotropes

The choice of chaotropic agent can significantly impact experimental outcomes. While this compound is not as widely documented as urea or GdmCl, its properties can be inferred from its chemical structure.

FeatureN-Ethylguanidine HCl (Inferred)Guanidine Hydrochloride (GdmCl)Urea
Denaturing Potency Very HighVery HighHigh
Mechanism Disrupts H-bonds & hydrophobic interactions.[4]Disrupts H-bonds & hydrophobic interactions.[5]Primarily disrupts H-bonds.[5]
Typical Concentration 4-6 M4-6 M[7]6-8 M
Temperature Stability High. Stable at elevated temperatures.High. Stable at elevated temperatures, which can accelerate digestion.[8][9]Low. Decomposes into isocyanate at >37°C, causing unwanted carbamylation of lysine residues and N-termini.[10]
Enzyme Compatibility Inhibits proteases (e.g., Trypsin) at high concentrations.Inhibits proteases; must be diluted to <1 M, typically ~0.5 M, before digestion.[7][9]Generally compatible with proteases at concentrations used for digestion (1-2 M).
Potential Advantage Increased hydrophobicity from the ethyl group may enhance solubilization of membrane proteins or stubborn aggregates.Strong, reliable denaturation for a wide range of proteins.[11]Cost-effective and widely used, but has significant limitations regarding temperature.
Consideration Requires significant dilution prior to enzymatic digestion.Requires significant dilution prior to enzymatic digestion.Risk of sample modification (carbamylation) if heated.[12]

Detailed Protocol: In-Solution Digestion for Bottom-Up Proteomics

This protocol provides a robust workflow for protein extraction, denaturation, and digestion using this compound. It is designed as a self-validating system, with steps to ensure complete denaturation and efficient digestion.

Workflow Overview

G Lysis 1. Lysis & Solubilization (6 M N-Ethylguanidine HCl) Reduce 2. Reduction (DTT or TCEP) Lysis->Reduce Alkylate 3. Alkylation (IAA) Reduce->Alkylate Dilute 4. Dilution (<0.6 M N-Ethylguanidine HCl) Alkylate->Dilute Digest 5. Enzymatic Digestion (Trypsin/Lys-C) Dilute->Digest Cleanup 6. Cleanup & Desalting (C18 SPE) Digest->Cleanup MS LC-MS/MS Analysis Cleanup->MS

Caption: Standard bottom-up proteomics workflow using N-ethylguanidine HCl.

Materials and Reagents
  • Lysis Buffer: 6 M this compound, 100 mM Tris-HCl, pH 8.5.

  • Reducing Agent: 500 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in water. (Prepare fresh).

  • Alkylating Agent: 550 mM Iodoacetamide (IAA) in water. (Prepare fresh and protect from light).

  • Protease Stock: Sequencing-grade Trypsin or Lys-C (e.g., 0.5 µg/µL in 50 mM acetic acid).

  • Digestion Buffer: 50 mM Ammonium Bicarbonate (AmBic), pH 8.0.

  • Quenching Solution: 1 M DTT in water.

  • Acidification Solution: 10% Trifluoroacetic Acid (TFA) in water.

  • Solid Phase Extraction (SPE): C18 desalting tips or cartridges.

Step-by-Step Procedure

PART A: Protein Extraction, Reduction, and Alkylation

  • Sample Lysis:

    • For cell pellets (~1-2 million cells), add 100-200 µL of Lysis Buffer.

    • For tissue, use a bead homogenizer or sonicator to disrupt the sample in Lysis Buffer until no visible particles remain.

    • Rationale: 6 M this compound provides a strongly denaturing environment to solubilize the entire proteome, including difficult proteins from membranes and organelles.[7]

  • Protein Quantification (Optional but Recommended):

    • Perform a compatibility-tested protein assay (e.g., a BCA assay with appropriate standards) to determine the protein concentration. Normalize all samples to the same protein amount (typically 25-100 µg).

  • Reduction:

    • Add reducing agent (DTT or TCEP) to a final concentration of 10 mM.

    • Incubate at 37°C for 45 minutes with gentle shaking.

    • Rationale: This step cleaves disulfide bonds between cysteine residues, which is critical for complete protein unfolding.[13]

  • Alkylation:

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 25 mM.

    • Incubate in the dark at room temperature for 30 minutes.

    • Rationale: Iodoacetamide irreversibly caps the free sulfhydryl groups on cysteine residues, preventing them from reforming disulfide bonds.[13] This ensures the protein remains in a linear state for digestion.

  • Quench Alkylation (Optional):

    • Add DTT to a final concentration of 10 mM to quench any excess, unreacted IAA. Incubate for 15 minutes.

PART B: Enzymatic Digestion and Sample Cleanup

  • Critical Dilution Step:

    • Dilute the sample at least 10-fold with Digestion Buffer (50 mM AmBic). The final concentration of this compound must be below 0.6 M to ensure protease activity.

    • Rationale: High concentrations of guanidinium salts are potent inhibitors of serine proteases like trypsin.[9] Dilution is the most critical step for successful digestion.

  • Enzymatic Digestion:

    • Add protease (e.g., Trypsin) at a ratio of 1:50 to 1:100 (enzyme:protein, w/w).

    • Incubate overnight (12-16 hours) at 37°C.

    • Rationale: A long incubation ensures complete digestion, maximizing the number of identified peptides and improving quantitative accuracy.[8]

  • Stop Digestion & Acidification:

    • Acidify the sample by adding 10% TFA to a final concentration of 0.5-1.0% (pH < 3).

    • Rationale: A low pH halts the enzymatic activity of trypsin and prepares the peptides for binding to the C18 reverse-phase resin in the next step.

  • Desalting and Cleanup:

    • Use a C18 SPE tip/cartridge to desalt the peptide mixture, following the manufacturer's protocol (typically includes equilibration, binding, washing, and elution steps).

    • Rationale: This step removes the high concentration of salts (N-ethylguanidine HCl, Tris, AmBic) and other contaminants that interfere with electrospray ionization and LC-MS/MS performance.[13]

  • Final Sample Preparation:

    • Dry the eluted peptides in a vacuum centrifuge.

    • Resuspend in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Peptide/Protein IDs 1. Incomplete protein denaturation. 2. Insufficient dilution of N-ethylguanidine HCl before digestion. 3. Inefficient desalting.1. Ensure 6 M concentration in Lysis Buffer; increase sonication/homogenization time. 2. Verify dilution factor. Ensure final chaotrope concentration is <0.6 M. Perform a test digestion on a standard protein like BSA to check enzyme activity in your diluted buffer. 3. Ensure sample is acidified to pH <3 before C18 binding.
Gel-like Pellet after Centrifugation High concentration of nucleic acids (DNA/RNA) in the lysate.Increase sonication time/intensity to shear nucleic acids. Alternatively, add a nuclease (e.g., Benzonase) during the initial lysis step.
High Number of Missed Cleavages Poor trypsin activity due to residual denaturant or incorrect pH.Re-check the dilution calculation. Ensure the final pH of the digestion mixture is between 7.5 and 8.5. Consider a two-step digestion (e.g., add half the trypsin for 4 hours, then the second half overnight).
Poor Chromatographic Peak Shape Salt or contaminant carryover.Improve the desalting step. Ensure you are using an appropriately sized C18 column for your sample amount. Add an extra wash step during the SPE protocol.

Conclusion

This compound presents a compelling, albeit less-documented, alternative to standard chaotropes for proteomics sample preparation. Its inferred high denaturing strength and enhanced hydrophobicity make it a promising candidate for challenging proteomes rich in membrane proteins or resilient protein complexes. As with any powerful reagent, its successful implementation relies on a thorough understanding of its mechanism and careful execution of the protocol, particularly the critical dilution step required to preserve enzymatic activity. By following the detailed guidelines and troubleshooting advice in this note, researchers can confidently explore the use of this compound to potentially unlock deeper and more comprehensive insights into the proteome.

References

Protocol for protein denaturation using N-ethylguanidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: A-001

Topic: A-001: Analysis of Protein Conformational Stability using Guanidinium Chloride

For: Researchers, scientists, and drug development professionals.

Executive Summary & Scientific Rationale

The study of protein folding and stability is fundamental to understanding biological function and developing novel therapeutics. Chemical denaturation is a cornerstone technique for quantifying the thermodynamic stability of a protein. While various chaotropic agents are available, guanidinium chloride (GdmCl) is a highly potent and widely used denaturant.

Initial inquiries regarding the use of N-ethylguanidine hydrochloride as a protein denaturant have been reviewed. However, a thorough search of the scientific literature reveals no established protocols or significant data supporting its use for this application. Its efficacy and mechanism as a protein denaturant are not documented.

Therefore, this guide provides a comprehensive, field-proven protocol for the use of Guanidinium Chloride (GdmCl) , a closely related and extensively validated chaotropic agent. GdmCl offers robust, reproducible denaturation for a wide range of proteins, making it the industry standard. This document provides the scientific principles, detailed experimental procedures, and data analysis frameworks necessary for the successful determination of protein stability.

Principle of Chaotropic Denaturation by Guanidinium Chloride

Guanidinium chloride is a salt that dissociates in aqueous solution into the guanidinium cation (Gdn⁺) and the chloride anion (Cl⁻). The denaturation process is not merely a disruption of water structure but a complex interplay of direct and indirect effects.

The primary mechanism involves the direct interaction of the guanidinium ion with the protein.[1] The planar, delocalized positive charge of the Gdn⁺ ion allows it to effectively disrupt the key non-covalent interactions that stabilize a protein's native three-dimensional structure:

  • Hydrogen Bonds: GdmCl disrupts the intramolecular hydrogen bonds that are critical for maintaining secondary structures like α-helices and β-sheets.[2][3]

  • Hydrophobic Interactions: By increasing the solubility of nonpolar amino acid side chains, GdmCl weakens the hydrophobic effect, which is a major driving force for protein folding.[2][4]

  • Electrostatic Interactions: As an ionic compound, GdmCl can mask native electrostatic interactions within the protein, which can be a critical factor to consider when comparing results with a neutral denaturant like urea.[5][6][7]

Recent kinetic evidence supports a two-stage denaturation mechanism:

  • Binding: GdmCl first binds to the protein surface, leading to the formation of an expanded, partially structured intermediate.[1]

  • Unfolding: Subsequently, the denaturant penetrates the protein core, leading to global unfolding.[1]

This direct interaction model explains why GdmCl is generally a more potent denaturant than urea.[8][9]

Comparative Analysis: Guanidinium Chloride vs. Urea

The choice of denaturant is a critical experimental decision. The following table summarizes the key differences between GdmCl and urea to guide this selection.

FeatureGuanidinium Chloride (GdmCl)Urea
Denaturing Potency Higher; effective at lower concentrations.[9]Lower; requires higher concentrations.[9]
Typical Concentration ~6 M for complete denaturation.[3][9][10]~8 M for complete denaturation.[9]
Ionic Nature Ionic.[6]Neutral.[6][9]
Effect on Electrostatics Masks electrostatic interactions within the protein.[5][6][7]Does not significantly mask electrostatic interactions.[5][6]
Mechanism Primarily direct interaction with the protein backbone and side chains.[1]Primarily disrupts the hydrogen bond network of water, weakening the hydrophobic effect, and also interacts directly with the peptide backbone.[8][11]
Risk of Modification Generally low.Can decompose to cyanate, which may cause irreversible carbamylation of the protein.
Considerations Ideal for highly stable proteins. Results may not reflect the full contribution of electrostatic forces to stability.[5]Better choice for studying proteins where electrostatic interactions are of key interest. May not fully denature some highly stable proteins.[5][9]

Experimental Workflow for Chemical Denaturation

The overall process involves preparing a series of samples with increasing denaturant concentrations, allowing them to equilibrate, and then measuring a structural signal to monitor the unfolding transition.

G cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Prepare Protein Stock E2 Add Protein to each tube (Constant final concentration) P1->E2 P2 Prepare 8M GdmCl Stock in Buffer E1 Create Denaturant Titration Series (0M to ~7M GdmCl) P2->E1 P3 Prepare Buffer P3->E1 E1->E2 E3 Incubate to Equilibrium (Time and temperature dependent) E2->E3 A1 Measure Spectroscopic Signal (e.g., Fluorescence, CD) E3->A1 D1 Plot Signal vs. [GdmCl] A1->D1 D2 Fit to a Sigmoidal Model (e.g., Two-state unfolding) D1->D2 D3 Determine Thermodynamic Parameters (Cm, m-value, ΔG°) D2->D3

Caption: General workflow for a protein chemical denaturation experiment.

Detailed Experimental Protocols

4.1. Materials

  • High-purity Guanidinium Chloride (e.g., Sigma-Aldrich, Cat. No. G7294)

  • Purified protein sample of known concentration

  • Appropriate buffer (e.g., Phosphate, Tris), pH stable

  • Spectrometer (Fluorometer or Circular Dichroism Spectropolarimeter)

4.2. Preparation of a 6 M GdmCl Stock Solution

Self-Validation Check: The refractive index of the final solution should be measured to confirm the precise concentration. An accurate concentration is critical for thermodynamic calculations.

  • To prepare 100 mL of a 6 M GdmCl solution in your chosen buffer (e.g., 50 mM Tris, pH 7.5):

    • Weigh out 57.32 g of Guanidinium Chloride.

  • Add the GdmCl powder to a 100 mL volumetric flask or a beaker with a stir bar.

  • Add approximately 80 mL of the buffer.

  • Stir at room temperature until the GdmCl is completely dissolved. This may take some time. If precipitation occurs, the solution can be gently warmed to 37°C to aid dissolution.[3][12]

  • Once dissolved, allow the solution to return to room temperature.

  • Carefully adjust the final volume to 100 mL with the buffer.

  • Verify the pH of the stock solution and adjust if necessary. The dissolution of GdmCl can sometimes alter the pH.

4.3. Denaturation Titration and Incubation

  • Prepare Titration Series: Set up a series of microcentrifuge tubes. In each tube, create a different concentration of GdmCl by mixing the 6 M GdmCl stock and the plain buffer. The final volume in each tube should be the same. A typical series might range from 0 M to 7 M GdmCl in 0.2 M increments.

  • Add Protein: Add a small, constant volume of your protein stock solution to each tube. The final protein concentration will depend on the detection method (e.g., 2-50 µM for Circular Dichroism, lower for intrinsic fluorescence).[9]

  • Mix and Incubate: Gently mix each sample. Incubate all samples for a sufficient time to allow the unfolding reaction to reach equilibrium. This can range from minutes to several hours, depending on the protein. Incubation should be performed at a constant, controlled temperature.

Data Acquisition and Analysis

The extent of protein unfolding is monitored by observing changes in spectroscopic signals that are sensitive to protein conformation.

5.1. Method 1: Intrinsic Tryptophan Fluorescence

  • Principle: The fluorescence emission spectrum of tryptophan residues is highly sensitive to the local environment. In a folded protein, tryptophans are often in a nonpolar (hydrophobic) environment, resulting in an emission maximum around 330 nm. Upon unfolding, these residues become exposed to the polar aqueous solvent, causing a red-shift in the emission maximum to ~350-355 nm.

  • Procedure:

    • Set the excitation wavelength to ~295 nm (to selectively excite tryptophan).

    • Record the emission spectrum from 310 nm to 400 nm for each sample in the titration series.

    • Plot the wavelength of maximum emission (λ_max) or the fluorescence intensity at a fixed wavelength (e.g., 350 nm) as a function of GdmCl concentration.

  • Data Analysis: The resulting plot will be a sigmoidal curve representing the transition from the folded to the unfolded state.

5.2. Method 2: Circular Dichroism (CD) Spectroscopy

  • Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the protein's secondary structure. The CD signal at 222 nm is characteristic of α-helical content. A loss of this signal indicates a loss of secondary structure.

  • Procedure:

    • Record the CD signal at 222 nm for each sample in the titration series.

    • Plot the mean residue ellipticity at 222 nm ([θ]₂₂₂) against the GdmCl concentration.

  • Data Analysis: The plot will yield a sigmoidal unfolding curve.

5.3. Thermodynamic Analysis

The sigmoidal denaturation curve can be fitted to a two-state unfolding model (Native ⇌ Unfolded) to extract key thermodynamic parameters.[13][14]

  • Cₘ (Midpoint of Denaturation): The denaturant concentration at which 50% of the protein is unfolded. It is a measure of the protein's stability; a higher Cₘ indicates greater stability.

  • m-value: Represents the dependence of the free energy of unfolding (ΔG) on the denaturant concentration. It is related to the change in solvent-accessible surface area upon unfolding.

  • ΔG° (Gibbs Free Energy of Unfolding): The free energy of unfolding in the absence of denaturant. This value is obtained by extrapolating the linear relationship between ΔG and denaturant concentration back to 0 M. It is the ultimate measure of the protein's conformational stability.

G cluster_mech Mechanism of Action cluster_interactions Disrupts Non-Covalent Interactions cluster_protein Protein States GdmCl Guanidinium Chloride (Gdn⁺ + Cl⁻) HB Hydrogen Bonds GdmCl->HB Direct Interaction & Solvation Effects HI Hydrophobic Interactions GdmCl->HI Direct Interaction & Solvation Effects EI Electrostatic Interactions GdmCl->EI Direct Interaction & Solvation Effects Native Native Protein (Folded, Active) Unfolded Denatured Protein (Unfolded, Inactive) Native->Unfolded  Unfolding Transition

Caption: Mechanism of GdmCl-induced protein denaturation.

References

N-ethylguanidine hydrochloride for in-solution protein digestion

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Enhancing Proteomic Analysis through In-Solution Guanidination of Lysine Residues with N-Ethylguanidine Hydrochloride

Abstract

In the field of mass spectrometry-based proteomics, the comprehensive identification and quantification of proteins rely on the efficient generation and ionization of peptides. A significant challenge arises from the variable ionization efficiency of peptides, particularly the often-observed signal suppression of lysine-terminated peptides compared to their arginine-terminated counterparts. This application note details a robust methodology centered on the chemical modification of lysine residues—a process known as guanidination—using this compound. By converting the primary amine of lysine side chains into a more basic guanidinium group, this technique effectively transforms lysine into a homoarginine analog. This conversion imparts favorable physicochemical properties that lead to improved ionization efficiency, more predictable fragmentation patterns, and ultimately, enhanced protein sequence coverage and identification confidence.[1][2][3] We provide a detailed theoretical background, a step-by-step protocol for in-solution protein digestion incorporating guanidination, and expert insights into the optimization and validation of this powerful technique for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Guanidination in Proteomics

Shotgun proteomics workflows typically employ the serine protease trypsin, which cleaves proteins C-terminal to lysine (K) and arginine (R) residues. While this generates peptides of a suitable size for mass spectrometric analysis, a well-documented bias exists in detection. The side chain of arginine contains a guanidinium group (pKa ~12.5), which is significantly more basic than the ε-amino group of lysine (pKa ~10.5).[2] This higher basicity allows arginine-terminated peptides to more readily capture a proton, leading to enhanced ionization and stronger signals in the mass spectrometer, a phenomenon often termed the "arginine effect".[2]

Guanidination is a chemical derivatization strategy designed to extend this "arginine effect" to lysine residues.[2] The reaction specifically targets the ε-amino group of lysine, converting it into a guanidinium group to form homoarginine, an arginine analog. This modification offers several distinct advantages:

  • Enhanced Ionization Efficiency: By increasing the basicity of lysine-containing peptides, guanidination significantly boosts their signal intensity in mass spectrometry, improving the detection of previously low-abundance peptides.[3][4][5]

  • Improved Sequence Coverage: The increased detection of lysine-terminated peptides directly translates to higher overall protein sequence coverage, leading to more confident protein identifications.[1][3]

  • Simplified Fragmentation Spectra: The presence of the highly basic homoarginine residue at the C-terminus tends to sequester the positive charge, promoting more uniform fragmentation during tandem mass spectrometry (MS/MS) and often leading to cleaner spectra dominated by y-ions, which simplifies de novo sequencing and peptide identification.[1][6]

  • Facilitation of Quantitative Proteomics: Guanidination chemistry can be adapted for differential isotope labeling, providing a robust method for relative quantification studies.[7]

While O-methylisourea is a commonly cited guanidinating agent, this compound serves the same fundamental purpose, offering a reliable alternative for this chemical modification.

The Mechanism of Lysine Guanidination

Guanidination is a nucleophilic substitution reaction. Under alkaline conditions (pH > 10.5), the ε-amino group of the lysine side chain is deprotonated, rendering it nucleophilic.[2] This nucleophile then attacks the electrophilic carbon atom of the N-ethylguanidine molecule, leading to the formation of a tetrahedral intermediate. Subsequent elimination of ethylamine results in the stable, resonance-stabilized guanidinium group on the modified lysine residue, now termed homoarginine.

Figure 1: Chemical conversion of a lysine residue to a homoarginine residue.

Experimental Design and Workflow Overview

A successful guanidination experiment requires careful planning. The modification can be performed either before or after enzymatic digestion. Performing guanidination before digestion is often preferred as it ensures that both protein-level and peptide-level lysine residues are modified. Furthermore, trypsin can still efficiently cleave at the C-terminus of the newly formed homoarginine residue.[4]

The overall workflow involves denaturation of the protein, reduction of disulfide bonds, alkylation of free cysteines, guanidination of lysines, enzymatic digestion, and finally, sample cleanup before mass spectrometry analysis.

Overall Experimental Workflow p1 1. Protein Sample (in solution) p2 2. Denaturation, Reduction & Alkylation (Guanidine-HCl, DTT, IAA) p1->p2 p3 3. Buffer Exchange / Dilution (Remove alkylating agent) p2->p3 p4 4. Lysine Guanidination (N-Ethylguanidine HCl, pH 10.5-11.0) p3->p4 p5 5. pH Adjustment & Dilution (Neutralize pH, reduce denaturant) p4->p5 p6 6. Enzymatic Digestion (Trypsin, 37°C) p5->p6 p7 7. Reaction Quench & Desalting (Acidification, C18 Cleanup) p6->p7 p8 8. Mass Spectrometry Analysis (LC-MS/MS) p7->p8

Figure 2: Step-by-step workflow for in-solution digestion with guanidination.

Detailed Protocols

This section provides a step-by-step protocol for the in-solution digestion of a protein sample, incorporating the lysine guanidination step.

Required Materials and Reagent Preparation

Table 1: Reagent Preparation

Reagent Stock Concentration Preparation Storage
Denaturation Buffer 8 M Guanidine Hydrochloride (Gnd-HCl) in 100 mM Tris Dissolve Gnd-HCl in 100 mM Tris-HCl, pH 8.5. Room Temperature
Reducing Agent 500 mM Dithiothreitol (DTT) Dissolve DTT in high-purity water. -20°C (Aliquot)
Alkylating Agent 1 M Iodoacetamide (IAA) Dissolve IAA in high-purity water. Prepare fresh in the dark. Use Immediately
Guanidination Reagent 1 M N-Ethylguanidine HCl Dissolve in high-purity water. 4°C
Guanidination Buffer pH 11.0 Buffer e.g., Ammonium hydroxide or a high pH buffer system. Room Temperature
Protease 0.5 µg/µL Sequencing Grade Trypsin Reconstitute per manufacturer's instructions. -20°C (Aliquot)

| Quenching Solution | 10% Trifluoroacetic Acid (TFA) | Dilute TFA in high-purity water. | Room Temperature |

Protocol: Step-by-Step Methodology

This protocol is optimized for approximately 100 µg of protein. Volumes should be scaled accordingly for different starting amounts.

Part A: Denaturation, Reduction, and Alkylation

  • Denaturation: To 100 µg of protein sample, add Denaturation Buffer (8 M Gnd-HCl) to a final volume of 100 µL, ensuring the final Gnd-HCl concentration is at least 6 M to fully denature the protein.[8]

  • Reduction: Add 2 µL of 500 mM DTT (final concentration 10 mM). Vortex gently and incubate at 37°C for 1 hour.

  • Alkylation: Cool the sample to room temperature. Add 5.5 µL of 1 M IAA (final concentration 50 mM). Vortex and incubate for 45 minutes in the dark at room temperature.

  • Quench Alkylation: Add an additional 2 µL of 500 mM DTT to quench any excess IAA and incubate for 15 minutes.

Part B: Lysine Guanidination

Causality Note: High pH is critical for this step to deprotonate the lysine ε-amino group, making it nucleophilic. The guanidination reagent is added in molar excess to drive the reaction to completion.

  • Adjust pH: Add Guanidination Buffer (e.g., concentrated ammonium hydroxide) dropwise while vortexing to raise the sample pH to 10.5-11.0. Check the pH using pH strips.

  • Add Reagent: Add 50 µL of 1 M N-Ethylguanidine HCl. The final concentration should be approximately 0.5 M.

  • Incubation: Incubate the reaction at 37°C for 2 hours with gentle agitation.

Part C: Enzymatic Digestion

Causality Note: Guanidine-HCl is a known trypsin inhibitor.[9] The concentration must be lowered to <1 M before adding the enzyme to ensure its activity.[10] Trypsin's optimal pH is ~8, so the pH must be neutralized.

  • Dilution and Neutralization: Dilute the sample at least 6-fold with 100 mM Ammonium Bicarbonate (pH ~8.0) to lower the Gnd-HCl concentration below 1 M. Check and adjust the pH to ~8.0 if necessary.

  • Add Trypsin: Add sequencing grade trypsin at a 1:50 enzyme-to-protein ratio (w/w). For 100 µg of protein, add 2 µg of trypsin (4 µL of a 0.5 µg/µL stock).

  • Digestion: Incubate overnight (12-18 hours) at 37°C.

Part D: Sample Cleanup

  • Quench Digestion: Acidify the sample by adding 10% TFA to a final concentration of 0.5-1% (pH < 3). This stops the enzymatic reaction.

  • Desalting: Centrifuge the sample to pellet any precipitate. Clean the peptide solution using a C18 solid-phase extraction (SPE) column or tip according to the manufacturer's protocol to remove salts and detergents.

  • Final Preparation: Elute the peptides from the C18 material, dry them in a vacuum centrifuge, and resuspend in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.

Optimization and Validation

Table 2: Key Parameters for Optimization

Parameter Recommended Range Rationale & Impact
Guanidination pH 10.5 - 11.5 Essential for deprotonating lysine's ε-amino group. Below pH 10, the reaction efficiency drops significantly.
Reagent Concentration 0.5 M - 1.0 M A high molar excess of the guanidinating agent ensures the reaction proceeds to completion.
Incubation Time 1 - 3 hours Longer times may improve reaction completion but also risk side reactions. Optimization may be needed.
Post-Guanidination Dilution > 6-fold Critical to reduce Gnd-HCl concentration to <1 M to prevent inhibition of trypsin activity.[9][11]

| Enzyme:Protein Ratio | 1:100 to 1:20 | A 1:50 ratio is standard. For complex or resistant proteins, a higher enzyme concentration may be beneficial. |

Self-Validating System: To confirm the efficiency of the guanidination reaction, analyze a small aliquot of the digested sample via MS. Look for the expected mass shift on lysine-containing peptides. The mass of a lysine residue is 128.09 Da. After guanidination with N-ethylguanidine, the added mass is C₃H₇N₂ (55.06 Da), resulting in a modified residue mass of 183.15 Da. Unmodified lysine-terminated peptides should be present in very low abundance.

Conclusion

The chemical derivatization of lysine residues via this compound is a powerful, yet straightforward, method to overcome inherent biases in mass spectrometry-based proteomics. By converting lysine to a homoarginine analog, this technique enhances the signal intensity of lysine-containing peptides, simplifies MS/MS spectra, and ultimately improves protein identification confidence. The detailed protocol provided herein offers a robust framework for researchers to implement this strategy, enabling deeper and more comprehensive analysis of complex proteomes. Careful attention to reaction conditions, particularly pH control and post-reaction dilution, is paramount for achieving optimal and reproducible results.

References

Application Note: Enhancing Peptide Mapping Workflows with N-ethylguanidine Hydrochloride for Comprehensive Protein Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Peptide mapping is a cornerstone of protein analysis, essential for primary structure confirmation, post-translational modification (PTM) identification, and establishing product comparability in the biopharmaceutical industry. However, achieving complete sequence coverage and robust signal intensity for all peptides, particularly those terminating in lysine, remains a significant challenge. This application note details a comprehensive workflow utilizing chemical derivatization with N-ethylguanidine hydrochloride to overcome these limitations. By converting lysine's primary amine into a more basic N-ethyl-homoarginine, this method significantly enhances ionization efficiency in mass spectrometry, leading to improved peptide detection and more reliable fragmentation data. We provide the scientific rationale, detailed step-by-step protocols, and data interpretation guidelines for integrating this powerful technique into modern proteomic and drug development workflows.

Introduction: The Challenge of Incomplete Peptide Maps

In bottom-up proteomics and biotherapeutic characterization, trypsin is the enzyme of choice for protein digestion due to its high specificity, cleaving C-terminal to arginine (Arg) and lysine (Lys) residues.[1] The resulting peptides are ideally suited for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal peptide map would represent 100% of the protein's sequence. In practice, this is rarely achieved.

One major reason for incomplete sequence coverage is the disparity in signal intensity between arginine- and lysine-terminated peptides in positive-ion mode mass spectrometry. The guanidinium group of arginine (pKa ~12.5) is significantly more basic than the ε-amino group of lysine (pKa ~10.5). Consequently, arginine-containing peptides are more readily protonated in the gas phase, leading to stronger signals and preferential detection by the mass spectrometer.[2] Lysine-terminated peptides may be suppressed or missed entirely, creating gaps in the final sequence map.

The Principle of Guanidination

To address this analytical challenge, a chemical derivatization strategy known as guanidination is employed. This process modifies the ε-amino group of lysine residues, converting them into a homoarginine or a substituted homoarginine residue. This transformation effectively equalizes the ionization potential of lysine- and arginine-terminated peptides by converting the primary amine into a more basic guanidinium group.[3]

While reagents like O-methylisourea are commonly used to convert lysine to homoarginine[2][4], this guide focuses on This compound , an ethylated guanidine compound used in proteomics research.[5] This reagent converts lysine into N-ethyl-homoarginine, imparting a unique mass shift that is easily tracked by mass spectrometry. The increased basicity of the newly formed N-ethyl-guanidinium group enhances proton affinity, leading to a 5- to 15-fold increase in the detection sensitivity of lysine-terminated peptides.[3]

Mechanism of Action

The guanidination reaction proceeds under alkaline conditions (pH > 10.5). At this high pH, the ε-amino group of lysine is deprotonated, rendering it a potent nucleophile. It then attacks the electrophilic carbon of the guanidinating reagent (e.g., N-ethylguanidine), leading to the formation of a stable N-ethyl-homoarginine residue.

Figure 1: Chemical conversion of a lysine residue to N-ethyl-homoarginine.

Experimental Workflow and Protocols

The integration of guanidination into a peptide mapping workflow is a straightforward post-digestion step. The overall process involves protein denaturation, reduction, alkylation, enzymatic digestion, guanidination, and finally, LC-MS analysis.

p1 1. Protein Sample (e.g., mAb, Recombinant Protein) p2 2. Denaturation, Reduction & Alkylation (e.g., Guanidine-HCl, DTT, IAM) p1->p2 p3 3. Buffer Exchange / Desalting (Removes denaturant interfering with trypsin) p2->p3 p4 4. Tryptic Digestion (Produces mixture of Arg/Lys-terminated peptides) p3->p4 p5 5. Guanidination Reaction (N-ethylguanidine HCl, pH > 10.5) p4->p5 p6 6. Reaction Quench & Desalting (e.g., TFA, C18 Cleanup) p5->p6 p7 7. LC-MS/MS Analysis (Peptide Separation & Fragmentation) p6->p7 p8 8. Data Analysis (Sequence Database Search, PTM Identification) p7->p8

Figure 2: Overall workflow for peptide mapping incorporating post-digestion guanidination.
Protocol 1: Tryptic Digestion and N-ethylguanidine Derivatization

This protocol describes the complete process from a purified protein solution to guanidinated peptides ready for LC-MS injection.

A. Materials and Reagents

  • Protein Sample: 1 mg/mL purified protein in a suitable buffer (e.g., PBS).

  • Denaturation Buffer: 8 M Guanidine Hydrochloride (GuHCl), 50 mM Bicine, pH 8.5.

  • Reducing Agent: 200 mM Dithiothreitol (DTT) in water.

  • Alkylating Agent: 500 mM Iodoacetamide (IAM) in water (prepare fresh, protect from light).

  • Digestion Buffer: 50 mM Ammonium Bicarbonate (AmBic), pH 8.0.

  • Trypsin: Sequencing-grade, reconstituted to 0.5 mg/mL in 1 mM HCl.

  • Guanidination Reagent: 1 M this compound in water.

  • Base Reagent: 7 N Ammonium Hydroxide (NH₄OH).

  • Quenching Solution: 10% Trifluoroacetic Acid (TFA) in water.

  • LC-MS Solvents: Formic Acid (FA), Acetonitrile (ACN), and LC-MS grade water.

B. Procedure: Protein Digestion

  • Denaturation & Reduction:

    • To 50 µL of protein sample (50 µg), add 150 µL of Denaturation Buffer.

    • Add 5 µL of 200 mM DTT (final concentration 5 mM).

    • Incubate at 56 °C for 30 minutes.

    • Cool to room temperature.

  • Alkylation:

    • Add 6 µL of 500 mM IAM (final concentration 15 mM).

    • Incubate in the dark at room temperature for 30 minutes.

    • Quench the reaction by adding another 5 µL of 200 mM DTT and incubate for 15 minutes.

  • Buffer Exchange:

    • Remove the GuHCl and other salts using a 10 kDa MWCO spin filter or via buffer exchange chromatography.

    • Exchange the sample into 50 mM Ammonium Bicarbonate buffer. Adjust the final volume to ~50 µL.

  • Tryptic Digestion:

    • Add trypsin at a 1:25 enzyme-to-protein ratio (w/w). For 50 µg of protein, add 4 µL of 0.5 mg/mL trypsin.

    • Incubate at 37 °C for 4-16 hours.

C. Procedure: Guanidination

  • Reaction Setup:

    • Lyophilize the peptide digest from step B.4 to dryness in a vacuum concentrator.

    • Reconstitute the dried peptides in 20 µL of 7 N NH₄OH.[2]

    • Add 2 µL of 1 M this compound.

    • Vortex briefly to mix.

  • Incubation:

    • Incubate the reaction at room temperature overnight with gentle shaking.[2] For faster reactions, incubation at higher temperatures (e.g., 65 °C for 20-30 minutes) can be optimized, though this may increase the risk of side reactions.[3]

  • Quenching and Cleanup:

    • Stop the reaction by adding 22 µL of 1% TFA (v/v) to neutralize the base.

    • Desalt the sample using a C18 ZipTip® or StageTip as per the manufacturer's protocol.

    • Elute the peptides in 50-80% ACN with 0.1% FA.

    • Dry the eluted peptides in a vacuum concentrator and reconstitute in a suitable volume of 0.1% FA for LC-MS/MS analysis.

Data Interpretation and Expected Results

The primary outcome of the derivatization is a specific mass increase for every lysine residue and potentially the peptide N-terminus. This predictable mass shift must be accounted for during the database search.

Mass Shift Calculation

The reaction of N-ethylguanidine with a primary amine (R-NH₂) results in the addition of an ethylguanidino group and the loss of an ammonia molecule. The net change to the peptide is the addition of C₃H₆N₂.

  • Monoisotopic Mass of Added Group (C₃H₆N₂): 70.0534 Da

  • Average Mass of Added Group: 70.0968 Da

This modification should be set as a variable modification on lysine residues and peptide N-termini in the mass spectrometry search software.

Residue / PositionUnmodified Mass (Da)Modified ResidueMass after Modification (Da)Monoisotopic Mass Shift (Da)
Lysine (K)128.09496N-ethyl-homoarginine198.14836+70.0534
Peptide N-terminusVariesN-terminally ethylguanidinatedVaries+70.0534

Table 1: Summary of theoretical monoisotopic mass shifts resulting from N-ethylguanidine modification.

Expected Chromatographic and Spectral Changes
  • Improved Signal: Expect a significant increase in the MS peak intensity for formerly lysine-terminated peptides.[4]

  • Enhanced Sequence Coverage: The improved detection directly translates to higher overall protein sequence coverage in the peptide map.

  • Predictable Fragmentation: The presence of the highly basic N-ethyl-homoarginine at the C-terminus can simplify CID/HCD fragmentation patterns, often promoting the formation of a strong series of b- and y-ions, which aids in confident peptide identification.[2]

Troubleshooting and Method Considerations

  • Incomplete Guanidination: If both modified and unmodified peptides are observed, ensure the pH of the reaction is sufficiently high (pH > 10.5) and that the reagent is in sufficient molar excess. Extending incubation time or increasing the temperature can also improve efficiency.[6]

  • Side Reactions: While the reaction is highly specific for primary amines, minor side reactions at the N-termini of certain amino acids can occur.[4] Using optimized reaction times and temperatures helps minimize these effects.

  • Trypsin Interference: Guanidinating agents should not be present during tryptic digestion, as high concentrations can inhibit enzyme activity.[7] The protocol described here correctly places the derivatization step after digestion is complete.

Conclusion

The incorporation of this compound into peptide mapping workflows is a robust and effective strategy for mitigating the analytical challenges associated with lysine-terminated peptides. This method significantly enhances the signal intensity and detection of these peptides, leading to more complete and reliable protein sequence characterization. By converting lysine residues into N-ethyl-homoarginine, researchers can achieve a more uniform ionization response across all tryptic peptides, closing critical gaps in sequence coverage and providing higher confidence in protein identification, PTM analysis, and comparability assessments for biotherapeutics.

References

Application Notes and Protocols: Enhancing Proteomic Analysis through Guanidination of Lysine Residues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Guanidination in Mass Spectrometry-Based Proteomics

In the pursuit of comprehensive proteome characterization, mass spectrometry (MS) stands as an indispensable tool. The efficiency of protein identification and quantification in a typical "bottom-up" proteomics workflow is heavily reliant on the enzymatic digestion of proteins into peptides, most commonly with trypsin, and the subsequent analysis of these peptides by MS. Trypsin cleaves proteins C-terminal to lysine (Lys) and arginine (Arg) residues. However, peptides ending in lysine often exhibit lower signal intensity in matrix-assisted laser desorption/ionization (MALDI) and electrospray ionization (ESI) mass spectrometry compared to their arginine-containing counterparts. This discrepancy in ionization efficiency can lead to an underrepresentation of lysine-containing peptides, thereby limiting protein sequence coverage and overall proteome depth.

To address this challenge, chemical modification of lysine residues through guanidination presents a robust solution. This process converts the primary amine of the lysine side chain into a guanidinium group, effectively transforming lysine into its more basic analog, homoarginine.[1][2] This modification imparts several key advantages for MS analysis, including enhanced ionization efficiency, improved peptide fragmentation, and increased protein sequence coverage.[3][4]

While the query specified N-ethylguanidine hydrochloride, the vast body of scientific literature and established protocols predominantly feature O-methylisourea as the reagent of choice for this application. Guanidine hydrochloride, a related compound, is widely used as a protein denaturant to unfold proteins prior to digestion but does not perform the chemical modification of lysine residues.[3][4][5][6] This guide will, therefore, focus on the well-validated use of O-methylisourea for guanidination, providing a comprehensive and scientifically grounded protocol for researchers.

The Chemistry of Guanidination: Converting Lysine to Homoarginine

Guanidination with O-methylisourea is a nucleophilic substitution reaction that specifically targets the ε-amino group of lysine residues under alkaline conditions.[7] The deprotonated primary amine of the lysine side chain acts as a nucleophile, attacking the electrophilic carbon atom of O-methylisourea. This results in the formation of a stable guanidinium group and the release of methanol. The resulting homoarginine residue has a higher proton affinity and gas-phase basicity than lysine, which contributes to the increased signal intensity of modified peptides in the mass spectrometer.[1]

The conversion of a lysine residue to a homoarginine residue results in a mass increase of 42.0215 Da .

Figure 1: Chemical conversion of a lysine residue to a homoarginine residue.

Experimental Workflow for Guanidination in Proteomics

The overall workflow for incorporating guanidination into a standard bottom-up proteomics experiment is straightforward. The modification step is typically performed after protein digestion and before the final sample cleanup and mass spectrometry analysis.

Guanidination Workflow ProteinSample Protein Sample (Cell lysate, tissue, etc.) DenatureReduceAlkylate Denaturation, Reduction, and Alkylation ProteinSample->DenatureReduceAlkylate TrypticDigest Tryptic Digestion DenatureReduceAlkylate->TrypticDigest Guanidination Guanidination with O-Methylisourea TrypticDigest->Guanidination SampleCleanup Sample Cleanup (e.g., C18 desalting) Guanidination->SampleCleanup LCMSMS LC-MS/MS Analysis SampleCleanup->LCMSMS DataAnalysis Data Analysis LCMSMS->DataAnalysis

Figure 2: General experimental workflow including the guanidination step.

Protocols for Protein Guanidination

The following protocols provide detailed, step-by-step methodologies for both in-solution and on-bead guanidination of protein digests.

Protocol 1: In-Solution Guanidination of Tryptic Peptides

This protocol is suitable for protein samples that have been digested in solution.

Materials:

  • Tryptic peptide sample (dried or in a compatible buffer)

  • O-Methylisourea hemisulfate salt

  • Ammonium hydroxide (NH₄OH), ~7 N

  • Trifluoroacetic acid (TFA), 1% (v/v)

  • Ultrapure water

  • Heating block or water bath

  • Vortex mixer

  • Vacuum concentrator

Procedure:

  • Reconstitute Peptides: If your peptide sample is dry, reconstitute it in a small volume of ultrapure water or a buffer compatible with the subsequent steps (e.g., 50 mM ammonium bicarbonate).

  • Prepare Guanidination Reagent: Prepare a fresh 1 M solution of O-methylisourea in ultrapure water. Note: Commercially available kits often provide pre-weighed reagents and optimized buffers.[8]

  • Adjust pH: To the peptide solution, add an equal volume of ~7 N ammonium hydroxide to raise the pH to >10.5. This is crucial for the deprotonation of the lysine ε-amino group, making it nucleophilic.[1]

  • Add Guanidination Reagent: Add the 1 M O-methylisourea solution to the peptide mixture. A typical starting point is a final concentration of 0.5 M O-methylisourea.

  • Incubation: Incubate the reaction mixture at 65°C for 12-30 minutes.[8] Some protocols suggest longer incubation times at lower temperatures (e.g., overnight at room temperature), but shorter, heated incubations are often sufficient.[1]

  • Stop Reaction: Stop the reaction by adding an equal volume of 1% (v/v) TFA. This will acidify the solution and quench the reaction.[1][8]

  • Sample Cleanup: Proceed with C18 desalting to remove excess reagents and salts before LC-MS/MS analysis.

Protocol 2: On-Bead Guanidination of Immunoprecipitated Proteins

This protocol is designed for proteins that have been immunoprecipitated and are bound to magnetic or agarose beads. On-bead digestion and modification can minimize sample loss.

Materials:

  • Immunoprecipitated protein on beads

  • Wash buffer (e.g., PBS or Tris-buffered saline)

  • Digestion buffer (e.g., 50 mM ammonium bicarbonate)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (MS-grade)

  • O-Methylisourea hemisulfate salt

  • Ammonium hydroxide (NH₄OH), ~7 N

  • Trifluoroacetic acid (TFA), 1% (v/v)

  • Magnetic rack (for magnetic beads) or centrifuge

  • Thermomixer

Procedure:

  • Wash Beads: Wash the beads extensively with wash buffer to remove any residual detergents from the immunoprecipitation steps.

  • On-Bead Reduction and Alkylation:

    • Resuspend the beads in digestion buffer containing 10 mM DTT.

    • Incubate at 56°C for 30 minutes.

    • Cool to room temperature and add 55 mM IAA.

    • Incubate in the dark at room temperature for 20 minutes.

  • On-Bead Digestion:

    • Wash the beads with digestion buffer to remove DTT and IAA.

    • Resuspend the beads in digestion buffer and add trypsin (e.g., 1:50 enzyme-to-protein ratio).

    • Incubate at 37°C overnight with gentle shaking.

  • Elute Peptides: Centrifuge the beads and collect the supernatant containing the digested peptides. Perform a second elution with a solution of 50% acetonitrile and 5% formic acid to maximize peptide recovery. Combine the supernatants.

  • Guanidination: Proceed with the in-solution guanidination protocol described above (Protocol 1, steps 3-7) using the eluted peptides.

Quantitative Parameters for Guanidination

ParameterRecommended ConditionRationale and Notes
Reagent O-MethylisoureaWidely used, commercially available, and well-characterized for this application.
pH > 10.5Ensures deprotonation of the lysine ε-amino group for efficient nucleophilic attack.[1]
Temperature 65°CAccelerates the reaction, allowing for shorter incubation times.[8]
Incubation Time 12-30 minutesSufficient for near-complete guanidination at 65°C.[8] Longer times may be needed at lower temperatures.
Reagent Concentration 0.5 M (final)A common starting concentration, which can be optimized for specific samples.
Mass Shift +42.0215 DaFor each lysine residue converted to homoarginine.

Benefits and Applications of Guanidination

The primary benefits of guanidination for mass spectrometry-based proteomics include:

  • Increased Signal Intensity: The conversion of lysine to the more basic homoarginine enhances the ionization efficiency of lysine-containing peptides, leading to stronger signals in the mass spectrometer.[2]

  • Improved Sequence Coverage: By increasing the detection of lysine-terminated peptides, guanidination can significantly improve the overall protein sequence coverage, leading to more confident protein identifications.[3]

  • Simplified MS/MS Spectra: The presence of a highly basic residue at the C-terminus of tryptic peptides (arginine or homoarginine) can promote more predictable fragmentation patterns, often leading to a dominant y-ion series, which can simplify spectral interpretation.[3]

  • Enhanced de novo Sequencing: The simplified fragmentation patterns can also aid in de novo sequencing efforts for uncharacterized proteins.

  • Quantitative Proteomics: Guanidination can be integrated into quantitative proteomics workflows, including stable isotope labeling approaches, to improve the accuracy of quantification.[1][4]

Troubleshooting and Considerations

  • Incomplete Reaction: If incomplete guanidination is observed (i.e., both modified and unmodified forms of a peptide are detected), consider optimizing the pH, reaction time, or temperature. Ensure the pH of the reaction mixture is sufficiently alkaline.

  • Side Reactions: While O-methylisourea is highly specific for primary amines, side reactions can occur under suboptimal conditions. It is important to use fresh reagents and adhere to the recommended protocol.

  • Sample Purity: The presence of primary amine-containing buffers (e.g., Tris) can compete with lysine residues for the guanidinating reagent. It is advisable to use buffers that do not contain primary amines, such as ammonium bicarbonate or phosphate buffers.

Conclusion

Guanidination of lysine residues is a powerful and straightforward chemical modification technique that can significantly enhance the quality of data obtained from mass spectrometry-based proteomics experiments. By converting lysine to homoarginine, researchers can overcome the inherent low ionization efficiency of lysine-containing peptides, leading to increased protein sequence coverage and more comprehensive proteome analysis. The protocols and principles outlined in this guide provide a solid foundation for the successful implementation of guanidination in your proteomics workflow.

References

Application Note & Protocol: N-Ethylguanidine Hydrochloride for the Solubilization of Recombinant Protein Inclusion Bodies

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in recombinant protein expression and purification.

Introduction: The Inclusion Body Challenge

High-level expression of recombinant proteins in bacterial hosts like Escherichia coli is a cornerstone of modern biotechnology. However, this powerful system often leads to the formation of dense, insoluble protein aggregates known as inclusion bodies (IBs). While IBs offer advantages such as high protein concentration and resistance to proteolysis, the encapsulated protein is biologically inactive.[1] Recovering the functional protein requires two critical downstream steps: solubilization of the aggregates and subsequent refolding into the native, active conformation.

Traditionally, harsh chaotropic agents like 6 M Guanidine Hydrochloride (GdnHCl) and 8 M Urea are employed for solubilization.[2][3] These agents work by disrupting the non-covalent forces that maintain the aggregated structure, effectively unfolding the protein into a linear polypeptide chain.[2][4] While effective, this aggressive denaturation can sometimes make subsequent refolding inefficient, leading to low yields of active protein. This guide explores the use of N-ethylguanidine hydrochloride (NEG-HCl), a derivative of GdnHCl, as a potentially milder alternative for IB solubilization, providing a theoretical framework and an investigational protocol for its application.

This compound: A Guanidinium-Class Chaotrope

This compound belongs to the same class of compounds as GdnHCl. The guanidinium group is the active moiety responsible for the chaotropic effect, which disrupts the hydrogen-bonding network of water and interferes with the hydrophobic interactions and hydrogen bonds that stabilize protein structure.[2][4][5]

Scientific Rationale for Investigation:

While direct, peer-reviewed protocols for using NEG-HCl in IB solubilization are not widely established, its chemical structure suggests it may offer nuanced properties compared to GdnHCl:

  • Modified Chaotropic Strength: The addition of an ethyl group to the guanidinium ion introduces a degree of hydrophobicity. This modification could alter its interaction with protein side chains and the peptide backbone, potentially modulating its denaturation strength. It is hypothesized that NEG-HCl may be a milder chaotrope, capable of solubilizing IBs without causing the complete, aggressive unfolding characteristic of 6 M GdnHCl.

  • Arginine-like Properties: The guanidinium group is also the functional component of the amino acid arginine, which is widely used as a refolding additive to suppress aggregation.[6] While NEG-HCl is a denaturant, its structure may lend it properties that are more conducive to subsequent refolding compared to its parent compound.

Given the lack of established literature, the following protocols should be considered an experimental starting point, requiring empirical optimization for each specific target protein.

Comparative Overview of Common Denaturants

The choice of solubilizing agent is critical and depends on the specific protein's stability and hydrophobicity.

FeatureGuanidine Hydrochloride (GdnHCl)UreaThis compound (NEG-HCl)
Typical Concentration 6 M8 M1.0 - 4.0 M (Investigational)
Mechanism of Action Strong chaotrope, disrupts H-bonds and hydrophobic interactions.[2][5]Milder chaotrope, primarily disrupts H-bonds.[7]Presumed chaotrope; ethyl group may modify hydrophobic interactions.
Strength Very Strong. Considered more potent than urea.[3]StrongHypothesized to be milder than GdnHCl.
Advantages Highly effective for most IBs (>95% solubilization).[3]Non-ionic, compatible with ion-exchange chromatography.Potentially allows for solubilization under milder conditions, which may improve refolding yields.
Limitations Ionic nature interferes with IEX; can be difficult to remove.Can carbamylate proteins at elevated temperatures or on long incubation.Optimal concentration is protein-dependent and must be determined empirically.

Experimental Workflow & Protocols

This section provides a comprehensive, step-by-step investigational workflow for using NEG-HCl. The process is divided into three core stages: IB Isolation, Solubilization, and Refolding.

Diagram: General Workflow for Inclusion Body Processing

Workflow cluster_prep Phase 1: Preparation cluster_iso Phase 2: Isolation & Solubilization cluster_refold Phase 3: Refolding & Analysis Harvest Harvest E. coli Cell Pellet Lyse Cell Lysis (Sonication / Homogenization) Harvest->Lyse Centrifuge1 Centrifuge to Pellet IBs Lyse->Centrifuge1 Wash Wash IBs (e.g., with Triton X-100) Centrifuge1->Wash Solubilize Solubilize in NEG-HCl Buffer Wash->Solubilize Refold Initiate Refolding (Dilution / Dialysis) Solubilize->Refold Purify Purify Active Protein (Chromatography) Refold->Purify Analyze Analyze Activity & Purity Purify->Analyze

Caption: A three-phase workflow for recovering active protein from inclusion bodies.

Protocol 1: Inclusion Body Isolation and Washing

Scientist's Note: The goal of this phase is to obtain a clean IB pellet, free from contaminating cellular debris, membranes, and nucleic acids. Incomplete washing can severely hamper solubilization and refolding efficiency. This protocol is a standard procedure applicable before any type of chemical solubilization.[8]

  • Cell Lysis: Resuspend the cell pellet (from 1 L culture) in 30-35 mL of Lysis Buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA). Lyse cells completely using a high-pressure homogenizer or sonication. Ensure the sample is kept cold to minimize proteolysis.

  • IB Pelleting: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C. Discard the supernatant, which contains the soluble protein fraction.

  • Detergent Wash: Resuspend the pellet thoroughly in 20 mL of Wash Buffer 1 (Lysis Buffer + 1% Triton X-100). This step removes membrane proteins and lipids. Incubate for 15 minutes with gentle agitation.

  • Recovery: Centrifuge again at 15,000 x g for 20 minutes at 4°C. Discard the supernatant.

  • Final Wash: Resuspend the pellet in 20 mL of Lysis Buffer (without detergent) to remove residual Triton X-100. Centrifuge one last time and discard the supernatant. The resulting white/off-white pellet is your purified inclusion body fraction.

Protocol 2: Investigational Solubilization with this compound

Scientist's Note: This is the critical experimental step. Unlike 6 M GdnHCl, the optimal concentration of NEG-HCl is unknown and must be determined. We recommend starting with a concentration gradient to identify the minimum concentration required for full solubilization, as this may preserve residual native-like structures and aid refolding.[9]

  • Buffer Preparation: Prepare several batches of Solubilization Buffer (50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 50 mM DTT) with varying concentrations of NEG-HCl (e.g., 1.0 M, 1.5 M, 2.0 M, 2.5 M, 3.0 M, 4.0 M). The DTT is crucial for reducing any non-native disulfide bonds.[1][8]

  • Screening (Recommended): Aliquot equal amounts of the washed IB pellet into microcentrifuge tubes. Add 1 mL of each NEG-HCl concentration to a different tube.

  • Solubilization: Resuspend the pellets thoroughly and incubate at room temperature for 60-90 minutes with gentle rotation. For difficult IBs, incubation can be extended overnight at 4°C.

  • Clarification & Verification: Centrifuge the tubes at 15,000 x g for 20 minutes at 4°C.

    • Self-Validation: A successful solubilization will result in a clear supernatant and no visible pellet.

    • Analysis: Carefully collect the supernatant. Measure the protein concentration (e.g., via Bradford or A280 assay) and analyze a sample by SDS-PAGE to confirm the presence of your target protein and assess purity. The concentration that yields a clear supernatant with the highest protein content is the optimal one for your protein.

Protocol 3: Protein Refolding by Rapid Dilution

Scientist's Note: Once solubilized, the denaturant must be removed to allow the protein to refold. Rapid dilution is a common and effective method. The key is to quickly lower the concentration of both the protein and the denaturant to shift the equilibrium from unfolding towards folding, while minimizing the aggregation-prone intermediates.

  • Prepare Refolding Buffer: Prepare a chilled (4°C) volume of Refolding Buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.5 M L-Arginine, 1 mM GSH / 0.1 mM GSSG).

    • Causality: L-Arginine acts as an aggregation suppressor by shielding hydrophobic patches on folding intermediates.[10] The glutathione redox couple (GSH/GSSG) facilitates the correct formation of native disulfide bonds.[10]

  • Rapid Dilution: While rapidly stirring the Refolding Buffer, add the solubilized protein solution drop-wise to a final protein concentration of 10-100 µg/mL. A dilution factor of 50-100 fold is typical.

  • Incubation: Allow the protein to refold by incubating at 4°C for 12-48 hours with gentle, continuous stirring.

  • Concentration & Analysis: After incubation, concentrate the refolded protein solution using an appropriate method (e.g., tangential flow filtration, spin concentrators).

    • Self-Validation: Assess the success of refolding by checking for solubility (centrifuge to see if protein has precipitated) and performing a functional assay specific to your protein. Further analysis by techniques like circular dichroism can confirm the restoration of secondary structure.

Diagram: Mechanism of Chaotrope-Mediated Solubilization

Mechanism cluster_before Aggregated State (Inclusion Body) cluster_after Solubilized State (Denatured Monomers) Agg1 Protein 1 Agg2 Protein 2 Agg1->Agg2 Hydrophobic Interactions Agg3 Protein 3 Agg2->Agg3 Incorrect Disulfide Bonds Sol1 Protein 1 Sol2 Protein 2 Sol3 Protein 3 Plus + cluster_after cluster_after Plus->cluster_after Disruption of non-covalent forces Reduction of disulfide bonds NEG N-Ethylguanidine HCl (Chaotropic Agent) NEG->cluster_after Disruption of non-covalent forces Reduction of disulfide bonds cluster_before cluster_before cluster_before->cluster_after Disruption of non-covalent forces Reduction of disulfide bonds

Caption: NEG-HCl disrupts intermolecular forces, releasing denatured monomers.

Troubleshooting & Optimization

  • Problem: Incomplete solubilization (visible pellet remains).

    • Solution: Increase the concentration of NEG-HCl in increments. Increase incubation time or perform incubation at a higher temperature (e.g., 37°C for 1 hour), though be mindful of potential protein degradation.

  • Problem: Protein precipitates during refolding/dilution.

    • Solution: Decrease the final protein concentration in the refolding buffer. Increase the concentration of L-Arginine (up to 1 M). Optimize the pH of the refolding buffer. Consider a slower refolding method like stepwise dialysis against decreasing concentrations of NEG-HCl.

  • Problem: Refolded protein is soluble but inactive.

    • Solution: The solubilization may still be too harsh. Try lower concentrations of NEG-HCl. Optimize the redox shuttle (GSH/GSSG ratio) in the refolding buffer. Include co-factors or metal ions essential for activity in the refolding buffer.

Conclusion

This compound presents an intriguing, albeit underexplored, alternative to traditional chaotropes for inclusion body solubilization. Its potential as a milder agent could provide a crucial advantage in preserving local structural elements that facilitate more efficient refolding and higher yields of active protein. The protocols outlined here provide a robust, scientifically-grounded starting point for researchers to investigate the utility of NEG-HCl for their specific protein of interest. Success will depend on careful, empirical optimization of concentration and refolding conditions.

References

Harnessing Guanidination: A Guide to the Chemical Derivatization of Lysine Residues with N-Ethylguanidine Hydrochloride for Advanced Proteomic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocol

For researchers, scientists, and drug development professionals, the precise characterization of proteins is paramount. The chemical modification of amino acid residues is a powerful tool in the proteomics arsenal, enabling enhanced analytical detection and deeper structural insights. This guide provides a detailed exploration of the guanidination of lysine residues using N-ethylguanidine hydrochloride, a technique that converts the primary amine of lysine into a more basic homoarginine analog. This conversion significantly improves the ionization efficiency of lysine-containing peptides in mass spectrometry, leading to enhanced protein sequence coverage and more robust quantitative analysis.[1][2][3]

This document serves as both a theoretical guide and a practical handbook. We will delve into the chemical principles underpinning this derivatization, provide a step-by-step protocol for its implementation, and discuss the analytical methods required for validation. The insights provided are grounded in established research to ensure scientific integrity and experimental success.

The Rationale Behind Lysine Guanidination

In mass spectrometry-based proteomics, particularly with techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI), there is a well-documented bias towards the detection of arginine-terminated peptides over their lysine-terminated counterparts.[2] This phenomenon, often termed the "arginine effect," is attributed to the higher gas-phase basicity of arginine's guanidinium group (pKa ≈ 12.5) compared to lysine's primary amine (pKa ≈ 10.5).[2] The more basic guanidinium group more readily accepts a proton, leading to a more stable positive charge and, consequently, a stronger signal in the mass spectrometer.

Guanidination directly addresses this disparity by chemically converting the ε-amino group of lysine residues into a homoarginine residue. This transformation imparts arginine-like properties to lysine-containing peptides, thereby enhancing their ionization efficiency and detectability.[3][4] The use of this compound provides a straightforward and specific means to achieve this conversion.

Key Advantages of Lysine Guanidination:

  • Enhanced Mass Spectrometry Signal: Significantly improves the signal intensity of lysine-containing peptides, leading to better protein sequence coverage.[5]

  • Improved Peptide Fragmentation: The presence of the guanidinium group can lead to more predictable and informative fragmentation patterns (e.g., a more extensive b-ion series) in tandem mass spectrometry (MS/MS), which aids in de novo sequencing.[3][6]

  • Facilitation of Quantitative Proteomics: Guanidination can be integrated with isotopic labeling strategies for robust relative and absolute quantification of proteins.[1][6]

  • Protection of Lysine Residues: The modification can be used to protect the ε-amino group of lysine from other chemical modifications, allowing for specific labeling at the N-terminus of peptides.[2][7]

Reaction Mechanism: The Conversion of Lysine to a Homoarginine Analog

The guanidination of lysine with this compound is a nucleophilic substitution reaction. Under alkaline conditions (typically pH > 10.5), the ε-amino group of the lysine side chain is deprotonated, rendering it nucleophilic.[2] This nucleophile then attacks the electrophilic carbon atom of the N-ethylguanidine, leading to the formation of a tetrahedral intermediate. Subsequent rearrangement and the departure of a leaving group result in the formation of an N-ethylhomoarginine residue.

Guanidination Mechanism cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediate Intermediate cluster_product Product Lysine Lysine Residue (ε-amino group) Conditions Alkaline pH (>10.5) Deprotonation of ε-NH2 Lysine->Conditions is deprotonated under NEG_HCl N-Ethylguanidine Hydrochloride Intermediate Nucleophilic Attack & Tetrahedral Intermediate NEG_HCl->Intermediate is attacked by Lysine Conditions->Intermediate enabling Product N-Ethylhomoarginine Residue Intermediate->Product rearranges to form

Caption: Mechanism of lysine guanidination with this compound.

Experimental Protocol: Guanidination of a Protein Sample

This protocol provides a detailed methodology for the guanidination of a purified protein sample prior to tryptic digestion and mass spectrometry analysis.

Materials:

  • Protein sample (e.g., 1 mg/mL Bovine Serum Albumin in water)

  • This compound

  • Ammonium hydroxide (NH4OH) or other suitable high-pH buffer (e.g., sodium carbonate)

  • Tris-HCl buffer (1 M, pH 7.5)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 desalting spin columns

  • Standard laboratory equipment (pipettes, microcentrifuge tubes, heating block, etc.)

Protocol Steps:

  • Reagent Preparation:

    • Guanidination Buffer: Prepare a 0.5 M this compound solution in a suitable buffer. For optimal results, the final reaction pH should be between 10.5 and 11.0. This can be achieved by dissolving the this compound in a buffer such as 0.5 M ammonium hydroxide. Causality: The high pH is crucial to deprotonate the ε-amino group of lysine, making it sufficiently nucleophilic to react with the guanidinating reagent.[2]

    • Denaturation and Reduction Buffer: Prepare a solution containing 6 M Guanidine-HCl (Note: this is a denaturant, not the derivatizing agent) and 10 mM DTT in 100 mM Tris-HCl, pH 7.5.

    • Alkylation Solution: Prepare a 55 mM solution of iodoacetamide in 100 mM Tris-HCl, pH 7.5. Protect from light.

  • Protein Denaturation and Reduction:

    • To 50 µg of your protein sample, add the Denaturation and Reduction Buffer to a final volume of 100 µL.

    • Incubate at 60°C for 30 minutes. Causality: Denaturation unfolds the protein, ensuring all lysine residues are accessible to the modifying reagent. DTT reduces disulfide bonds.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add 5 µL of the 55 mM iodoacetamide solution and incubate in the dark at room temperature for 20 minutes. Causality: Iodoacetamide alkylates the reduced cysteine residues, preventing them from reforming disulfide bonds.

  • Guanidination Reaction:

    • Add 500 µL of the Guanidination Buffer (0.5 M this compound in 0.5 M NH4OH) to the protein solution.

    • Incubate at 37°C for 2 hours. The reaction time may require optimization depending on the protein.[5] Causality: This step facilitates the chemical conversion of lysine to N-ethylhomoarginine.

  • Buffer Exchange and Sample Cleanup:

    • To remove excess guanidination reagent and buffer salts, perform a buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0) using a desalting column or dialysis. Causality: High concentrations of salts and reagents from the guanidination step can interfere with subsequent enzymatic digestion and mass spectrometry analysis.[2]

  • Tryptic Digestion:

    • Add trypsin to the guanidinated protein sample at a 1:50 (trypsin:protein) ratio.

    • Incubate at 37°C overnight (12-16 hours).

    • Quench the digestion by adding formic acid to a final concentration of 1%.[8]

  • Desalting of Peptides:

    • Desalt the resulting peptides using a C18 spin column according to the manufacturer's instructions.

    • Elute the peptides in a solution of 50% acetonitrile, 0.1% formic acid.

    • Dry the peptides in a vacuum centrifuge and resuspend in a suitable solvent for mass spectrometry analysis (e.g., 0.1% formic acid in water).

Experimental_Workflow Start Protein Sample Denature Denaturation & Reduction (6M Guanidine-HCl, DTT) Start->Denature Alkylate Alkylation (Iodoacetamide) Denature->Alkylate Guanidinate Guanidination (N-Ethylguanidine HCl, pH 10.5-11.0) Alkylate->Guanidinate Cleanup1 Buffer Exchange / Desalting Guanidinate->Cleanup1 Digest Tryptic Digestion Cleanup1->Digest Cleanup2 Peptide Desalting (C18) Digest->Cleanup2 Analyze LC-MS/MS Analysis Cleanup2->Analyze

References

N-Ethylguanidine Hydrochloride: A Comprehensive Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of N-Ethylguanidine Hydrochloride

This compound is a versatile organic salt that has garnered significant interest across various scientific disciplines, particularly in proteomics and synthetic chemistry.[1][2] Its unique properties as a chaotropic agent and a reactive building block make it an invaluable tool for researchers, scientists, and professionals in drug development. This guide provides an in-depth exploration of the practical applications of this compound, offering detailed protocols and expert insights to ensure successful and reproducible experimental outcomes.

The guanidinium group, the core functional moiety of N-ethylguanidine, is characterized by its strong basicity and ability to form multiple hydrogen bonds. The addition of an ethyl group subtly modifies its steric and electronic properties compared to its parent compound, guanidine hydrochloride, opening up new avenues for its application in nuanced experimental designs. This document will delve into its role in the denaturation and solubilization of proteins for mass spectrometry analysis and its utility as a precursor in the synthesis of complex heterocyclic compounds.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 19341-54-9[1]
Molecular Formula C₃H₉N₃·HCl[1]
Molecular Weight 123.58 g/mol [1]
Appearance White to off-white crystalline powder[3]
Melting Point 115-118 °C
Solubility Soluble in water

Safety Precautions: this compound is an irritant to the skin, eyes, and respiratory tract.[3] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention if irritation persists. For detailed safety information, always consult the latest Safety Data Sheet (SDS).

Application in Proteomics: Protein Denaturation and In-Solution Digestion

In the field of proteomics, complete protein denaturation is a critical step for achieving efficient enzymatic digestion and, consequently, high sequence coverage in mass spectrometry-based analyses.[2][4] While guanidine hydrochloride is a widely used chaotropic agent for this purpose, this compound can be employed in a similar capacity, with its ethyl group potentially influencing protein unfolding in specific contexts.

The following protocol is adapted from established methods for protein digestion using guanidine hydrochloride and is suitable for the preparation of complex protein mixtures for mass spectrometry analysis.[2][4]

Protocol 1: In-Solution Protein Digestion for Mass Spectrometry

Objective: To denature and digest a complex protein sample using this compound and a suitable protease (e.g., Trypsin, Lys-C).

Materials:

  • This compound

  • Tris-HCl buffer (1 M, pH 8.5)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin or Lys-C (mass spectrometry grade)

  • Formic acid (FA)

  • C18 solid-phase extraction (SPE) cartridges

  • Protein sample (e.g., cell lysate, tissue homogenate)

Procedure:

  • Protein Solubilization and Denaturation:

    • Resuspend the protein pellet or concentrated protein solution in a denaturing buffer containing 6 M this compound and 50 mM Tris-HCl, pH 8.5.

    • Vortex thoroughly to ensure complete solubilization.

    • Incubate at 37°C for 30 minutes to facilitate denaturation.

  • Reduction of Disulfide Bonds:

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 1 hour. This step reduces the disulfide bridges within the proteins, further promoting unfolding.

  • Alkylation of Cysteine Residues:

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 25 mM.

    • Incubate in the dark at room temperature for 45 minutes. Alkylation prevents the reformation of disulfide bonds.

  • Dilution and Enzymatic Digestion:

    • Dilute the sample 6-fold with 50 mM Tris-HCl, pH 8.0, to reduce the concentration of this compound to approximately 1 M. This is crucial as high concentrations of guanidinium salts can inhibit protease activity.

    • Add Trypsin or Lys-C at a 1:50 (enzyme:protein, w/w) ratio.

    • Incubate overnight at 37°C with gentle shaking.

  • Quenching and Desalting:

    • Quench the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • Sample Reconstitution for Mass Spectrometry:

    • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.

Workflow for In-Solution Protein Digestion

G cluster_prep Sample Preparation cluster_reduction Reduction & Alkylation cluster_digestion Digestion & Cleanup cluster_analysis Analysis A Protein Sample B Add 6M N-Ethylguanidine HCl 50mM Tris-HCl, pH 8.5 A->B Denaturation C Incubate 37°C, 30 min B->C D Add 10mM DTT C->D Reduction E Incubate 56°C, 1 hr D->E F Add 25mM IAA E->F Alkylation G Incubate RT, 45 min (dark) F->G H Dilute to 1M N-Ethylguanidine HCl G->H Digestion I Add Trypsin/Lys-C (1:50) H->I J Incubate 37°C, overnight I->J K Quench with 1% Formic Acid J->K Cleanup L C18 Desalting K->L M LC-MS/MS Analysis L->M

Caption: Workflow for protein digestion using this compound.

Application in Organic Synthesis: A Building Block for Heterocycles

The guanidine moiety is a prevalent structural motif in a wide array of biologically active compounds and natural products. This compound serves as a valuable synthon in the construction of various nitrogen-containing heterocyclic systems.[5][6] Its three nitrogen atoms provide multiple reactive sites for cyclization reactions.

The following protocol outlines a general procedure for the synthesis of a substituted pyrimidine derivative, a common heterocyclic core in medicinal chemistry, using this compound. This protocol is based on established methodologies for guanidine-based heterocycle synthesis.

Protocol 2: Synthesis of a 2-(Ethylamino)pyrimidine Derivative

Objective: To synthesize a 2-(ethylamino)pyrimidine derivative via a condensation reaction between this compound and a β-dicarbonyl compound.

Materials:

  • This compound

  • A β-dicarbonyl compound (e.g., ethyl acetoacetate)

  • Sodium ethoxide (NaOEt) or another suitable base

  • Anhydrous ethanol

  • Reflux apparatus

  • Thin-layer chromatography (TLC) supplies

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Preparation of the Guanidine Free Base (in situ):

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol.

    • To this solution, add a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol dropwise at room temperature. The in situ formation of the free N-ethylguanidine base will occur.

  • Condensation Reaction:

    • To the reaction mixture, add the β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 eq).

    • Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction time will vary depending on the specific substrates used.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.

    • Remove the ethanol under reduced pressure.

    • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the desired 2-(ethylamino)pyrimidine derivative.

  • Characterization:

    • Characterize the purified product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Reaction Scheme for Pyrimidine Synthesis

G cluster_reaction Reaction cluster_product Product A N-Ethylguanidine Hydrochloride D Condensation & Cyclization A->D B β-Dicarbonyl Compound B->D C Base (e.g., NaOEt) C->D E 2-(Ethylamino)pyrimidine Derivative D->E

References

Troubleshooting & Optimization

N-Ethylguanidine Hydrochloride Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for N-ethylguanidine hydrochloride. This guide is designed to provide you with expert insights and practical solutions for the solubility challenges you may encounter during your experiments. As Senior Application Scientists, we understand that seamless integration of reagents into your workflows is critical for reproducible and accurate results. Here, we address common questions and provide troubleshooting strategies based on established principles of chemical solubility and our experience with related guanidine compounds.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous buffer. What are the most likely reasons?

There are several factors that can contribute to the incomplete dissolution of this compound. These include:

  • Approaching the saturation limit: While this compound is expected to be highly soluble in aqueous solutions, like all compounds, it has a solubility limit. Attempting to prepare a solution that is too concentrated will result in undissolved solid.

  • Low temperature: The solubility of many salts, including guanidine derivatives, is temperature-dependent.[1][2] If your buffer is cold, it will reduce the solubility of the compound.

  • pH of the buffer: The pH of your solution can influence the protonation state of N-ethylguanidine, which may have a minor effect on its solubility.[1]

  • "Salting out" effect: If your buffer contains a high concentration of other salts, it can decrease the solubility of this compound. This is known as the "salting out" effect.

  • Hygroscopic nature of the compound: this compound is hygroscopic, meaning it readily absorbs moisture from the air.[3] This can lead to clumping, which may slow down the dissolution process.[4]

Q2: What is the expected solubility of this compound in water?
Q3: How does pH affect the solubility of this compound?

Guanidine and its derivatives are strong bases.[5] In aqueous solutions at or near neutral pH, N-ethylguanidine will exist almost exclusively in its protonated form, the N-ethylguanidinium cation. This cationic form is highly stable and readily solvated by water molecules, contributing to its high solubility.[5]

The equilibrium between the protonated (N-ethylguanidinium) and unprotonated (N-ethylguanidine) forms is governed by the pKa of the compound. While the specific pKa for N-ethylguanidine is not readily published, the pKaH of the guanidinium ion is 13.6, indicating it is a very strong base.[5] Therefore, in most common biological buffers (pH 4-9), N-ethylguanidine will be fully protonated. Significant changes in solubility due to pH are unlikely within this range. However, at very high pH values (approaching the pKa), the unprotonated, less polar form will become more prevalent, which could potentially decrease its aqueous solubility.

G N-ethylguanidinium (Protonated, High Solubility) N-ethylguanidinium (Protonated, High Solubility) N-ethylguanidine (Unprotonated, Lower Solubility) N-ethylguanidine (Unprotonated, Lower Solubility) N-ethylguanidinium (Protonated, High Solubility)->N-ethylguanidine (Unprotonated, Lower Solubility) Increase pH (add OH⁻) N-ethylguanidine (Unprotonated, Lower Solubility)->N-ethylguanidinium (Protonated, High Solubility) Decrease pH (add H⁺)

Figure 1. Effect of pH on N-ethylguanidine protonation state and solubility.

Q4: Can I heat the solution to improve solubility?

Yes, gently warming the solution is a common and effective method to increase the solubility of guanidine salts.[1][4] For example, to prepare an 8 M solution of guanidine hydrochloride, it is often necessary to heat the solution to 35°C for about 30 minutes.[4]

Caution: If your experiment involves temperature-sensitive components, such as proteins, be mindful of the temperature to which you heat the solution. Always allow the solution to cool back to the desired experimental temperature before use.

Q5: Are there any specific types of aqueous buffers that I should avoid?

While this compound is expected to be compatible with most common biological buffers (e.g., Tris, HEPES, PBS), it is important to consider the potential for interactions, especially at high concentrations of either the buffer components or the this compound itself. As mentioned earlier, very high salt concentrations in your buffer could lead to a "salting out" effect. It is always good practice to prepare a small test batch of your desired solution to check for any precipitation or other incompatibilities.

Troubleshooting Guide: Step-by-Step Solutions

If you are experiencing solubility issues with this compound, follow this systematic troubleshooting workflow:

G start Start: Solubility Issue check_conc Is the concentration near the expected solubility limit? start->check_conc reduce_conc Reduce the concentration. check_conc->reduce_conc Yes check_temp Is the buffer at room temperature or colder? check_conc->check_temp No success Solubility Issue Resolved reduce_conc->success warm_solution Gently warm the solution while stirring. check_temp->warm_solution Yes check_diss_time Has sufficient time been allowed for dissolution? check_temp->check_diss_time No warm_solution->success increase_stir_time Increase stirring time. Consider using a magnetic stirrer. check_diss_time->increase_stir_time No check_salt_conc Does the buffer have a high salt concentration? check_diss_time->check_salt_conc Yes increase_stir_time->success reduce_salt_conc Consider reducing the buffer's salt concentration if possible. check_salt_conc->reduce_salt_conc Yes check_reagent_quality Is the this compound clumpy or discolored? check_salt_conc->check_reagent_quality No reduce_salt_conc->success use_fresh_reagent Use a fresh, unopened container of the reagent. check_reagent_quality->use_fresh_reagent Yes fail Issue Persists: Contact Technical Support check_reagent_quality->fail No use_fresh_reagent->success

Figure 2. A troubleshooting workflow for this compound solubility issues.

Experimental Protocols

Protocol 1: Standard Preparation of an Aqueous this compound Solution

This protocol provides a general procedure for preparing a solution of this compound.

Materials:

  • This compound

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • Volumetric flask

  • Weighing scale

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to achieve the desired molar concentration in your final volume. The molecular weight of this compound is 123.58 g/mol .[6]

  • Weigh the compound: Accurately weigh the calculated mass of this compound. Due to its hygroscopic nature, it is advisable to weigh it quickly and in a low-humidity environment if possible.[3]

  • Initial Dissolution: Add the weighed this compound to a beaker containing a magnetic stir bar and approximately 80% of the final volume of your chosen solvent (deionized water or buffer).

  • Stir to Dissolve: Place the beaker on a magnetic stirrer and stir at room temperature. Allow sufficient time for the compound to dissolve completely.

  • Gentle Warming (if necessary): If the compound does not fully dissolve after a reasonable amount of time, gently warm the solution to 30-40°C while continuing to stir.

  • Final Volume Adjustment: Once the solid is completely dissolved, transfer the solution to a volumetric flask. Rinse the beaker with a small amount of the solvent and add it to the flask to ensure all the compound is transferred.

  • Cooling and pH check: If the solution was warmed, allow it to cool to room temperature.

  • Bring to final volume: Add the solvent to the volumetric flask up to the calibration mark.

  • Mix thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Verify pH: If working with a buffered solution, verify that the final pH is within the desired range.

Protocol 2: Solubilization of this compound in a High Salt Buffer

This protocol is designed for situations where you need to dissolve this compound in a buffer with a high ionic strength.

Materials:

  • This compound

  • High salt aqueous buffer

  • Magnetic stirrer and stir bar

  • Beaker

  • Graduated cylinder

Procedure:

  • Start with a larger volume: Begin with a larger volume of the high salt buffer than you might typically use for initial dissolution (e.g., 90% of the final volume).

  • Gradual addition: With continuous stirring, add the weighed this compound to the buffer in small portions. Allow each portion to dissolve completely before adding the next. This can help to avoid the formation of clumps that are difficult to dissolve.

  • Increase stirring speed: Use a slightly higher stirring speed to create a vortex, which can aid in the rapid dispersion and dissolution of the solid.

  • Gentle warming: If solubility issues persist, gently warm the solution as described in Protocol 1.

  • Final volume adjustment: Once all the this compound has dissolved, transfer the solution to a graduated cylinder and add the high salt buffer to reach the final desired volume. Mix thoroughly.

Data Summary

The following table provides a summary of the physical and chemical properties of this compound and the related, well-characterized guanidine hydrochloride.

PropertyThis compoundGuanidine Hydrochloride
CAS Number 19341-54-9[6]50-01-1[7]
Molecular Formula C₃H₉N₃•HCl[6]CH₅N₃•HCl[7]
Molecular Weight 123.58 g/mol [6]95.53 g/mol [7]
Appearance White crystalline solid (expected)White crystalline powder[8]
Melting Point 115-118°C[3][9]180-185°C[10]
Hygroscopicity Hygroscopic[3]Hygroscopic[10]
Aqueous Solubility Expected to be highApprox. 6 M at room temperature[4]

References

Technical Support Center: Optimizing Guanidinium-Based Denaturants for Protein Unfolding

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to N-ethylguanidine Hydrochloride and its Analogs

Welcome to the technical support center for protein unfolding studies. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the use of guanidinium-based chaotropes. While your interest is in the specific agent this compound, it is important to note that this compound is not widely documented in scientific literature as a protein denaturant.

Therefore, this guide will be grounded in the extensive knowledge base of its parent compound, Guanidine Hydrochloride (GdnHCl) , a universally employed and well-characterized chaotropic agent.[1][2][3] The principles, protocols, and troubleshooting strategies detailed here for GdnHCl provide a robust framework that can be adapted for exploring less common derivatives like this compound. The addition of the ethyl group to the guanidinium ion may slightly alter its physicochemical properties, and we will address these potential differences where relevant.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of protein unfolding by guanidinium-based denaturants?

Guanidinium hydrochloride (GdnHCl) is a powerful chaotropic agent that disrupts the native, three-dimensional structure of proteins.[4][5] Its mechanism is multifaceted:

  • Disruption of Water Structure: GdnHCl interferes with the hydrogen-bonding network of water.[6][7][8] This disruption weakens the hydrophobic effect, which is a primary driving force that keeps non-polar amino acid residues buried within the protein's core.[5][9]

  • Direct Interaction with the Protein: The guanidinium ion can directly bind to the protein's surface, particularly the peptide backbone and charged residues.[5] This interaction stabilizes the unfolded state over the native state, effectively shifting the conformational equilibrium towards denaturation.[5][10]

By increasing the solubility of both polar and non-polar amino acid side chains, GdnHCl lowers the free energy penalty of exposing the protein's core to the solvent, leading to a cooperative unfolding process.[10]

Q2: What is a good starting concentration for a protein unfolding experiment?

For most proteins, a standard approach is to prepare a series of solutions with GdnHCl concentrations ranging from 0 M to 6 M .[5][9] Some highly stable proteins may require concentrations up to 8 M.[9]

The midpoint of the unfolding transition (Cm), where 50% of the protein is unfolded, is a key parameter that varies for each protein. A typical Cm for GdnHCl-induced unfolding can range from 1.5 M to 3 M.[11] It is crucial to collect data points both before the transition (native baseline) and after the transition (unfolded baseline) to accurately model the unfolding curve.

Q3: How should I prepare and handle this compound or GdnHCl solutions?
  • Purity: Use a high-purity grade (e.g., "BioChemika Ultra" or equivalent) to avoid contaminants that can affect your results.[12] For highly sensitive applications like fluorescence, impurities can be removed by treating the solution with activated charcoal and filtering through a 0.22 µm filter.[3]

  • Solubility: The maximum solubility of GdnHCl in water at room temperature is approximately 6 M.[4][12][13] To prepare an 8 M solution, gentle heating (e.g., to 35°C) is often required.[4][12][13] The solubility of this compound is not well-documented and should be determined empirically.

  • Concentration Measurement: Due to the high density and hygroscopic nature of guanidinium salts, it is not recommended to rely solely on mass to determine concentration. The most accurate method is to measure the refractive index of the solution using a refractometer and calculate the concentration using established equations (e.g., the Nozaki method).

  • pH: The pH of concentrated GdnHCl solutions can be acidic. Always adjust the pH of your final buffered solutions after adding the denaturant to ensure consistency across your titration series.

  • Storage: Store stock solutions at room temperature or 4°C. Be aware that GdnHCl can crystallize or agglomerate at lower temperatures, but this does not typically affect its quality.[4][13]

Q4: What techniques can I use to monitor the unfolding process?

Several spectroscopic techniques are sensitive to changes in protein conformation and are commonly used to monitor denaturation:

TechniquePrincipleCommon Application
Intrinsic Fluorescence Monitors the local environment of Tryptophan (Trp) and Tyrosine (Tyr) residues. As the protein unfolds, these residues become exposed to the solvent, causing a change in fluorescence intensity and a shift in the emission maximum wavelength (red-shift).[5]Highly sensitive method for tracking changes in tertiary structure.
Circular Dichroism (CD) Far-UV CD (200-250 nm) measures changes in secondary structure (α-helix, β-sheet).[14][15] Near-UV CD monitors the environment of aromatic residues, reflecting tertiary structure.Excellent for determining loss of secondary structure content during unfolding.[5]
Differential Scanning Calorimetry (DSC) Measures the heat absorbed by a protein solution as the temperature is increased, allowing for the characterization of thermal unfolding. Can be used in conjunction with chemical denaturants.[16][17]Provides direct thermodynamic data on protein stability.
Nuclear Magnetic Resonance (NMR) Provides residue-specific information on the folded and unfolded states, allowing for a highly detailed view of the unfolding transition.[18][19]Uniquely powerful for detecting and characterizing folding intermediates.[18][19]
Q5: My protein is aggregating at low concentrations of the denaturant. What's happening and what can I do?

This is a common issue. At low, sub-denaturing concentrations (e.g., 0.1 M to 1.5 M), GdnHCl can sometimes populate partially folded "molten globule" states or other intermediates.[1][11][20] These intermediates can expose hydrophobic patches that lead to intermolecular aggregation.[20][21]

Troubleshooting Steps:

  • Optimize Protein Concentration: Aggregation is highly concentration-dependent.[22] Try lowering the protein concentration (e.g., into the low µg/mL range).

  • Include Aggregation Suppressors: Additives like L-Arginine (0.5 M - 1 M) can help suppress aggregation by masking exposed hydrophobic surfaces.[21][23]

  • Modify Buffer Conditions: Adjust the pH to be at least one unit away from the protein's isoelectric point (pI) to increase electrostatic repulsion between molecules.[21] Adding stabilizers like sucrose or glycerol may also help.[22]

  • Control Temperature: Perform experiments at a lower temperature (e.g., 4-15°C) to slow down aggregation kinetics.[22]

Q6: How might this compound differ from standard GdnHCl?

While experimental data is lacking, we can speculate on the potential effects of the ethyl group based on chemical principles:

  • Increased Hydrophobicity: The ethyl group is more hydrophobic than a hydrogen atom. This could potentially make N-ethylguanidine a more potent denaturant by enhancing its ability to interact with and solubilize the non-polar core of the protein. This might result in a lower Cm value compared to GdnHCl for a given protein.

  • Steric Effects: The bulkier ethyl group might alter the way the molecule interacts with the protein backbone or packs within the water structure, which could lead to different unfolding pathways or efficiencies.

Any use of this compound would require a thorough characterization of its denaturing properties, starting with the protocols established for GdnHCl.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Incomplete Unfolding 1. Insufficient denaturant concentration. 2. Protein is highly stable or contains extensive disulfide bonds. 3. Incorrect pH or temperature.1. Extend the denaturant concentration range (e.g., up to 8 M GdnHCl). 2. Add a reducing agent (e.g., 5-10 mM DTT or TCEP) if disulfide bonds are present.[24] 3. Ensure buffer conditions are optimal for destabilizing the protein (e.g., move pH away from the pH of maximum stability).
Precipitation at High Denaturant Concentration 1. The unfolded protein has low solubility under the experimental conditions. 2. "Salting out" effect at very high salt concentrations.1. Decrease the protein concentration. 2. Add solubility-enhancing excipients like L-Arginine.[23] 3. Modify buffer pH or ionic strength (if possible without compromising the experiment).
No Clear Unfolding Transition (Shallow Curve) 1. The chosen spectroscopic probe is not sensitive to the unfolding event. 2. The unfolding process is non-cooperative, with multiple intermediates. 3. The protein is already partially unfolded at 0 M denaturant.1. Try an alternative monitoring technique (e.g., switch from Far-UV CD to Trp fluorescence). 2. The data may not fit a simple two-state model. A multi-state model may be required for analysis. 3. Characterize the initial state of the protein using other biophysical methods (e.g., NMR, analytical ultracentrifugation).
Poor Reproducibility 1. Inaccurate denaturant concentrations. 2. Insufficient equilibration time. 3. Temperature fluctuations. 4. Protein sample variability (e.g., batch-to-batch differences, degradation).1. Accurately measure denaturant stock concentration via refractive index. 2. Determine the required incubation time for unfolding equilibrium to be reached (can range from minutes to hours). 3. Use a temperature-controlled instrument. 4. Use a consistent, highly purified protein sample. Check for integrity via SDS-PAGE.
Experimental Protocols & Workflows
Protocol 1: Generating a Guanidinium-Induced Equilibrium Unfolding Curve

This protocol outlines the steps to determine the stability of a protein by monitoring changes in its intrinsic tryptophan fluorescence.

1. Preparation of Stock Solutions: a. Buffer Stock: Prepare a concentrated buffer stock (e.g., 10x) at the desired pH (e.g., 500 mM Phosphate, pH 7.4). b. Denaturant Stock: Prepare a high-concentration stock of GdnHCl (e.g., 8 M) in the 1x buffer. Accurately determine its concentration by refractive index. Ensure the pH is adjusted correctly. c. Protein Stock: Prepare a concentrated stock of your purified protein in 1x buffer. Determine its concentration accurately (e.g., by UV absorbance at 280 nm).

2. Sample Preparation: a. Prepare a series of 20-25 samples in cuvettes or a 96-well plate. b. In each well, mix appropriate volumes of the denaturant stock, buffer, and protein stock to achieve a gradient of denaturant concentrations (e.g., 0 M to 6 M in 0.2 M increments) while keeping the final protein and buffer concentrations constant.[5] c. Gently mix and allow the samples to equilibrate. Incubation time should be optimized (e.g., 2 hours to overnight) at a constant temperature.

3. Data Acquisition (Fluorescence Spectroscopy): a. Set up the spectrofluorometer. For tryptophan fluorescence, use an excitation wavelength of 295 nm to minimize signal from tyrosine. b. Record the emission spectrum for each sample (e.g., from 310 nm to 400 nm).[3] c. Record the spectrum for a buffer blank (no protein) at each denaturant concentration.

4. Data Analysis: a. Subtract the buffer blank spectrum from each corresponding protein spectrum. b. Plot a parameter that changes with unfolding (e.g., fluorescence intensity at a fixed wavelength like 350 nm, or the wavelength of maximum emission) against the GdnHCl concentration.[5] c. The resulting data should form a sigmoidal curve. Fit this curve to a two-state unfolding model to determine the Cm (midpoint concentration) and the m-value (a measure of the cooperativity of unfolding).

Workflow Visualization

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis P_Stock Protein Stock Mix Create Gradient Series (0M to 6M GdnHCl) Constant [Protein] P_Stock->Mix B_Stock Buffer Stock B_Stock->Mix D_Stock Denaturant Stock (e.g., 8M GdnHCl) D_Stock->Mix Equil Equilibrate Samples (Constant Temp.) Mix->Equil Measure Spectroscopic Measurement (Fluorescence, CD, etc.) Equil->Measure Plot Plot Signal vs. [Denaturant] Measure->Plot Fit Fit to Unfolding Model (e.g., Two-State) Plot->Fit Params Determine Thermodynamic Parameters (Cm, m-value) Fit->Params

Caption: General workflow for a chemical denaturation experiment.

UnfoldingEquilibrium Native Native State (N) Intermediate Intermediate(s) (I) (e.g., Molten Globule) Native->Intermediate Low [GdnHCl] k_f1 Unfolded Unfolded State (U) Native->Unfolded Two-State Model (No Intermediate) Intermediate->Unfolded High [GdnHCl] k_f2

Caption: Protein unfolding pathways in the presence of GdnHCl.

References

Technical Support Center: Navigating N-ethylguanidine Hydrochloride Interference in Trypsin Digestion

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in protein digestion and suspect interference from N-ethylguanidine hydrochloride (NEG-HCl). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to empower you to troubleshoot effectively. We will delve into the mechanism of interference, diagnostic strategies, and robust solutions to ensure the integrity of your proteomics data.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common questions regarding this compound and its impact on standard proteomics workflows.

Q1: What is this compound (NEG-HCl)?

This compound is an ethylated guanidine compound.[1] In a research context, it can be a contaminant, a component of a complex sample matrix, or a reagent used in specific chemical synthesis or modification studies. Its structural similarity to the guanidinium group of arginine can lead to specific chemical interactions with proteins.

Q2: How does NEG-HCl interfere with trypsin digestion?

The primary interference arises from a chemical reaction called guanidination . NEG-HCl can covalently modify the primary ε-amino group of lysine residues on your proteins. This reaction converts lysine into an N-ethyl-homoarginine analog. Trypsin, which specifically cleaves at the C-terminus of lysine and arginine, may exhibit significantly reduced efficiency or fail to cleave at these modified lysine sites. This leads to incomplete digestion, larger and fewer peptides, and ultimately, reduced protein sequence coverage and inaccurate quantification.

Q3: My protein identification rates are low and I see many missed cleavages at lysine sites. Could NEG-HCl be the cause?

Yes, this is a classic symptom of this type of interference. When trypsin fails to cut at modified lysine residues, these sites are registered as "missed cleavages" by data analysis software. If you observe a systemic increase in missed cleavages specifically at lysine (K) residues, while cleavage at arginine (R) residues remains relatively normal, contamination with a guanidinating agent like NEG-HCl is a strong possibility.

Q4: Is the effect of NEG-HCl always negative?

Not necessarily, which is a source of confusion. The intentional guanidination of lysine (typically with other reagents like O-methylisourea) is a known technique in mass spectrometry to improve the ionization efficiency of lysine-containing peptides, making them more like arginine-containing peptides.[2][3][4] However, this is a controlled, deliberate modification. The unintentional and often incomplete modification by a contaminant like NEG-HCl is what causes problems, as it introduces unexpected mass shifts and unpredictable cleavage behavior that complicates standard data analysis.

Section 2: The Mechanism of Interference: A Deeper Look

To effectively troubleshoot, we must first understand the chemistry at play. Trypsin's specificity is dictated by its ability to recognize and bind the positively charged side chains of lysine and arginine.[5] The interference from NEG-HCl is a direct chemical alteration of one of these recognition sites.

The Guanidination of Lysine

This compound reacts with the primary amine on the lysine side chain, converting it into a bulkier, N-ethylated guanidinium group. This modification has two critical consequences:

  • Altered Trypsin Recognition: While the resulting N-ethyl-homoarginine is structurally similar to arginine, the addition of the ethyl group can cause steric hindrance within the trypsin active site, reducing cleavage efficiency. Some studies on similar modifications show that tryptic cleavage at homoarginine bonds can be weak or incomplete.

  • Mass Shift: The modification adds a specific mass to the lysine residue. This is a crucial diagnostic clue. The covalent addition of an ethylguanidinyl group results in a monoisotopic mass shift of +71.0633 Da on lysine residues.

The diagram below illustrates this chemical transformation.

G cluster_0 Native Protein cluster_1 Modified Protein Lysine Lysine Side Chain -CH₂-CH₂-CH₂-CH₂-NH₂ ModifiedLysine N-ethyl-homoarginine Analog -CH₂-CH₂-CH₂-CH₂-NH-C(=NH)-NH-CH₂-CH₃ (Mass Shift: +71.06 Da) Lysine->ModifiedLysine  N-ethylguanidine HCl (Guanidination)

Caption: Chemical modification of a lysine residue by N-ethylguanidine HCl.

Section 3: Troubleshooting Guide & Diagnostic Workflow

If you suspect NEG-HCl interference, follow this systematic workflow to diagnose the problem and select the appropriate solution.

Step 1: Identify the Symptoms in Your Data

First, confirm the classic indicators of this issue in your mass spectrometry data:

  • High Missed Cleavage Rate at Lysine: Are missed cleavages predominantly occurring at 'K' sites?

  • Reduced Peptide Identifications: Is your overall number of identified peptides lower than expected for your sample type?

  • Poor Sequence Coverage: Are you seeing large gaps in your protein sequence maps, particularly between arginine residues?

  • Inconsistent Quantification: Are your quantitative results showing high variability, especially for proteins with a high lysine content?

Step 2: Diagnostic Data Interrogation

If the symptoms are present, the next step is to search for direct evidence of the modification.

  • Perform an Open Modification Search: Use a software tool (e.g., MSFragger, MaxQuant with "Unknown PTM" search) to look for unexpected mass shifts. A recurring mass shift of ~71.06 Da will be a strong indicator.

  • Perform a Targeted Modification Search: Re-process your raw data, but this time, add a variable modification of +71.0633 Da on lysine (K) to your search parameters. If this new search yields a significant number of new, high-confidence peptide-spectrum matches (PSMs), you have confirmed the presence of N-ethylguanidination.

The following workflow diagram outlines the troubleshooting process.

G StartNode Symptoms Observed: - High missed cleavages at K - Low peptide IDs Decision1 Re-search data with variable modification on K (+71.06 Da)? StartNode->Decision1 Result1_Yes Modification Confirmed: New peptide IDs found Decision1->Result1_Yes Yes Result1_No Modification Not Found Decision1->Result1_No No Action1 Strategy 1: Adapt Data Analysis (Include modification in all future searches) Result1_Yes->Action1 Decision2 Can protein be re-prepped? Result1_Yes->Decision2 Action3 Troubleshoot other issues: - Trypsin activity - Sample prep artifacts - MS parameters Result1_No->Action3 Action2 Strategy 2: Change Digestion Protocol Action4 Use Alternative Protease (e.g., Arg-C, Chymotrypsin) Decision2->Action4 Yes Action5 Optimize Trypsin Digestion: - Increase enzyme ratio - Extend digestion time Decision2->Action5 No (using existing digest)

References

Technical Support Center: N-Ethylguanidine Hydrochloride Removal for LC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the critical process of removing N-ethylguanidine hydrochloride from protein and peptide samples prior to Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to optimize your experimental workflow for maximal recovery and data quality.

Introduction: The this compound Challenge in Mass Spectrometry

This compound, an ethylated guanidine compound, is utilized in proteomics research, often in applications where protein denaturation is required.[1] Like its more common counterpart, guanidine hydrochloride, it is a powerful chaotropic agent that effectively solubilizes proteins by disrupting hydrogen bonds and hydrophobic interactions.[2][3] While invaluable for initial sample preparation, its presence, even in residual amounts, is highly detrimental to downstream LC-MS analysis.

Guanidinium salts are non-volatile and can severely interfere with the electrospray ionization (ESI) process, leading to significant ion suppression and elevated background noise.[4] This interference masks the true analyte signals, compromising sensitivity and the overall quality of your mass spectrometry data. The characteristic guanidine group also has a high proton affinity, meaning it can outcompete your analytes for charge during the ionization process, further suppressing their signal.[5] Therefore, complete and efficient removal of this compound is a non-negotiable step for reliable and reproducible LC-MS results.

This guide will walk you through the most effective methods for its removal, offering detailed protocols, troubleshooting advice, and the expert insights needed to navigate this crucial sample preparation step.

Frequently Asked Questions (FAQs)

Q1: Why is removing this compound so critical for my LC-MS experiment?

Answer: The presence of this compound, a guanidine salt, is detrimental to LC-MS analysis for two primary reasons:

  • Ion Suppression: During electrospray ionization (ESI), your analytes (peptides or proteins) must acquire a charge to be detected by the mass spectrometer. Guanidinium ions are highly polar and have a strong affinity for protons, meaning they will preferentially become charged, effectively "stealing" the charge from your analytes of interest.[5] This leads to a significant reduction or complete loss of your analyte signal.

  • Increased Background Noise and Contamination: As a non-volatile salt, this compound does not readily evaporate in the ESI source. This leads to the formation of salt adducts with your analytes and contributes to a high chemical background, making it difficult to distinguish true analyte peaks from noise.[4] Over time, it can also contaminate the ion source, leading to poor performance and the need for frequent cleaning.

Q2: What are the primary methods for removing this compound?

Answer: There are three main strategies for removing this compound, each with its own advantages and considerations. The best method for your experiment will depend on your sample type (protein vs. peptide), concentration, and downstream application. The most common techniques are:

  • Solid-Phase Extraction (SPE): Ideal for peptides and smaller proteins, SPE utilizes a packed sorbent to retain the analyte while salts and other impurities are washed away.[6][7]

  • Protein Precipitation: A rapid and effective method for larger proteins, this technique uses an organic solvent to cause the protein to precipitate out of the solution, leaving the highly soluble this compound in the supernatant.[8][9]

  • Dialysis / Buffer Exchange: A gentle method suitable for larger proteins, dialysis involves the use of a semi-permeable membrane to allow small molecules like this compound to diffuse out of the sample into a larger volume of buffer.[10][11]

Q3: I'm working with tryptic peptides. Which removal method is best?

Answer: For peptide samples, Solid-Phase Extraction (SPE) is the method of choice.[12] Peptides are generally too small to be effectively recovered by precipitation, and dialysis membranes with a low enough molecular weight cutoff (MWCO) can be prone to sample loss. SPE, particularly using a reversed-phase sorbent like C18, is highly efficient at binding peptides while allowing polar salts like this compound to be washed away.[6][7] This technique also offers the added benefit of concentrating your sample.[13]

Q4: Can I simply dilute my sample to reduce the concentration of this compound?

Answer: While dilution can reduce the concentration of this compound, it is generally not a recommended primary strategy for complete removal before LC-MS. The level of dilution required to bring the salt concentration to a non-interfering level (typically <1 mM) would likely dilute your analyte to a concentration that is too low for detection by the mass spectrometer. Dilution is sometimes used as an initial step before other removal techniques, for example, to reduce the guanidine concentration to below 2M before protein precipitation.[14]

In-Depth Protocols and Troubleshooting Guides

Method 1: Solid-Phase Extraction (SPE) for Peptide Cleanup

SPE is a robust and widely adopted technique for desalting and concentrating peptide samples post-digestion.[13] The principle relies on the differential affinity of the peptides and the salt for a solid sorbent material. Reversed-phase SPE (e.g., using a C18 sorbent) is the most common approach.

Experimental Workflow: Reversed-Phase SPE```dot

SPE_Workflow

Caption: Workflow for protein cleanup using acetone precipitation.

Detailed Protocol: Cold Acetone Precipitation
  • Preparation: Pre-chill pure acetone to -20°C.

  • Addition of Acetone: In a polypropylene tube, add four volumes of the cold acetone to one volume of your protein sample. Vortex gently to mix.

  • Incubation: Incubate the mixture at -20°C for at least 60 minutes. For samples with low protein concentrations, extending this incubation overnight can improve recovery. [15]4. Centrifugation: Centrifuge the sample at high speed (e.g., 13,000-15,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein. [15]5. Supernatant Removal: Carefully decant the supernatant, which contains the this compound. Be careful not to disturb the protein pellet, which may be difficult to see.

  • Washing: Add 200-500 µL of cold acetone to the tube to wash the pellet. This helps remove any remaining salt.

  • Second Centrifugation: Vortex briefly and centrifuge again as in step 4.

  • Drying: Carefully remove the supernatant. Invert the tube on a clean tissue to drain excess acetone and then air-dry the pellet for 5-10 minutes. Do not over-dry the pellet , as this can make it very difficult to resuspend. [15]9. Resuspension: Resuspend the protein pellet in a buffer that is compatible with your downstream LC-MS analysis (e.g., ammonium bicarbonate or a buffer containing a denaturant like urea if you are proceeding to digestion).

Troubleshooting Protein Precipitation
Issue Potential Cause(s) Recommended Solution(s)
No Visible Pellet Low Protein Concentration: The initial protein amount is too low to form a visible pellet. [15]Extend the incubation time (overnight at -20°C). If possible, start with a more concentrated sample.
Insufficient Acetone: The ratio of acetone to sample was too low to induce precipitation.Ensure you are using at least four volumes of cold acetone. [15]
Low Protein Recovery Pellet Loss: The pellet was accidentally discarded with the supernatant.Be extra careful when decanting the supernatant. A second, shorter spin after decanting can help collect any residual liquid.
Incomplete Precipitation: Incubation time was too short.Increase the incubation time at -20°C.
Over-drying the Pellet: The pellet has become aggregated and will not redissolve.Air-dry the pellet for a minimal amount of time. Use a solubilizing buffer (e.g., containing urea or SDS, if compatible with your workflow) and vortexing or gentle sonication to aid resuspension. [15]

Method 3: Dialysis and Buffer Exchange

Dialysis is a gentle and effective method for removing small molecules from solutions containing macromolecules. [11]It is particularly useful for larger, sensitive proteins where precipitation might cause irreversible aggregation. The process relies on a semi-permeable membrane that allows small salt molecules to pass through while retaining the larger protein molecules.

Experimental Workflow: Stepwise Dialysis

Dialysis_Workflow Start Protein in High Conc. N-ethylguanidine HCl Step1 Dialyze vs. Intermediate Buffer 1 (e.g., 4M GuHCl) Start->Step1 4-6 hours Step2 Dialyze vs. Intermediate Buffer 2 (e.g., 2M GuHCl) Step1->Step2 4-6 hours Step3 Dialyze vs. Intermediate Buffer 3 (e.g., 1M GuHCl) Step2->Step3 4-6 hours Final_Step Dialyze vs. Final Buffer (No GuHCl) Step3->Final_Step Overnight Recover Recover Soluble Protein Final_Step->Recover Change buffer, 4 more hours

References

Technical Support Center: N-Ethylguanidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-ethylguanidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. We will explore the formation of key byproducts and impurities and provide robust troubleshooting strategies and analytical protocols in a practical question-and-answer format.

Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?

The most prevalent laboratory and industrial synthesis involves the reaction of an ethylamine salt, typically ethylamine hydrochloride, with a guanylating agent derived from cyanamide. A common and cost-effective approach utilizes dicyandiamide (also known as cyanoguanidine) as the starting material, which reacts with an amine salt under heating.[1][2]

The overall reaction can be summarized as the addition of ethylamine to the cyano group of a precursor, followed by rearrangement. While other guanylating agents exist, such as S-methylisothiourea derivatives or N,N'-di-Boc-1H-pyrazole-1-carboxamidine, the dicyandiamide route is often preferred for its simplicity and the availability of starting materials.[3][4]

Q2: What are the primary expected byproducts and impurities in the synthesis of this compound?

During the synthesis, several key impurities can arise from side reactions or unreacted starting materials. Understanding these is the first step toward controlling them.

  • Unreacted Starting Materials: Residual ethylamine hydrochloride and dicyandiamide are common.

  • Cyanamide: If the reaction starts from cyanamide or if dicyandiamide reverts to cyanamide under certain conditions, it can remain as a reactive impurity.[5]

  • Dicyandiamide (Cyanoguanidine): This is the dimer of cyanamide and a primary starting material or intermediate. Its presence indicates an incomplete reaction or that the equilibrium favors the reactants.[6]

  • Melamine: At elevated temperatures, cyanamide can trimerize to form the highly stable cyclic compound melamine (1,3,5-triazine-2,4,6-triamine).[7][8] This is a critical impurity to monitor as it can be difficult to remove.

  • Biguanide Derivatives: In reactions starting from dicyandiamide and an amine salt, a biguanide hydrochloride can form as an intermediate which is then ammonolyzed.[1] Incomplete conversion can leave biguanide-related impurities.

Q3: How do reaction conditions influence the formation of these impurities?

Reaction control is paramount for achieving high purity. The formation of the major impurities is directly linked to specific process parameters:

  • Temperature: This is the most critical factor. While heat is required to drive the reaction forward, excessive temperatures (typically above 170-200°C) significantly promote the trimerization of cyanamide intermediates into melamine.[8][9]

  • Reaction Time: Insufficient reaction time will lead to high levels of unreacted dicyandiamide. Conversely, prolonged heating, even at a moderate temperature, can increase the formation of thermal degradation products and melamine.

  • Stoichiometry: The molar ratio of reactants is crucial. An excess of the amine salt can help drive the reaction to completion, but may complicate purification. An excess of the cyanamide source can lead to higher levels of dimerization and trimerization byproducts.[7]

  • Moisture: The presence of water can potentially lead to hydrolysis of cyanamide or guanidine moieties, though the primary concern is its effect on the reaction equilibrium and potential for side reactions. It is best to use anhydrous conditions where possible.[10]

Q4: What are the recommended analytical techniques for impurity profiling of this compound?

A multi-technique approach is often necessary for comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying N-ethylguanidine and its polar, non-volatile impurities. A Hydrophilic Interaction Liquid Chromatography (HILIC) method is particularly effective for resolving compounds like cyanoguanidine and melamine from the main component.[6] Reversed-phase HPLC with an ion-pairing agent can also be used.

  • Ion Chromatography (IC): IC with suppressed conductivity detection is an excellent alternative to HPLC that avoids the need for derivatization and offers high sensitivity for guanidinium salts.[11]

  • Potentiometric Titration: This is a standard method for determining the overall purity (assay) of the final hydrochloride salt by titrating the chloride content with silver nitrate.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the non-volatile nature of guanidine salts, GC-MS is generally not suitable without a prior derivatization step.[11]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q5: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yield is a common problem that can often be traced back to several factors. The following workflow can help diagnose the issue.

G start Low Yield Observed reagents Step 1: Verify Reagent Quality - Purity of dicyandiamide? - Purity of ethylamine HCl? - Anhydrous solvents? start->reagents conditions Step 2: Optimize Reaction Conditions - Temperature too low? - Insufficient reaction time? - Inefficient mixing? reagents->conditions Reagents OK workup Step 3: Evaluate Work-up & Isolation - Product lost during filtration? - Incomplete precipitation? - Inappropriate recrystallization solvent? conditions->workup Conditions Optimized solution Resolution Achieved workup->solution Isolation Improved

Workflow for troubleshooting low reaction yield.

Causality and Actionable Advice:

  • Reagent Quality: Guanidinylation reactions are sensitive to the purity of the starting materials.[10] Ensure dicyandiamide and ethylamine hydrochloride are of high purity and dry. Moisture can interfere with the reaction.

  • Reaction Temperature & Time: The fusion reaction between dicyandiamide and an amine salt requires sufficient thermal energy to proceed.[9] If the temperature is too low or the reaction time too short, the conversion will be incomplete. Incrementally increase the temperature or time and monitor the reaction progress by HPLC.

  • Work-up and Isolation: this compound is highly soluble in water and moderately soluble in alcohols like methanol and ethanol. Significant product loss can occur during recrystallization if an unsuitable solvent system is used or if the solution is not cooled sufficiently to induce complete crystallization.[13][14]

Q6: I am observing a significant amount of dicyandiamide (cyanoguanidine) in my crude product. Why is this happening and how can I minimize it?

High levels of residual dicyandiamide are a clear indicator of an incomplete reaction .

Explanation: The reaction to form N-substituted guanidines from dicyandiamide is an equilibrium-driven process that requires sufficient energy and time to reach completion.

Solutions:

  • Increase Reaction Time/Temperature: The most straightforward solution is to prolong the reaction time or slightly increase the temperature. Monitor the consumption of dicyandiamide using in-process controls (e.g., TLC or HPLC).

  • Adjust Stoichiometry: Consider using a slight excess (e.g., 1.1 to 1.2 equivalents) of ethylamine hydrochloride to push the equilibrium towards the product side.

  • Improve Mixing: In a melt or solid-state reaction, ensure efficient mixing to maximize contact between the reactants.

Q7: My final product is contaminated with melamine. What steps should I take to prevent its formation?

Melamine formation is a result of excessive thermal stress on the reaction mixture.[7][8] It is a thermodynamically stable byproduct and its formation is often irreversible under typical reaction conditions.

Explanation: The mechanism involves the trimerization of cyanamide, which can be present as an intermediate. High temperatures provide the activation energy for this cyclization.

G cluster_main Main Reaction Pathway cluster_side Side Reactions A Ethylamine HCl C N-Ethylguanidine HCl (Desired Product) A->C B Dicyandiamide B->C D Cyanamide (Intermediate) B->D Reversion E Dicyandiamide (Dimerization) D->E x2 F Melamine (Trimerization) D->F x3 (High Temp)

Reaction pathways for N-ethylguanidine HCl and key byproducts.

Prevention Strategies:

  • Strict Temperature Control: This is the most critical preventative measure. Identify the lowest possible temperature at which the main reaction proceeds at an acceptable rate. Do not exceed this temperature. The typical range for melt reactions is 170-230°C; operating at the lower end of this range is advisable.[2]

  • Solvent Use: Performing the reaction in a high-boiling point solvent (e.g., dimethyl sulfoxide) can allow for better temperature control compared to a neat or melt reaction, potentially reducing melamine formation.[8]

  • Minimize Reaction Time: Do not heat the reaction longer than necessary. Once IPC shows complete consumption of the limiting reagent, proceed with the work-up.

Q8: After purification by recrystallization, my product still fails purity specifications. What can I do?

If standard recrystallization is insufficient, more rigorous purification or analytical troubleshooting is required.

Troubleshooting Purification:

  • Solvent System Optimization: The choice of solvent is critical. This compound is a salt, so a solvent system that solubilizes it at high temperature but has low solubility at cold temperatures is needed.

    • Try Mixed Solvents: A common strategy is to dissolve the crude product in a minimal amount of a good solvent (like methanol or water) and then add an anti-solvent (like acetonitrile or isopropanol) until turbidity is observed. Heat to re-dissolve, then cool slowly.[13]

    • Charcoal Treatment: If the product has color, it may be due to trace, highly conjugated impurities. A charcoal treatment of the hot solution before filtration can remove these.

  • Double Recrystallization: A second recrystallization is often effective at removing entrapped impurities from the crystal lattice.

  • Check Analytical Method: Confirm that your analytical method is accurate. Co-elution of an impurity with the main peak in HPLC can give a false impression of low purity.

    • Method Validation: Ensure the HPLC method has adequate resolution between the main peak and all known impurities.

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. If the peak is not pure, the HPLC method needs further development (e.g., change mobile phase, pH, or column chemistry).

Experimental Protocols
Protocol 1: HPLC-HILIC Method for Impurity Profiling

This method is designed for the simultaneous analysis of N-ethylguanidine, dicyandiamide, and melamine.

ParameterSpecificationRationale
Column HILIC Column (e.g., Silica, Amide, or Cyano phase), 3 µm, 4.6 x 150 mmHILIC provides excellent retention and separation for very polar analytes that are not well-retained in reversed-phase chromatography.[6]
Mobile Phase A 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid) in WaterProvides ionic strength and controls the ionization state of the analytes for consistent retention.
Mobile Phase B AcetonitrileThe strong, aprotic organic solvent in HILIC mode.
Gradient 95% B to 60% B over 15 minutes, then re-equilibrateA gradient is necessary to elute the highly polar N-ethylguanidine after the less polar melamine and dicyandiamide.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 5 µLSmall volume to prevent peak distortion.
Detector UV at 210 nmGuanidine and its related impurities have UV absorbance at low wavelengths.
Sample Prep. Dissolve 10 mg of sample in 10 mL of 50:50 Acetonitrile:WaterThe diluent should be similar to the initial mobile phase composition to ensure good peak shape.

System Suitability:

  • Resolution: The resolution between melamine and dicyandiamide should be > 2.0.

  • Tailing Factor: The tailing factor for the N-ethylguanidine peak should be < 1.5.

Protocol 2: General Recrystallization Procedure
  • Solvent Selection: Based on solubility tests, select a suitable solvent or solvent pair (e.g., Methanol/Acetonitrile).

  • Dissolution: Place the crude this compound in an appropriately sized flask. Add the minimum amount of the hot primary solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Inducing crystallization too quickly by crash cooling can trap impurities. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal.

  • Cooling: Once crystallization has begun, cool the flask in an ice bath for at least 30-60 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

References

Technical Support Center: A Researcher's Guide to Preventing Protein Aggregation with N-Ethylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Official Title: Senior Application Scientist Disclaimer: The application of N-ethylguanidine hydrochloride (NEG-HCl) as a targeted suppressor of protein aggregation is an emerging area with less extensive documentation compared to classical agents like guanidine hydrochloride (Gdn-HCl) or L-arginine. This guide synthesizes established principles of protein chemistry with data on related guanidinium compounds to provide a robust framework for your experimental design. All protocols and recommendations should be optimized for your specific protein of interest.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NEG-HCl) and what is its proposed mechanism for preventing protein aggregation?

A1: this compound is a derivative of guanidine hydrochloride featuring an ethyl group modification.[1][2][3] Like its parent compound, NEG-HCl is classified as a chaotropic agent, capable of disrupting the hydrogen-bonding network of water and interfering with the non-covalent forces that stabilize protein structure.[4][5]

The hypothesized mechanism by which NEG-HCl prevents protein aggregation is concentration-dependent:

  • At Low, Sub-Denaturing Concentrations: The primary anti-aggregation effect is thought to arise from the specific interactions of NEG-HCl with aggregation-prone regions on a protein's surface. The ethyl group imparts a degree of hydrophobicity, which may facilitate preferential, low-affinity binding to exposed hydrophobic patches that are common in partially unfolded or stressed protein intermediates. By "capping" these regions, NEG-HCl can sterically and energetically hinder the protein-protein interactions that lead to aggregation.

  • Comparison to Guanidine Hydrochloride (Gdn-HCl): While high concentrations of Gdn-HCl are potent denaturants, it has been observed that low concentrations can paradoxically enhance protein stability.[6][7][8][9] It is theorized that the ethyl moiety in NEG-HCl may enhance this stabilizing effect at lower concentrations, offering a wider therapeutic window for aggregation suppression without inducing denaturation.

Q2: How does this compound compare to Guanidine Hydrochloride (Gdn-HCl) and L-Arginine?

A2: These three compounds represent a spectrum of additives used to control protein aggregation, each with a distinct mechanistic profile.

FeatureThis compound (NEG-HCl) (Hypothesized)Guanidine Hydrochloride (Gdn-HCl)L-Arginine
Primary Mechanism Preferential binding to hydrophobic regions at low concentrations; acts as a mild chaotrope.Strong chaotropic agent that disrupts protein structure at high concentrations.[4][5] Can offer stabilization at lower concentrations.[6][7][8][9]Functions as a chemical chaperone, stabilizing the native protein structure and preventing aggregation without causing significant denaturation.[10][11]
Denaturing Potential Moderate to high; expected to be more potent than L-Arginine but potentially less chaotropic than Gdn-HCl at identical concentrations.High; a well-established and powerful protein denaturant.[9][12]Low; generally does not cause protein denaturation and can enhance thermal stability.[10][11]
Hydrophobicity Increased due to the presence of the ethyl group.Less hydrophobic than NEG-HCl.The side chain possesses a hydrophobic character.
Ionic Nature Ionic.Ionic; has the potential to mask electrostatic interactions within proteins.[13]Zwitterionic at physiological pH.
Typical Working Concentration Requires empirical determination; likely effective in the sub-molar to low molar range.For denaturation: >4M.[14][15] For stabilization/aggregation suppression: <2M.[6][8][9]0.1 - 1 M
Q3: What are the potential benefits of using NEG-HCl compared to Gdn-HCl or L-Arginine?

A3: The unique chemical structure of NEG-HCl suggests it may offer a finely-tuned balance of properties:

  • Potentially Higher Efficacy at Lower Concentrations: The enhanced hydrophobicity conferred by the ethyl group could enable more targeted and effective interactions with aggregation-prone hydrophobic patches on proteins. This might allow for effective aggregation suppression at lower concentrations than required for Gdn-HCl.

  • A Modulatable Denaturant: NEG-HCl is likely a milder denaturant than Gdn-HCl. This characteristic could be highly advantageous when working with proteins that are sensitive to strong chaotropic agents, where complete unfolding is undesirable. This positions NEG-HCl as a valuable intermediate tool between the potent denaturation of Gdn-HCl and the non-denaturing, stabilizing effect of L-Arginine.

Q4: What are the anticipated effects of NEG-HCl on protein structure and biological function?

A4: While direct, comprehensive studies on NEG-HCl's impact on protein structure and function are not widely available, we can extrapolate from the extensive body of research on Gdn-HCl:

  • At High Concentrations: It is expected that NEG-HCl will function as a denaturant, leading to the disruption of the protein's secondary and tertiary structures, which would result in a loss of biological activity.[5][9]

  • At Optimized, Lower Concentrations: The primary objective is to inhibit aggregation while preserving the protein's native conformation and function. It is imperative to empirically determine the optimal concentration that achieves this balance for your specific protein.

Troubleshooting Guide

Issue 1: My protein continues to aggregate despite the presence of NEG-HCl.
Possible Cause Suggested Solution
Sub-optimal NEG-HCl Concentration The concentration of NEG-HCl is a critical parameter. Insufficient concentrations will be ineffective, while excessive concentrations may induce denaturation and subsequent aggregation of the unfolded protein. Solution: Conduct a systematic concentration optimization study as detailed in Protocol 1 .
pH Nearing the Protein's Isoelectric Point (pI) Proteins exhibit minimal solubility at their isoelectric point (pI), where their net charge is zero, thereby increasing the propensity for aggregation. Solution: Modify the buffer pH to be at least one unit above or below the protein's pI.
Incompatible Buffer Constituents Certain components of the buffer system may interact unfavorably with NEG-HCl or the protein, thereby promoting aggregation. Solution: Perform a screening of various buffer systems (e.g., Tris, HEPES, Phosphate) and ionic strengths.
Improper Reducing Agent Conditions For proteins containing disulfide bonds, an incorrect concentration or type of reducing agent can lead to the formation of incorrect disulfide bridges and subsequent aggregation. Solution: If your protein contains cysteine residues, consider the addition of a reducing agent such as DTT or TCEP and optimize its concentration.
Issue 2: A loss of protein activity is observed after the addition of NEG-HCl.
Possible Cause Suggested Solution
Partial Protein Denaturation The concentration of NEG-HCl may be sufficient to disrupt the protein's native structure, resulting in a loss of function, even if aggregation is suppressed. Solution: Reduce the concentration of NEG-HCl. Perform a functional assay across a range of NEG-HCl concentrations to identify the maximum concentration that preserves biological activity.
Interference with the Active Site The NEG-HCl molecule may be directly interacting with the active site or another critical binding pocket of the protein. Solution: If the protein has a known ligand or substrate, consider its inclusion in the buffer. This can often shield the active site and stabilize the native, functional conformation.
Irreversible Denaturation For particularly sensitive proteins, even transient exposure to NEG-HCl might cause irreversible unfolding. Solution: Investigate the use of milder additives such as L-Arginine or other osmolytes (e.g., sucrose, glycerol).
Issue 3: The NEG-HCl solution exhibits poor solubility or causes precipitation.
Possible Cause Suggested Solution
Limited Solubility in the Buffer While NEG-HCl is a salt and is expected to be highly soluble in aqueous solutions, solubility issues may arise at very high concentrations or in specific buffer systems. Solution: Prepare a concentrated stock solution of NEG-HCl in either water or your buffer and add it incrementally to your protein solution with gentle agitation. Ensure the final buffer concentration is maintained.
Temperature-Dependent Solubility The solubility of NEG-HCl may be influenced by temperature. Solution: Gently warm the buffer to facilitate dissolution, but ensure it is returned to the desired experimental temperature before it is introduced to your protein sample.

Experimental Protocols

Protocol 1: Empirical Determination of the Optimal NEG-HCl Concentration

This protocol employs a turbidity assay for a rapid and efficient screening of the optimal NEG-HCl concentration to inhibit aggregation.

  • Preparation of a 2M NEG-HCl Stock Solution: Dissolve the calculated amount of this compound in your experimental buffer. It is crucial to readjust the pH after complete dissolution.

  • Preparation of the Protein Sample: Prepare your protein by dialysis or buffer exchange into the selected experimental buffer without NEG-HCl.

  • 96-Well Plate Setup: In a clear, flat-bottom 96-well plate, create a serial dilution of the NEG-HCl stock solution to obtain a range of final concentrations (e.g., 0 M, 0.1 M, 0.25 M, 0.5 M, 0.75 M, 1 M, 1.5 M, 2 M).

  • Addition of Protein: Add your protein to each well to a final concentration that is known to be susceptible to aggregation under the intended stress condition.

  • Induction of Aggregation: Apply the specific stress that typically induces aggregation in your protein (e.g., thermal stress via incubation at an elevated temperature, or mechanical stress through shaking).

  • Monitoring of Aggregation: Quantify the extent of aggregation by measuring the absorbance at 340 nm or 600 nm over time using a microplate reader. An increase in absorbance is indicative of increased turbidity due to aggregation.

  • Data Analysis: Plot the change in absorbance as a function of the NEG-HCl concentration. The optimal concentration is the lowest concentration that effectively minimizes the increase in turbidity.

Protocol 2: Preparation of NEG-HCl-Containing Buffers
  • Weigh the required mass of NEG-HCl powder.

  • Dissolve the powder in your chosen buffer. It is advisable to prepare a concentrated stock solution (e.g., 2 M or 4 M).

  • Adjust the pH of the solution. The dissolution of guanidinium salts can significantly alter the pH of the buffer.

  • Filter the solution using a 0.22 µm filter to eliminate any particulate matter.

  • Store the stock solution at 4°C. For extended storage, consider sterile filtering and storing at -20°C.

Visualizations

cluster_0 Proposed Mechanism of NEG-HCl in Preventing Protein Aggregation Native_Protein Native Protein Partially_Unfolded_Intermediate Partially Unfolded Intermediate (Aggregation Prone) Native_Protein->Partially_Unfolded_Intermediate Stress (e.g., heat, pH change) Aggregates Aggregates Partially_Unfolded_Intermediate->Aggregates Self-Association Stabilized_Intermediate Stabilized Intermediate (Aggregation Resistant) Partially_Unfolded_Intermediate->Stabilized_Intermediate Binding of NEG-HCl NEG_HCl NEG-HCl NEG_HCl->Partially_Unfolded_Intermediate Stabilized_Intermediate->Native_Protein Refolding cluster_1 Troubleshooting Workflow for Protein Aggregation with NEG-HCl Start Protein Aggregation Observed Optimize_Conc Optimize NEG-HCl Concentration (Protocol 1) Start->Optimize_Conc Check_pH Check Buffer pH vs. Protein pI Optimize_Conc->Check_pH Aggregation Persists Resolved Aggregation Prevented Optimize_Conc->Resolved Successful Screen_Buffers Screen Different Buffer Systems Check_pH->Screen_Buffers Aggregation Persists Check_pH->Resolved Successful Assess_Activity Assess Protein Activity Screen_Buffers->Assess_Activity Screen_Buffers->Resolved Successful Consider_Alternatives Consider Milder Additives (e.g., L-Arginine) Assess_Activity->Consider_Alternatives Activity Lost Assess_Activity->Resolved Activity Retained

References

N-Ethylguanidine Hydrochloride Stability & Degradation Resource Center

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Approach to Solution Stability

Welcome to the Technical Support Center for N-ethylguanidine hydrochloride. As researchers, scientists, and drug development professionals, your success hinges on the integrity of your starting materials. N-ethylguanidine, a key reagent in various synthetic and biological applications, exhibits solution-state instabilities that can significantly impact experimental outcomes. Misinterpretation of results, failed syntheses, and batch-to-batch variability can often be traced back to the unforeseen degradation of this compound.

This guide is designed to provide you with not just protocols, but a deep, mechanistic understanding of this compound's behavior in solution. We will move beyond simple instructions to explain the causality behind its degradation pathways and provide you with the tools to proactively design robust experiments, troubleshoot stability issues, and ensure the reliability of your results. This resource is built on the core principles of scientific integrity: expertise, trustworthiness, and authoritative grounding.

Part 1: Troubleshooting Guide - Diagnosing Solution Instability

Unexpected results are a common challenge in research. Before questioning your core hypothesis, it's crucial to validate the stability of your reagents. This section provides a logical workflow to diagnose and resolve potential issues with your this compound solutions.

Commonly Reported Issues:
  • Loss of Potency: The observed biological or chemical activity of the solution is lower than expected.

  • Precipitate Formation: Unexpected solids appear in the solution upon storage or pH adjustment.

  • pH Drift: The pH of the buffered solution changes significantly over time.

  • Appearance of New Peaks in Chromatography: Analytical runs (e.g., HPLC, LC-MS) show unknown peaks that were not present in the freshly prepared solution.

Troubleshooting Workflow Diagram

The following diagram outlines a step-by-step process for identifying the root cause of this compound instability in your experiments.

TroubleshootingWorkflow Figure 1. Troubleshooting Workflow for N-Ethylguanidine Instability start Start: Unexpected Experimental Result Observed check_prep Step 1: Verify Solution Preparation - Correct Weighing? - Calibrated pH meter? - Fresh, High-Purity Solvent? start->check_prep decision_prep Preparation Error? check_prep->decision_prep check_storage Step 2: Review Storage Conditions - Temperature (Recommended: 2-8°C)? - Light Exposure (Use Amber Vials)? - Headspace/Container Seal? decision_storage Storage Issue? check_storage->decision_storage check_ph Step 3: Analyze pH & Buffer - Is pH within stable range (Acidic)? - Buffer Compatibility (Phosphate vs. Amine)? - Re-measure current pH. decision_ph pH/Buffer Issue? check_ph->decision_ph analyze_solution Step 4: Chemical Analysis - Run Stability-Indicating HPLC. - Compare to t=0 sample. - Identify degradation products via LC-MS. decision_degradation Degradation Confirmed? analyze_solution->decision_degradation decision_prep->check_storage No action_remake Action: Remake Solution with Validated Protocol. decision_prep->action_remake Yes decision_storage->check_ph No action_optimize_storage Action: Optimize Storage - Aliquot, inert gas, 2-8°C, protect from light. decision_storage->action_optimize_storage Yes decision_ph->analyze_solution No action_reformulate Action: Reformulate - Adjust pH to acidic range. - Use non-reactive buffer (e.g., acetate). decision_ph->action_reformulate Yes action_modify_exp Action: Modify Experiment - Use freshly prepared solutions. - Re-evaluate experimental design. decision_degradation->action_modify_exp Yes end_node Problem Resolved / Root Cause Identified decision_degradation->end_node No action_remake->end_node action_optimize_storage->end_node action_reformulate->end_node action_modify_exp->end_node

Caption: Figure 1. Troubleshooting Workflow for N-Ethylguanidine Instability.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound solutions.

Q1: What is the primary degradation pathway for N-ethylguanidine in aqueous solution?

A1: The primary degradation pathway is hydrolysis. The central carbon of the guanidinium group is electrophilic and susceptible to nucleophilic attack by water or hydroxide ions. This leads to the cleavage of the C-N bond, forming N-ethylurea and ammonia as the main degradation products.[1][2] This reaction is catalyzed by both acid and base, making pH a critical factor in solution stability.[1]

N-Ethylguanidine Hydrolysis Pathway

DegradationPathway Figure 2. Primary Hydrolytic Degradation of N-Ethylguanidine cluster_products Degradation Products neg N-Ethylguanidine C₃H₉N₃ intermediate Tetrahedral Intermediate neg->intermediate Nucleophilic Attack urea N-Ethylurea C₃H₈N₂O intermediate->urea ammonia Ammonia NH₃ intermediate->ammonia conditions + H₂O (pH, Temp dependent)

Caption: Figure 2. Primary Hydrolytic Degradation of N-Ethylguanidine.

Q2: How does pH affect the stability of this compound solutions?

A2: N-ethylguanidine is most stable in mildly acidic conditions (pH ~4-6). Stability decreases significantly in both strongly acidic and, particularly, alkaline conditions.

  • Alkaline Conditions (pH > 8): The rate of hydrolysis increases dramatically due to the increased concentration of the potent nucleophile, hydroxide ion (OH⁻), which readily attacks the guanidinium carbon.[3][4]

  • Strongly Acidic Conditions (pH < 3): While more stable than in alkaline solutions, specific acid-catalyzed hydrolysis can occur, accelerating degradation compared to the pH range of maximum stability.[5]

Q3: What are the recommended storage conditions for this compound solutions?

A3: For optimal stability, aqueous solutions should be:

  • Stored at 2-8°C: Lower temperatures slow the rate of hydrolysis.

  • Protected from Light: Use amber vials or store in the dark to prevent potential photolytic degradation, although hydrolysis is the primary concern.

  • Buffered in the Optimal pH Range: If buffering is required, use a buffer system that maintains a pH between 4 and 6.

  • Stored in Tightly Sealed Containers: The solid form is hygroscopic, and solutions can absorb atmospheric CO₂, which can lower the pH of unbuffered solutions.[6]

Q4: I observed a precipitate in my buffered N-ethylguanidine solution. What could be the cause?

A4: This is often due to buffer incompatibility. While phosphate buffers are common, they can sometimes form insoluble salts with guanidinium compounds, especially at high concentrations or upon temperature changes. Consider using an alternative buffer system like acetate or citrate, which are generally more compatible. Always perform a small-scale compatibility test when using a new buffer system.

Q5: Can I use a solution that has been stored for several weeks?

A5: It is strongly discouraged. For quantitative applications, it is imperative to use freshly prepared solutions or solutions whose stability has been rigorously validated under your specific storage conditions (temperature, buffer, concentration). A previously prepared solution should be re-analyzed by a stability-indicating method (see Part 3) to confirm its concentration before use.

Part 3: Experimental Protocol - Performing a Forced Degradation Study

A forced degradation study is essential for developing a stability-indicating analytical method and understanding the intrinsic stability of N-ethylguanidine.[7][8] This protocol provides a framework for stressing the molecule under various conditions.

Objective: To generate potential degradation products of this compound and develop an HPLC method capable of separating them from the parent compound.

Materials and Equipment:
  • This compound (reagent grade)

  • HPLC system with UV or PDA detector

  • C18 Reverse-Phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • LC-MS system for peak identification (recommended)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (0.1 M and 1 M)

  • Hydrogen peroxide (H₂O₂) solution (3%)

  • High-purity water and acetonitrile (HPLC grade)

  • pH meter, calibrated

  • Constant temperature water bath/oven

Procedure:
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in high-purity water. This will be your t=0 (unstressed) sample and the source for all stress conditions.

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M HCl. Incubate at 60°C for 4 hours.[9] Withdraw samples at intermediate time points (e.g., 1, 2, 4 hours). Neutralize before injection.

    • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours.[10] Withdraw samples at shorter intervals (e.g., 30, 60, 120 mins) due to faster degradation. Neutralize before injection.

    • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.[11]

    • Thermal Degradation: Place 10 mL of the stock solution in a loosely capped vial in an oven at 80°C for 24 hours.[11]

    • Control Sample: Keep 10 mL of the stock solution at 2-8°C, protected from light.

  • HPLC Analysis:

    • Analyze all samples (stressed, neutralized, and control) using a suitable reverse-phase HPLC method. A good starting point is:

      • Column: C18, 250 mm x 4.6 mm, 5 µm

      • Mobile Phase: Isocratic or gradient elution using a mixture of a low pH aqueous buffer (e.g., 20 mM ammonium acetate, pH 4.5) and acetonitrile.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 210 nm (as N-ethylguanidine lacks a strong chromophore, low UV is necessary).

      • Injection Volume: 20 µL

    • Method Development Goal: Optimize the mobile phase composition to achieve baseline separation between the parent N-ethylguanidine peak and all degradation product peaks.[1]

  • Data Analysis & Peak Identification:

    • Compare the chromatograms from the stressed samples to the t=0 control. Identify new peaks corresponding to degradation products.

    • Calculate the percentage degradation of N-ethylguanidine in each condition.

    • If available, use LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products to confirm their identity (e.g., N-ethylurea).[10][12]

Expected Stability Profile (Illustrative)

The following table summarizes the expected relative stability of this compound under typical forced degradation conditions. Actual degradation percentages will depend on the precise experimental parameters.

Stress ConditionTemperatureDurationExpected DegradationPrimary Mechanism
0.1 M HCl60°C4 hoursModerateAcid-Catalyzed Hydrolysis
0.1 M NaOH60°C2 hoursHigh / CompleteBase-Catalyzed Hydrolysis
3% H₂O₂Room Temp24 hoursLow to ModerateOxidation
Heat (Aqueous)80°C24 hoursModerateNeutral Hydrolysis
Control (Refrigerated)4°C24 hoursNegligible-

References

Technical Support Center: Troubleshooting Incomplete Protein Modification with N-ethylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for protein guanidinylation. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the chemical modification of protein lysine residues to homoarginine using N-ethylguanidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals aiming to achieve complete and specific protein modification.

Introduction: The Goal of Guanidinylation

Guanidinylation is a chemical modification that converts the primary amine on the side chain of a lysine residue into a guanidinium group, effectively changing the amino acid to its longer homolog, homoarginine. This is most commonly performed in proteomics to improve peptide detection in mass spectrometry (MS). The resulting homoarginine residue retains a positive charge at a higher pH than lysine and directs trypsin to cleave only at arginine residues, simplifying peptide mass fingerprinting and improving sequence coverage. Achieving a complete and specific reaction is paramount, as incomplete modification can complicate data analysis significantly.[1]

Part 1: Core Troubleshooting Guide

Incomplete modification is the most common failure mode in guanidinylation protocols. The following section addresses the primary causes and provides actionable solutions in a question-and-answer format.

Visual Troubleshooting Workflow

Before diving into specific issues, consult the following workflow to diagnose the potential source of your incomplete reaction.

Troubleshooting_Workflow Start Problem: Incomplete Guanidinylation (Observed via MS) Check_pH Is the reaction pH between 10.0 and 11.5? Start->Check_pH Check_Reagents Are reagent concentration and quality correct? Check_pH->Check_Reagents Yes Adjust_pH Action: Adjust pH to 10.5-11.0 using a fresh buffer. Check_pH->Adjust_pH No Check_Conditions Were reaction time and temperature sufficient? Check_Reagents->Check_Conditions Yes Prep_Reagents Action: Use fresh N-ethylguanidine. Verify protein concentration. Increase reagent molar excess. Check_Reagents->Prep_Reagents No Check_Accessibility Is the protein properly denatured or unfolded? Check_Conditions->Check_Accessibility Yes Optimize_Conditions Action: Increase reaction time (e.g., 2-4 hours). Increase temperature (e.g., 37°C). Check_Conditions->Optimize_Conditions No Success Problem Solved: Complete Modification Check_Accessibility->Success Yes Add_Denaturant Action: Incorporate a denaturant (e.g., 6M Guanidine HCl, 8M Urea) if compatible with the protein. Check_Accessibility->Add_Denaturant No Adjust_pH->Start Re-run Experiment Prep_Reagents->Start Re-run Experiment Optimize_Conditions->Start Re-run Experiment Add_Denaturant->Start Re-run Experiment

Caption: A logical workflow for diagnosing and resolving incomplete guanidinylation.

Q1: My mass spectrometry results show a mix of unmodified lysine and modified homoarginine residues. Why is the reaction incomplete?

This is the most frequent issue and typically points to suboptimal reaction conditions. Several factors could be at play:

Cause A: Incorrect Reaction pH

  • Expertise & Experience: The guanidinylation reaction involves the nucleophilic attack of the lysine's primary amine (ε-NH₂) on the electrophilic carbon of the N-ethylguanidine. For the lysine amine to be nucleophilic, it must be deprotonated. The pKa of the lysine side chain is ~10.5. Therefore, the reaction must be carried out at a pH at or slightly above this value to ensure a sufficient population of deprotonated, reactive amines.

  • Troubleshooting Steps:

    • Verify pH: Directly measure the pH of your reaction buffer after adding all components, including your protein solution. Protein solutions can have their own buffering capacity that may alter the final pH.

    • Adjust Buffer: Use a buffer system with a pKa appropriate for the desired range, such as sodium carbonate/bicarbonate or CAPS. Adjust the final reaction pH to be firmly between 10.5 and 11.0.

    • Fresh Buffer: Always use freshly prepared, high-purity buffers to avoid pH drift due to CO₂ absorption from the atmosphere, which can lower the pH of alkaline solutions.

Cause B: Insufficient Reagent Concentration or Reagent Degradation

  • Expertise & Experience: Guanidinylation is a bimolecular reaction, and its rate depends on the concentration of both reactants. A sufficient molar excess of the guanidinylating reagent is required to drive the reaction to completion, especially for proteins with many lysine residues or for reactions at lower protein concentrations. This compound is hygroscopic and can degrade over time.[2][3]

  • Troubleshooting Steps:

    • Increase Molar Excess: Start with a 10-fold molar excess of this compound over total lysine residues. If the reaction is still incomplete, increase this to 20-fold or even 50-fold.

    • Use Fresh Reagent: Purchase a new bottle of this compound or open a fresh vial. Ensure it is stored in a desiccator to prevent moisture absorption.

    • Accurate Protein Concentration: Use a reliable method (e.g., BCA or A280 with a calculated extinction coefficient) to determine your protein concentration. An overestimation of protein concentration will lead to an underestimation of the required reagent.

Cause C: Steric Hindrance / Inaccessible Lysine Residues

  • Expertise & Experience: In folded, native proteins, many lysine residues may be buried within the protein's core or involved in salt bridges, rendering them inaccessible to the guanidinylating reagent. For complete modification of all lysines, the protein must typically be denatured.

  • Troubleshooting Steps:

    • Incorporate Denaturants: Perform the reaction in the presence of a strong chaotropic agent. While this compound is a salt, it is not a potent denaturant at the concentrations used for modification.

      • Recommended: 6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea. GdnHCl is often preferred as it is a very strong denaturant.[2][3][4]

    • Thermal Denaturation: For some thermostable proteins, heating the reaction mixture (e.g., 50-60°C for 30 minutes) prior to or during the guanidinylation can help expose buried residues. Caution: This may not be suitable for all proteins and can risk aggregation.

Summary of Recommended Reaction Parameters

ParameterRecommended RangeRationale
pH 10.5 - 11.0Ensures deprotonation of lysine ε-amino group for nucleophilic attack.
Temperature 25°C - 37°CBalances reaction rate with protein stability.
Reaction Time 1 - 4 hoursAllows sufficient time for the reaction to approach completion.
Reagent Excess 10-50x molar excess over lysineDrives the reaction equilibrium towards the product side.
Denaturant 6M GdnHCl or 8M UreaEnsures accessibility of all lysine residues in folded proteins.

Part 2: Analytical & Quality Control FAQs

Q2: How can I accurately confirm the extent of my guanidinylation reaction?

A: Visualizing the outcome on an SDS-PAGE gel is insufficient as the mass change is too small. The gold standard for confirming and quantifying guanidinylation is mass spectrometry (MS) .

  • Mechanism of Verification: The conversion of a lysine (K) to a homoarginine (hR) residue results in a specific mass increase of +42.022 Da per modified site.

  • Experimental Protocol: Sample Preparation for MS Analysis

    • Reaction Quench & Cleanup: After the reaction, quench it by lowering the pH to < 7 with a suitable acid (e.g., formic acid or TFA). The high salt content from the buffer and reagents must be removed. Use a C18 ZipTip, dialysis, or buffer exchange spin column appropriate for your sample amount.

    • Proteolytic Digestion: Digest the cleaned, modified protein with trypsin. Since trypsin does not cleave at homoarginine, you will generate long peptides ending in arginine (R).

    • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: Search the MS/MS data against your protein sequence database. Crucially, you must configure your search software to include a variable modification on lysine with a mass shift of +42.022 Da. The software will then identify and report peptides containing either unmodified lysine or modified homoarginine, allowing you to calculate the percentage of modification.[5]

Q3: I am observing significant protein precipitation during the reaction. What is causing this and how can I prevent it?

A: Protein precipitation during guanidinylation is usually caused by protein instability under the required reaction conditions (high pH, elevated temperature).

  • Expertise & Experience: High pH can disrupt the native charge distribution on a protein's surface, leading to unfolding and aggregation. This is particularly true for proteins that are not very stable at their isoelectric point (pI) or have large hydrophobic patches that become exposed upon partial unfolding.

  • Troubleshooting Steps:

    • Inclusion of Denaturants: This is the most effective solution. As mentioned in Q1, performing the reaction in 6M GdnHCl or 8M Urea will keep the protein fully solvated and prevent aggregation of unfolded intermediates.[4]

    • Lower the Temperature: If the reaction is being performed at 37°C, try reducing it to room temperature (25°C) and compensating with a longer reaction time.

    • Optimize Protein Concentration: Very high protein concentrations can favor aggregation. Try reducing the initial protein concentration if possible.

    • Add Solubilizing Agents: In some specific cases, the addition of mild non-ionic detergents (e.g., 0.01% Tween-20) or arginine itself (as a folding aid) can help suppress aggregation. This should be tested empirically.

Part 3: Advanced FAQs & Mechanistic Insights

Q4: What is the chemical mechanism of guanidinylation, and are there any side reactions?

A: The reaction is a nucleophilic addition-elimination.

Caption: Simplified mechanism of lysine guanidinylation.

The primary amine of a deprotonated lysine attacks the central carbon of the N-ethylguanidine. This is followed by the elimination of ethylamine as the leaving group, resulting in the stable guanidinium group on the newly formed homoarginine.

Side Reactions: Guanidinylation of primary amines is a highly specific reaction.[6]

  • N-terminal Modification: The α-amino group of the protein's N-terminus can also be guanidinylated if it is unblocked and deprotonated at the reaction pH.

  • Other Residues: Modifications of other nucleophilic side chains (e.g., Tyrosine, Serine, Threonine) are generally not observed under these conditions. However, extremely harsh conditions (very high pH or temperature) could potentially lead to side reactions, though this is rare.[7][8]

Q5: Is desalting necessary after the reaction?

A: Yes, absolutely. Desalting is a critical step. The high concentration of buffer salts and excess this compound will interfere with downstream applications, particularly mass spectrometry where they cause significant ion suppression and contaminate the instrument.[1]

  • Recommended Methods:

    • C18 Solid-Phase Extraction (e.g., ZipTips): Ideal for small-scale peptide samples after digestion.

    • Dialysis / Buffer Exchange: Best for larger volumes of intact protein before digestion. Use a molecular weight cutoff (MWCO) membrane that is at least 3-5 times smaller than your protein's molecular weight.

    • Precipitation: Methods like TCA precipitation can be effective but may lead to sample loss.

References

Technical Support Center: Optimizing N-ethylguanidine Hydrochloride Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-ethylguanidine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. Our goal is to move beyond simple protocols and provide a deeper understanding of the critical role pH plays in the reactivity and success of your experiments. Here, we will address common challenges and provide expert guidance in a direct question-and-answer format to ensure you achieve optimal, reproducible results.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of pH Control

This section covers the core principles governing the behavior of N-ethylguanidine in solution. Understanding these fundamentals is the first step to effective troubleshooting.

Q1: Why is pH so critical for reactions involving this compound?

A: The reactivity of N-ethylguanidine is dictated by its protonation state. The guanidine group is a very strong organic base.[1][2] The hydrochloride salt, as supplied, exists as the ethylguanidinium cation. In this protonated form, the lone pair of electrons on the nitrogen is unavailable for nucleophilic attack, rendering the molecule unreactive as a guanidinylating agent.

To achieve reactivity, the free base form, N-ethylguanidine, must be generated in situ. This is an equilibrium process directly controlled by the pH of the reaction medium. Adjusting the pH with a suitable base deprotonates the ethylguanidinium ion, liberating the nucleophilic free base that can then participate in the desired reaction.

G Protonated N-Ethylguanidinium Ion (Protonated, Unreactive) FreeBase N-Ethylguanidine (Free Base, Reactive Nucleophile) Protonated->FreeBase Add Base (OH⁻) pH > pKa FreeBase->Protonated Add Acid (H⁺) pH < pKa H_ion + H⁺ OH_ion - H⁺

Caption: pH-dependent equilibrium of N-ethylguanidine.

Q2: What is the pKa of N-ethylguanidine, and how do I use it?

A: The pKa of the conjugate acid of guanidine itself is approximately 13.5, making it one of the strongest organic bases.[1] The ethyl substitution on N-ethylguanidine has a minor electronic effect, and its pKa is expected to be in a similar range. For practical purposes in synthesis, you must raise the pH of the reaction mixture to a level approaching or exceeding this pKa to generate a sufficient concentration of the reactive free base.

As a rule of thumb, the relationship between pH, pKa, and the ratio of the deprotonated form (free base, [B]) to the protonated form (acid, [A]) is described by the Henderson-Hasselbalch equation. To ensure at least 50% of your reagent is in the reactive free base form, the reaction pH must be at or above the pKa.

pH relative to pKa% N-ethylguanidine as Reactive Free BaseImplication for Reactivity
pH = pKa - 2~1%Very low reactivity
pH = pKa - 1~9%Low reactivity
pH = pKa 50% Good starting point for optimization
pH = pKa + 1~91%High concentration of reactive species
pH = pKa + 2~99%Near-maximum concentration of reactive species

Note: This table provides a theoretical distribution. The optimal pH for your specific reaction will also depend on the stability of your substrates and products at high pH.

Q3: What type of base should I use to adjust the pH?

A: The choice of base is critical and depends on several factors, including the solvent system, the sensitivity of your substrates, and the desired final pH.

  • Inorganic Bases (e.g., NaOH, K₂CO₃, Cs₂CO₃): These are effective and inexpensive for use in aqueous or protic solvents.[2] They are often used in reactions like the synthesis of guanidinoacetic acid.[3] However, their solubility in many organic solvents is poor, which can lead to reproducibility issues.

  • Organic Amine Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are commonly used in organic solvents.[4] Their pKa values are typically in the 10-11 range, which is often insufficient to deprotonate N-ethylguanidine fully. They are best used when only a catalytic amount of the free base is needed or when substrates are sensitive to stronger bases.

  • Stronger Organic Bases (e.g., DBU, TBD): 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) are strong, non-nucleophilic bases with good solubility in organic solvents. They are excellent choices for generating a high concentration of the N-ethylguanidine free base. TBD, being a bicyclic guanidine itself, is particularly effective.[5]

  • Metal Alkoxides (e.g., NaOMe, KOtBu): These are very strong bases capable of full deprotonation but can also be highly reactive and may cause unwanted side reactions with sensitive functional groups on your substrate. Their use should be approached with caution.

Part 2: Troubleshooting Guides for Common Experimental Issues

Even with a strong theoretical foundation, practical challenges are common. This section addresses specific problems in a troubleshooting format.

G start Low or No Product Yield q1 Is the reaction pH in the optimal range (≥12-13)? start->q1 sol1 ACTION: Adjust pH using a stronger, non-nucleophilic base (e.g., DBU). Monitor with calibrated pH meter. q1->sol1 No q2 Is the substrate or product stable at high pH? q1->q2 Yes a1_yes Yes a1_no No end_node Yield Improved / Issue Identified sol1->end_node sol2 ACTION: Perform stability test. Run reaction at lower pH for longer time or consider a protected guanidinylating reagent. q2->sol2 No q3 Are there competing side reactions (e.g., with solvent or substrate)? q2->q3 Yes a2_yes Yes a2_no No sol2->end_node sol3 ACTION: Re-evaluate solvent and base choice. Lower temperature. Use a more selective guanidinylation protocol. q3->sol3 Yes q3->end_node No, investigate other factors (stoichiometry, purity, temp) a3_yes Yes sol3->end_node

Caption: Troubleshooting workflow for low-yield reactions.

Issue: Low or No Product Yield

Q: I've mixed my substrate with this compound and a base, but my reaction shows little to no conversion. What's wrong?

A: This is the most common issue and almost always traces back to insufficient generation of the reactive free base.

  • Potential Cause 1: Incorrect pH. Your chosen base may not be strong enough to deprotonate the ethylguanidinium ion effectively. Using a base like triethylamine (pKa of conjugate acid ~10.7) will only generate a very small amount of the required nucleophile.

    • Solution: Switch to a stronger base like DBU or TBD. Crucially, you must verify the pH of your reaction mixture if possible. For non-aqueous systems where pH meters are unreliable, the choice of a sufficiently strong base is paramount.[4]

  • Potential Cause 2: Poor Reagent Solubility. If the base or the this compound salt is not fully dissolved, the reaction becomes a heterogeneous mixture, leading to slow and incomplete conversion.

    • Solution: Choose a solvent/base system where all components are fully soluble. For example, if using K₂CO₃, a polar solvent like DMF or DMSO may be required. This compound itself is highly soluble in water and polar protic solvents.[6][7]

  • Potential Cause 3: Competing Acid-Base Reaction. Your substrate may be more acidic than N-ethylguanidine's conjugate acid. In this case, the base will deprotonate your substrate preferentially, leaving the guanidinium salt untouched.

    • Solution: This scenario requires careful consideration of the pKa values of all species in the reaction. You may need to use an excess of the base or protect the acidic group on your substrate before attempting the guanidinylation.

Issue: Formation of Unwanted Side Products

Q: My reaction works, but I'm getting significant byproducts. How can pH control help?

A: Side product formation often results from the high basicity required for the reaction, which can promote undesired reaction pathways.

  • Potential Cause 1: Base-Induced Substrate/Product Degradation. Many organic molecules, especially those with ester or other base-labile functional groups, are unstable at the high pH needed for guanidinylation.[8]

    • Solution: First, test the stability of your starting material and desired product under the reaction conditions (base, solvent, temperature) in the absence of the guanidinylating agent. If degradation occurs, you may need to run the reaction at a lower pH for a longer duration or at a reduced temperature. Alternatively, using a more advanced, protected guanidinylating reagent that reacts under milder conditions may be necessary.[9][10]

  • Potential Cause 2: The Base is Acting as a Nucleophile. Amine bases, especially less hindered ones, can sometimes compete with the N-ethylguanidine and react with your substrate.

    • Solution: Use a non-nucleophilic base. DBU and TBD are excellent choices for this reason.

Issue: Poor Reproducibility

Q: I ran the reaction twice with seemingly identical procedures, but got different results. Why?

A: Reproducibility issues in pH-sensitive reactions often stem from subtle, uncontrolled variables.

  • Potential Cause 1: Hygroscopic Reagents. this compound and many bases are hygroscopic, meaning they readily absorb moisture from the air.[7][11] Absorbed water can alter the local pH and concentration of reactants.

    • Solution: Always use freshly opened or properly stored reagents. Handle hygroscopic materials in a glovebox or under an inert atmosphere (N₂ or Ar). Ensure your reaction solvents are anhydrous.[12][13]

  • Potential Cause 2: Reaction with Atmospheric CO₂. Strong basic solutions can react with carbon dioxide from the air to form carbonates. This process neutralizes the base, causing the pH to drift downwards during the reaction, which can halt the conversion.

    • Solution: Run your reactions under an inert atmosphere of nitrogen or argon to exclude atmospheric CO₂ and moisture.

Part 3: Experimental Protocols & Best Practices
Protocol: General Procedure for pH Adjustment in a Guanidinylation Reaction

This protocol provides a starting point for the guanidinylation of a primary amine in an organic solvent.

  • Reagent Preparation: To a flame-dried flask under an inert atmosphere (N₂), add the primary amine substrate (1.0 eq) and anhydrous solvent (e.g., DMF, CH₃CN).

  • Addition of Guanidine Salt: Add this compound (1.1 - 1.5 eq). Stir the resulting slurry or solution.

  • Cooling (Optional but Recommended): Cool the reaction mixture to 0 °C in an ice bath. This helps to control any exotherm upon base addition.

  • Base Addition: Slowly add the chosen strong, non-nucleophilic base (e.g., DBU, 1.5 - 2.0 eq) dropwise to the stirring mixture. The amount of base should be sufficient to neutralize the hydrochloride salt and deprotonate the N-ethylguanidine.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the desired time (typically 2-24 hours). Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS) until the starting material is consumed.[14]

  • Workup: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography, crystallization, or another suitable method.

Self-Validation: This protocol is self-validating through the crucial step of reaction monitoring. The TLC or LC-MS data provides direct evidence of the reaction's success and allows for optimization of reaction time and conditions. If the reaction stalls, it points directly to a potential issue with the pH or reagent stability, prompting troubleshooting as outlined above.

References

N-ethylguanidine hydrochloride compatibility with different buffer systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-ethylguanidine hydrochloride (NEG-HCl). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the compatibility of this compound with various buffer systems. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

I. Understanding this compound and Buffer Interactions

This compound is an ethylated guanidine compound used in proteomics research.[1] Like other guanidinium compounds, NEG-HCl possesses a guanidinium group that is protonated and positively charged at physiological pH. This inherent positive charge is the primary driver of potential interactions with buffer components. Understanding these interactions is critical for maintaining the solubility, stability, and functionality of NEG-HCl in your experimental setup.

The addition of guanidinium salts can significantly alter the pH of certain buffer systems.[2][3] For instance, the pH of phosphate buffers has been shown to drop dramatically with increasing concentrations of guanidinium chloride, whereas amine-based buffers like MOPS and Tris are less affected.[2][3] This phenomenon is due to changes in the activity coefficients of the buffer components upon the addition of a high concentration of salt.[2][3] Therefore, the choice of buffer is not merely about the initial pH but also about its stability throughout the experiment.

II. Frequently Asked Questions (FAQs)

Q1: What is the pKa of N-ethylguanidine?

Q2: Which buffer systems are generally recommended for use with this compound?

For general applications, zwitterionic and amine-based buffers are often the most reliable choices. These include:

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): A zwitterionic buffer widely used in cell culture and biochemical assays due to its minimal reactivity.

  • Tris (tris(hydroxymethyl)aminomethane): A common amine-based buffer in molecular biology.[4] It is important to note that the pH of Tris buffers is temperature-dependent.

  • MOPS (3-(N-morpholino)propanesulfonic acid): A "Good's" buffer that is zwitterionic and generally non-reactive, making it a stable choice for experiments with guanidinium salts.[2][3]

Q3: Are there any buffer systems I should be cautious about using with this compound?

Yes, certain buffer systems have a higher potential for incompatibility:

  • Phosphate Buffers: While commonly used, phosphate buffers can be problematic with guanidinium compounds, especially at high concentrations.[2][3] The addition of guanidinium salts can cause a significant drop in the pH of phosphate buffers.[2][3]

  • Carboxylate Buffers (e.g., Acetate, Citrate): These buffers contain negatively charged carboxylate groups that can form ion pairs with the positively charged N-ethylguanidinium ion, potentially leading to precipitation, especially at high concentrations.

  • Sulfate-containing Buffers: Guanidinium sulfate can have limited solubility. The presence of sulfate ions in a buffer could lead to the precipitation of N-ethylguanidinium sulfate.[5]

III. Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Issue 1: Precipitation is observed after adding this compound to my buffer.

Possible Cause A: Incompatible Buffer System The positively charged N-ethylguanidinium ion may be forming an insoluble salt with a negatively charged component of your buffer, such as phosphate or carboxylate ions.[2][3]

  • Solution: Switch to a more compatible buffer system like HEPES, MOPS, or Tris. If you must use a potentially incompatible buffer, perform a compatibility test with varying concentrations of both the buffer and this compound to identify a soluble range.

Possible Cause B: Concentration Exceeds Solubility Limit The concentrations of this compound and/or the buffer components may be too high, exceeding the solubility product of a potential salt.

  • Solution: Try lowering the concentration of either this compound or the buffer. You can also try gently warming the solution, as solubility often increases with temperature.[6] However, ensure this is compatible with the stability of your other reagents.

Possible Cause C: pH is close to the pI of a protein in the solution If your experiment involves proteins, precipitation can occur if the buffer pH is close to the isoelectric point (pI) of the protein.[7]

  • Solution: Adjust the pH of your buffer to be at least one pH unit away from the pI of your protein.

Issue 2: The pH of my buffered solution changes significantly after adding this compound.

Possible Cause: Buffer System is Sensitive to High Salt Concentrations As mentioned, phosphate buffers are particularly susceptible to pH changes upon the addition of guanidinium salts.[2][3]

  • Solution: Use a buffer system that is less affected by high salt concentrations, such as MOPS or other amine-based buffers.[2][3] If you must use a phosphate buffer, it is crucial to re-measure and adjust the pH after the addition of this compound.

Issue 3: I am observing a loss of protein function or assay interference.

Possible Cause A: Denaturing Effect of Guanidinium Guanidinium compounds are known chaotropic agents and protein denaturants, especially at high concentrations.[8][9]

  • Solution: If your experiment requires maintaining protein structure and function, use the lowest effective concentration of this compound. Consider performing a concentration-response curve to determine the threshold at which denaturation occurs.

Possible Cause B: Buffer Component is Inhibiting the Reaction The buffer itself may be interfering with your assay.

  • Solution: Run a control experiment with the buffer and all other components except this compound to check for any inhibitory effects. If interference is observed, you may need to select a different buffer system.

IV. Buffer Compatibility Summary

Buffer SystemTypeRecommended pH RangeCompatibility with N-ethylguanidine HClNotes
HEPES Zwitterionic6.8 - 8.2High Generally non-reactive and a good first choice.
MOPS Zwitterionic6.5 - 7.9High Stable in the presence of guanidinium salts.[2][3]
Tris Amine7.5 - 9.0High pH is temperature-dependent.
Phosphate (PBS) Anionic5.8 - 8.0Moderate Prone to pH shifts with added guanidinium salts.[2][3] Potential for precipitation at high concentrations.
Acetate Carboxylate3.8 - 5.8Low to Moderate Risk of precipitation due to ion pairing.
Citrate Carboxylate3.0 - 6.2Low Higher risk of precipitation due to multiple carboxylate groups.

V. Experimental Protocol: Buffer Compatibility Test

This protocol provides a straightforward method to assess the compatibility of this compound with a chosen buffer system before commencing a large-scale experiment.

Objective: To visually inspect for precipitation and measure pH stability after mixing this compound with a buffer.

Materials:

  • This compound

  • Buffer stock solution

  • Deionized water

  • pH meter

  • Vortex mixer

  • Clear microcentrifuge tubes or test tubes

Procedure:

  • Prepare Test Solutions: Prepare a series of dilutions of your buffer stock and a stock solution of this compound at the highest concentration you plan to use in your experiment.

  • Initial pH Measurement: Measure and record the initial pH of each buffer dilution.

  • Mixing: In a clear tube, mix the this compound stock solution with each buffer dilution to achieve the final desired concentrations.

  • Visual Inspection: Vortex the mixture and visually inspect for any signs of precipitation (cloudiness, turbidity, or visible particles) immediately after mixing and after a set incubation period (e.g., 30 minutes, 1 hour) at the intended experimental temperature.

  • Final pH Measurement: Measure and record the pH of the mixture.

  • Analysis: Compare the initial and final pH values. A significant change in pH or the presence of precipitate indicates incompatibility under the tested conditions.

Workflow for Buffer Compatibility Testing

Buffer_Compatibility_Test cluster_prep Preparation cluster_test Testing cluster_analysis Analysis cluster_outcome Outcome prep_buffer Prepare Buffer Dilutions measure_initial_ph Measure Initial pH prep_buffer->measure_initial_ph prep_neg Prepare NEG-HCl Stock mix Mix Buffer and NEG-HCl prep_neg->mix measure_initial_ph->mix inspect Visually Inspect for Precipitate mix->inspect measure_final_ph Measure Final pH inspect->measure_final_ph analyze Compare pH & Check for Precipitate measure_final_ph->analyze compatible Compatible analyze->compatible No Precipitate Stable pH incompatible Incompatible analyze->incompatible Precipitate or pH Shift

Caption: Workflow for testing buffer compatibility.

Potential Chemical Interactions

Chemical_Interactions cluster_reactants Reactants cluster_products Potential Products NEG N-Ethylguanidinium (+) Precipitate Insoluble Salt (Precipitate) NEG->Precipitate pH_Change pH Shift NEG->pH_Change Alters buffer activity coefficient Buffer_Anion Buffer Anion (-) (e.g., Phosphate, Carboxylate) Buffer_Anion->Precipitate

Caption: Potential interactions leading to incompatibility.

VI. References

  • Pace, C. N., et al. (2013). Reply to Campos and Muñoz: Why phosphate is a bad buffer for guanidinium chloride titrations. Proceedings of the National Academy of Sciences, 110(14), E1272. --INVALID-LINK--

  • Santa Cruz Biotechnology, Inc. (n.d.). This compound. --INVALID-LINK--

  • Agrisera. (n.d.). Problems with dialysis. --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Protein Purification Support—Troubleshooting. --INVALID-LINK--

  • Pace, C. N., et al. (2013). Reply to Campos and Munoz: Why phosphate is a bad buffer for guanidinium chloride titrations. ResearchGate. --INVALID-LINK--

  • Various Authors. (2016). Protein precipitation during buffer exchange? ResearchGate. --INVALID-LINK--

  • Cytiva. (n.d.). Protein purification troubleshooting guide. --INVALID-LINK--

  • Weidner, L., et al. (2022). Sample Buffer Containing Guanidine-Hydrochloride Combines Biological Safety and RNA Preservation for SARS-CoV-2 Molecular Diagnostics. Diagnostics, 12(5), 1186. --INVALID-LINK--

  • Weidner, L., et al. (2022). Sample Buffer Containing Guanidine-Hydrochloride Combines Biological Safety and RNA Preservation for SARS-CoV-2 Molecular Diagnostics. PubMed. --INVALID-LINK--

  • Various Authors. (2016). How to avoid protein precipitaion ? ResearchGate. --INVALID-LINK--

  • Chemdad Co., Ltd. (n.d.). This compound. --INVALID-LINK--

  • ChemicalBook. (2023). This compound - Safety Data Sheet. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 8 M Guanidine Hydrochloride Solution Buffered, pH 8.5. --INVALID-LINK--

  • BioSpectra, Inc. (n.d.). GUANIDINE HCl Excipient Buffer. --INVALID-LINK--

  • Calabretta, L. O. (2022). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. DSpace@MIT. --INVALID-LINK--

  • Wikipedia. (n.d.). Guanidine. --INVALID-LINK--

  • Suzhou Yacoo Science Co., Ltd. (2019). High purity Guanidine thiocyanate,Tris HCL Buffer,TCEP-HCL. --INVALID-LINK--

  • Mol-Instincts. (n.d.). This compound. --INVALID-LINK--

  • Various Authors. (n.d.). Experimental pKa values, atomic partial charges calculated by MNDO-PM6... ResearchGate. --INVALID-LINK--

  • Drozdov, F. V., & Kotov, V. M. (2021). Superbases based on guanidine and the values of pKa of the conjugated acids. ResearchGate. --INVALID-LINK--

  • Leito, I. (n.d.). pKa values bases. University of Tartu. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). N-Ethylguanidine. PubChem. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). N-Ethylguanidine sulfate. PubChem. --INVALID-LINK--

  • Various Authors. (2023). Buffering pH of DNA Binding Solutions for Silica Columns? ResearchGate. --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for Preparing a 4M Guanidine Thiocyanate Lysis Buffer. --INVALID-LINK--

  • Kildebogaard, A., et al. (2005). Direct isolation of poly(A)+ RNA from 4 M guanidine thiocyanate-lysed cell extracts using locked nucleic acid-oligo(T) capture. Nucleic Acids Research, 33(2), e15. --INVALID-LINK--

  • ChemicalBook. (n.d.). Guanidine hydrochloride. --INVALID-LINK--

  • Various Authors. (2016). Substituted conformationally restricted guanidine derivatives: Probing the α2-adrenoceptors' binding pocket. ResearchGate. --INVALID-LINK--

  • Tokyo Chemical Industry Co., Ltd. (n.d.). Buffer Solution pH8.7 (6mol/L Guanidine Hydrochloride). --INVALID-LINK--

  • Guntupalli, P., et al. (2017). Interactions of Protonated Guanidine and Guanidine Derivatives with Multiply Deprotonated RNA Probed by Electrospray Ionization and Collisionally Activated Dissociation. ResearchGate. --INVALID-LINK--

  • Chemsrc. (n.d.). 1-ETHYLGUANIDINE. --INVALID-LINK--

  • Battaglia, R. A., et al. (2018). Structural basis for ligand binding to the guanidine-II riboswitch. ResearchGate. --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Guide: N-ethylguanidine Hydrochloride vs. Guanidine Hydrochloride for Protein Denaturation

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of protein biochemistry, the controlled denaturation and subsequent refolding of proteins are cornerstone techniques. These processes are fundamental to solubilizing inclusion bodies, understanding protein stability, and probing folding pathways. For decades, guanidine hydrochloride (GdnHCl) has been the gold standard, a potent chaotrope relied upon for its efficacy in disrupting non-covalent interactions. However, alternatives such as N-ethylguanidine hydrochloride (EtGdnHCl) are available, prompting a critical question for the discerning researcher: Does the addition of an ethyl group offer a distinct advantage, or does it introduce complicating variables?

This guide provides an in-depth, objective comparison of these two guanidinium-based denaturants. While direct, side-by-side experimental data on their denaturation potency is notably scarce in peer-reviewed literature, we can construct a robust, mechanistically-grounded comparison. By synthesizing our understanding of GdnHCl's mode of action with established principles of physical organic chemistry and the available data on alkyl-guanidinium interactions, we can provide a clear, authoritative guide for experimental design.

The Foundational Principle: Protein Denaturation by Chaotropes

Proteins maintain their intricate three-dimensional structures through a delicate balance of forces: hydrogen bonds, electrostatic interactions, van der Waals forces, and, crucially, the hydrophobic effect. The hydrophobic effect drives nonpolar amino acid side chains to bury themselves within the protein core, away from aqueous solvent.

Chaotropic agents like guanidinium hydrochloride disrupt this balance. The prevailing "direct interaction model" posits that the guanidinium cation (Gdm⁺) interacts directly with the protein surface.[1][2] It effectively solvates both polar and nonpolar regions, weakening the intramolecular interactions that hold the protein together. By reducing the energetic penalty of exposing hydrophobic residues to the solvent, GdnHCl facilitates the unfolding of the polypeptide chain into a random coil.[3]

Guanidine Hydrochloride (GdnHCl): The Established Benchmark

Guanidine hydrochloride is a powerful denaturant because the planar, resonant guanidinium cation is an exceptional hydrogen bond donor and can interact favorably with various parts of a protein.[4] Analysis of protein crystal structures reveals that the Gdm⁺ ion interacts extensively with acidic amino acid side chains (Asp, Glu) and the protein backbone.[5] Its mechanism is complex, involving the disruption of the water structure and direct binding, which collectively weakens both hydrophobic effects and intramolecular hydrogen bonds.[2][4]

This compound (EtGdnHCl): A Theoretical and Practical Comparison

This compound introduces a single chemical modification: the substitution of a hydrogen atom on one of the amine groups with an ethyl group. This seemingly minor change has significant implications for its physicochemical properties and its potential interactions with a protein.

Physicochemical Properties: A Head-to-Head Look

A direct comparison of their fundamental properties provides the first layer of analysis.

PropertyGuanidine Hydrochloride (GdnHCl)This compound (EtGdnHCl)
Molecular Formula CH₆ClN₃C₃H₁₀ClN₃
Molecular Weight 95.53 g/mol 123.58 g/mol [6]
CAS Number 50-01-119341-54-9[6]
Key Structural Feature Unsubstituted guanidinium cationGuanidinium cation with one ethyl group
Mechanistic Implications of the Ethyl Group

A pivotal study on an engineered T4 lysozyme, designed to have a specific guanidinium binding site, provides critical insight. The researchers found that both methylguanidinium and ethylguanidinium exhibited enhanced binding affinity and conferred greater thermal stability to the protein compared to the unsubstituted guanidinium ion.[7] This enhanced interaction was attributed directly to the increased hydrophobicity of the alkylated ligands.[7]

This finding leads to two competing hypotheses regarding the denaturation potency of EtGdnHCl:

  • Hypothesis 1: Enhanced Denaturation Potency. The increased hydrophobicity of the ethylguanidinium cation could lead to stronger interactions with the nonpolar residues that form the protein's hydrophobic core. This enhanced affinity for the very regions that stabilize the folded state could make EtGdnHCl a more potent denaturant, potentially achieving complete unfolding at a lower concentration (a lower Cm value) than GdnHCl.

  • Hypothesis 2: Altered or Reduced Denaturation Potency. Conversely, the ethyl group introduces steric bulk and reduces the number of N-H donors available for hydrogen bonding from three to two (per substituted nitrogen). This could alter the way it interacts with the peptide backbone and polar residues. It is plausible that for some proteins, the specific hydrogen-bonding network disruption provided by the symmetrical Gdm⁺ ion is more critical for unfolding than enhanced hydrophobic interactions. In such cases, EtGdnHCl might be a less effective denaturant.

The logical relationship for selecting a denaturant based on these properties can be visualized as follows:

G cluster_0 Protein Characteristics cluster_1 Denaturant Choice Prot_Hydro High Hydrophobic Core Content Choose_EtGdnHCl Consider EtGdnHCl (Hypothesis 1) Prot_Hydro->Choose_EtGdnHCl Potential for enhanced interaction Prot_Polar Stability Dominated by Polar/H-Bond Interactions Choose_GdnHCl Default to GdnHCl (Established Efficacy) Prot_Polar->Choose_GdnHCl GdnHCl's H-bonding network disruption is key Choose_EtGdnHCl->Choose_GdnHCl If empirical test shows lower efficacy G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Protein & Denaturant Stocks B Create Titration Series (Constant [Protein]) A->B C Equilibrate Samples (Constant Temp.) B->C D Measure Trp Fluorescence (Ex: 295nm, Em: 310-400nm) C->D E Plot λ_max vs. [Denaturant] D->E F Fit Sigmoidal Curve E->F G Determine Cm and m-value F->G

References

A Researcher's Guide to Lysine Modification: Specificity of N-ethylguanidine Hydrochloride in Comparative Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in protein modification, the precise targeting of specific amino acid residues is paramount. Lysine, with its solvent-exposed primary ε-amino group, is a frequent target for chemical modification to introduce probes, crosslinkers, or to alter the physicochemical properties of a protein. One such modification is guanidination, the conversion of the primary amine of lysine to a guanidinium group, effectively transforming a lysine residue into a homoarginine, a homolog of arginine.[1][2] This conversion has significant implications in proteomics, particularly in mass spectrometry-based analyses, where the higher basicity of the guanidinium group can enhance peptide ionization and improve sequence coverage.[3][4]

This guide provides a comparative analysis of reagents used for lysine guanidination, with a special focus on the specificity of N-ethylguanidine hydrochloride. While established reagents have been extensively characterized, this compound represents a less documented alternative. Here, we will delve into the mechanistic underpinnings of these reagents, compare their performance based on available experimental data, and provide a scientifically grounded perspective on the potential utility and challenges associated with this compound.

The Chemistry of Lysine Guanidination

The ε-amino group of lysine is nucleophilic and readily reacts with electrophilic reagents. Guanidination involves the transfer of a guanidinyl group to this primary amine. The resulting homoarginine residue is more basic than lysine, which can influence protein structure and function. From a practical standpoint in proteomics, this modification is often employed to improve the fragmentation of peptides in mass spectrometry, aiding in protein identification and characterization.[3][4]

Below is a generalized workflow for protein guanidination for proteomic analysis.

G cluster_0 Protein Preparation cluster_1 Guanidination cluster_2 Proteomic Analysis Prot_Prep Protein of Interest Denature Denaturation (e.g., Guanidine HCl) Prot_Prep->Denature Reduce_Alkylate Reduction & Alkylation Denature->Reduce_Alkylate Guanidination Addition of Guanidinating Reagent (e.g., O-Methylisourea, N-ethylguanidine HCl) Reduce_Alkylate->Guanidination Incubation Incubation (Controlled pH and Temperature) Guanidination->Incubation Quench Quenching of Reaction Incubation->Quench Digestion Proteolytic Digestion (e.g., Trypsin) Quench->Digestion Desalting Sample Cleanup (e.g., C18 Desalting) Digestion->Desalting MS_Analysis Mass Spectrometry (LC-MS/MS) Desalting->MS_Analysis Data_Analysis Data Analysis MS_Analysis->Data_Analysis G Lysine Lysine (ε-NH2) Intermediate Tetrahedral Intermediate Lysine->Intermediate Nucleophilic Attack OMIU O-Methylisourea OMIU->Intermediate Homoarginine Homoarginine Intermediate->Homoarginine Methanol Methanol Intermediate->Methanol Elimination G Lysine Lysine (ε-NH2) Intermediate Tetrahedral Intermediate Lysine->Intermediate Nucleophilic Attack NEG_HCl N-ethylguanidine NEG_HCl->Intermediate Ethylhomoarginine N-ethyl-homoarginine Intermediate->Ethylhomoarginine Ammonia Ammonia Intermediate->Ammonia Elimination

References

A Senior Application Scientist's Guide to Guanidinating Reagents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic introduction of the guanidinium group is a pivotal step in the synthesis of countless biologically active molecules. The guanidinium moiety, the functional component of arginine, is protonated under physiological conditions, enabling it to form powerful hydrogen bonds and electrostatic interactions with biological targets like enzymes and receptors.[1][2] This ability to enhance binding affinity makes guanidinylation a critical transformation in medicinal chemistry.[1]

However, the high basicity and nucleophilicity of the guanidino group present a significant synthetic challenge, necessitating the use of carefully selected reagents and protective group strategies to achieve desired transformations efficiently and without side reactions.[3][4] This guide provides an in-depth comparative analysis of common guanidinating reagents, supported by experimental data and protocols, to empower researchers to make informed decisions for their specific synthetic challenges.

Pillar 1: The Electrophilic Activation Strategy - Triflyl-Activated Guanidines

One of the most potent classes of guanidinating agents involves the activation of a protected guanidine with a trifluoromethanesulfonyl (triflyl) group. The highly electron-withdrawing nature of the triflyl group transforms the central carbon of the guanidine into a potent electrophile, enabling rapid reaction with a wide range of nucleophiles under mild conditions.

The Gold Standard: N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

First reported in 1998, N,N'-Di-Boc-N''-triflylguanidine, often called Goodman's Reagent, has become a benchmark for its high reactivity and broad applicability.[5][6] It is particularly effective for the guanidinylation of unhindered primary amines, often providing near-quantitative yields.[1][5] Its reactivity extends to secondary amines and even unreactive aromatic amines, which are challenging for many other reagents.[5][7]

A key advantage of Goodman's Reagent is its suitability for both solution-phase and solid-phase peptide synthesis (SPPS).[7][8] This allows for the direct conversion of ornithine residues to arginine on a solid support, a crucial technique in the synthesis of arginine-rich peptides and their analogs.[7][9]

Mechanism of Action: The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the triflylguanidine, followed by the departure of the stable triflamide anion. The use of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA or Hünig's base), is often employed to scavenge the proton generated during the reaction without competing with the substrate amine.[10][11][12]

Caption: Proposed mechanism for amine guanidinylation using Goodman's Reagent.

Pillar 2: The Thiourea Activation Strategy

Thioureas serve as stable, readily available precursors for guanidine synthesis. The core strategy involves converting the thiocarbonyl group into a better leaving group, thereby activating the central carbon for nucleophilic attack by an amine. This "desulfurization" approach is a classic and versatile method for forming the guanidine core.[13]

N,N'-Di-Boc-Thiourea: A Versatile Precursor

N,N'-Di-Boc-thiourea is a common starting material that requires an activating agent to facilitate guanidinylation.[14] Historically, thiophilic metal salts like HgCl₂ were used, but their toxicity has led to the development of greener alternatives.[13][14]

Modern Activation with Cyanuric Chloride (TCT): A notable advancement is the use of cyanuric chloride (TCT) as an activating agent. This method avoids heavy-metal waste without a significant loss of reactivity, offering an environmentally benign route to N,N'-di-Boc-protected guanidines.[14] The reaction proceeds under mild conditions and is applicable to a variety of aliphatic and cyclic secondary amines.[14]

Causality Behind Activation: The role of TCT is to react with the sulfur atom of the di-Boc-thiourea. This forms a bulky, highly effective leaving group, transforming the thiourea into a carbodiimide-like intermediate that is highly susceptible to nucleophilic attack by the target amine.

Thiourea_Activation_Workflow Start 1. Dissolve Di-Boc-Thiourea in anhydrous THF Activate 2. Add Cyanuric Chloride (TCT) to activate Start->Activate Activation Step AddAmine 3. Add Amine Substrate, NMM, and catalytic DMAP Activate->AddAmine Guanidinylation Step Stir 4. Stir at Room Temperature (Monitor by TLC) AddAmine->Stir Workup 5. Aqueous Work-up & Extraction Stir->Workup Purify 6. Purify by Column Chromatography Workup->Purify Product Final Product: N,N'-Di-Boc-Protected Guanidine Purify->Product

Caption: General experimental workflow for TCT-mediated guanidinylation.

Pillar 3: Pyrazole-Based Reagents

Pyrazole-based reagents offer another effective route for guanidinylation. These compounds, such as 1-amidinopyrazole hydrochloride, are stable salts that react with primary and secondary amines to form the corresponding guanidines.[15] The pyrazole moiety acts as an excellent leaving group upon nucleophilic attack by the amine.

A significant advantage of this class is the ability to tune reactivity and introduce protecting groups. For instance, N-Boc/Ts-protected pyrazole derivatives can be used to synthesize correspondingly protected guanidines, and the reagent can be immobilized on a solid support for streamlined synthesis and purification.[15]

Comparative Performance Data

The selection of a guanidinating reagent is highly dependent on the substrate and desired reaction conditions. The following table summarizes representative performance data from the literature to guide this choice.

Guanidinating ReagentAmine SubstrateBase/ConditionsYield (%)Reference
N,N'-Di-Boc-N''-triflylguanidineBenzylamineDIPEA, CH₂Cl₂95%[1]
N,N'-Di-Boc-N''-triflylguanidineUnhindered, primary aminesDIPEA, CH₂Cl₂>90%[5]
N,N'-Di-Boc-N''-triflylguanidineSecondary aminesDIPEA, CH₂Cl₂High[1]
N,N'-Di-Boc-thioureaVarious aliphatic/aromatic aminesTCT, NMM, DMAP, THFup to 95%[14]
N,N'-Di-Boc-thioureaPyrrolidineTCT, NMM, DMAP, THFHigh[14]
N,N',N''-Tri-Boc-guanidineAlcohols (Mitsunobu)DEAD, PPh₃, THF (reflux)up to 70%[16]
N,N',N''-Tri-Cbz-guanidineAlcohols (Mitsunobu)DEAD, PPh₃, THF (RT)up to 86%[16]

Field-Proven Experimental Protocols

Trustworthiness in synthetic chemistry is built on reproducible, detailed protocols. The following methods are self-validating systems derived from authoritative sources.

Protocol 1: Guanidinylation of a Primary Amine using Goodman's Reagent

This protocol describes the guanidinylation of benzylamine as a representative primary amine.[17][18]

  • Materials: N,N'-Di-Boc-N''-triflylguanidine, benzylamine, N,N-Diisopropylethylamine (DIPEA), anhydrous dichloromethane (DCM), round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup.

  • Procedure:

    • Under an inert atmosphere (N₂ or Ar), charge a flame-dried round-bottom flask with N,N'-Di-Boc-N''-triflylguanidine (1.0 eq).

    • Dissolve the reagent in anhydrous DCM (approx. 0.2 M concentration).

    • Add DIPEA (1.2 eq) to the stirred solution at room temperature.

    • Add the primary amine (e.g., benzylamine, 1.1 eq) dropwise to the solution.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the N,N'-di-Boc-protected benzylguanidine.

Protocol 2: TCT-Mediated Guanidinylation using Di-Boc-Thiourea

This protocol provides an environmentally safer alternative to heavy-metal activators.[14][17]

  • Materials: N,N'-Di-Boc-thiourea, cyanuric chloride (TCT), primary or secondary amine, N-methylmorpholine (NMM), 4-Dimethylaminopyridine (DMAP), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve N,N'-Di-Boc-thiourea (3.0 eq) in anhydrous THF.

    • Add cyanuric chloride (TCT) (1.0 eq) to the solution and stir for 10-15 minutes at room temperature to activate the thiourea.

    • In a separate flask, dissolve the amine substrate (3.0 eq) in anhydrous THF.

    • To the amine solution, add N-methylmorpholine (NMM) (3.0 eq) and a catalytic amount of DMAP (0.1 eq).

    • Add the amine/base solution to the activated thiourea mixture.

    • Stir the reaction at room temperature until completion, as monitored by TLC.

    • Perform a standard aqueous work-up, followed by extraction with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.

Conclusion and Future Outlook

The choice of a guanidinating reagent is a critical decision in the synthesis of complex, biologically active molecules. Highly electrophilic reagents like N,N'-Di-Boc-N''-triflylguanidine offer broad substrate scope and high reactivity, making them ideal for challenging transformations, including on solid phase.[7] For applications where cost and environmental impact are primary concerns, thiourea-based methods using modern activators like TCT provide a robust and greener alternative.[14] Finally, pyrazole-based reagents offer a reliable and tunable platform for introducing the guanidine moiety.[15]

As the demand for complex guanidine-containing pharmaceuticals and chemical probes grows, the development of even milder, more selective, and more atom-economical guanidinylation methods will remain a key area of research in synthetic organic chemistry.[19]

References

Quantifying Protein Modification by N-Ethylguanidine Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise chemical modification of proteins is a cornerstone of functional proteomics and biopharmaceutical development. The introduction of specific chemical groups can serve to probe protein function, enhance therapeutic properties, or improve analytical detection. Guanidination, the conversion of lysine's primary amine to a guanidinium group, is a well-established technique, particularly for enhancing protein identification and quantification in mass spectrometry.

This guide provides an in-depth technical comparison of N-ethylguanidine hydrochloride as a protein modifying agent, juxtaposed with the more commonly employed reagent, O-methylisourea. While O-methylisourea is extensively documented, this compound presents a potential alternative.[1] This document aims to provide a comprehensive, objective analysis, supported by established chemical principles and detailed experimental workflows, to empower researchers to make informed decisions for their specific applications. In the spirit of scientific integrity, it is important to note that while the principles of guanidination are well-understood, specific applications of this compound in proteomics are not as widely documented as those for O-methylisourea. Therefore, this guide combines established knowledge with reasoned, theoretical protocols for a comprehensive comparison.

The Rationale for Guanidination in Proteomics

The primary motivation for guanidinating proteins prior to mass spectrometry analysis is to leverage the "arginine effect". The ε-amino group of lysine has a pKa of approximately 10.5, while the guanidinium group of arginine has a pKa around 12.5. This higher basicity of the guanidinium group leads to more efficient protonation and, consequently, a stronger and more stable signal in positive-ion mass spectrometry. By converting lysines to homoarginine (in the case of O-methylisourea) or an N-ethyl-homoarginine derivative, we can significantly enhance the detection of lysine-terminated peptides.[2] This modification also imparts a predictable mass shift, allowing for straightforward identification and quantification.

Comparative Analysis of Guanidinating Reagents

The choice of reagent for guanidination is critical and depends on factors such as reaction efficiency, specificity, potential for side reactions, and cost. Here, we compare this compound with the widely used O-methylisourea.

FeatureThis compoundO-Methylisourea
Reaction Product N-ethyl-homoarginineHomoarginine
Mass Shift on Lysine +69.063 Da+42.022 Da
Reported Usage Primarily in chemical synthesis; limited documentation in proteomics.[1]Widely used and well-documented in proteomics for improving MS signal.[3][4]
Potential Advantages The ethyl group may impart different fragmentation characteristics in MS/MS, potentially providing complementary sequence information.Well-characterized reaction with established protocols. The resulting homoarginine is an analog of a natural amino acid.[5]
Potential Disadvantages Lack of established protocols necessitates optimization. Potential for unknown side reactions. The hydrochloride salt may act as a mild denaturant.[6]Can react with the α-amino group of N-terminal or free lysine.[7][8] Incomplete reactions are possible, and reaction conditions may need optimization for different samples.[3]
Known Side Reactions Not well-documented for proteins. By analogy with guanidine hydrochloride, potential for non-covalent interaction with carboxyl groups.[9]Formation of +57 Da adducts in certain buffer systems.[10]

Reaction Mechanisms

The underlying chemistry for both reagents involves the nucleophilic attack of the deprotonated ε-amino group of lysine on the electrophilic carbon of the guanidinylating agent. For the reaction to proceed efficiently, the pH of the reaction buffer must be above the pKa of the lysine side chain (~10.5) to ensure a sufficient concentration of the nucleophilic, unprotonated amine.

Guanidination_Mechanisms cluster_NEG This compound cluster_OMIU O-Methylisourea Lys_NEG Protein-Lys-NH2 NEG H2N-C(=NH2+)-NH-Et • Cl- Lys_NEG->NEG pH > 10.5 Intermediate_NEG Tetrahedral Intermediate NEG->Intermediate_NEG Nucleophilic Attack Product_NEG Protein-Lys-NH-C(=NH2+)-NH-Et (N-ethyl-homoarginine) Intermediate_NEG->Product_NEG Elimination Ammonia_NEG + NH3 Product_NEG->Ammonia_NEG Lys_OMIU Protein-Lys-NH2 OMIU H2N-C(=NH)-O-Me Lys_OMIU->OMIU pH > 10.5 Intermediate_OMIU Tetrahedral Intermediate OMIU->Intermediate_OMIU Nucleophilic Attack Product_OMIU Protein-Lys-NH-C(=NH)-NH2 (Homoarginine) Intermediate_OMIU->Product_OMIU Elimination Methanol_OMIU + MeOH Product_OMIU->Methanol_OMIU Experimental_Workflow cluster_prep Sample Preparation cluster_modification Modification cluster_processing Post-Modification Processing cluster_analysis Analysis Protein_Sample Protein Sample (e.g., BSA at 1 mg/mL) Denaturation Denaturation (optional) (e.g., 6M Guanidine HCl, heat) Protein_Sample->Denaturation Buffer_Exchange Buffer Exchange into Reaction Buffer (pH 11) Denaturation->Buffer_Exchange Split Split Sample into 3 Aliquots Buffer_Exchange->Split Control Control (No Reagent) Split->Control NEG_Mod N-Ethylguanidine HCl (e.g., 0.5 M, 60°C, 1 hr) Split->NEG_Mod OMIU_Mod O-Methylisourea (e.g., 0.5 M, 60°C, 1 hr) Split->OMIU_Mod Quench Quench Reaction (e.g., acidification with formic acid) Control->Quench NEG_Mod->Quench OMIU_Mod->Quench Reduction_Alkylation Reduction (DTT) & Alkylation (IAA) Quench->Reduction_Alkylation Digestion Tryptic Digestion (overnight at 37°C) Reduction_Alkylation->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Database Search & Quantification (Identify mass shifts, calculate % modification) LC_MS->Data_Analysis

References

A Comparative Guide to Guanidinylating Agents: N-ethylguanidine vs. S-methylisothiourea

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of the guanidinium moiety is a cornerstone of modern medicinal chemistry. This functional group, characterized by its strong basicity and capacity for multi-point hydrogen bonding, is a critical pharmacophore in countless biologically active molecules. The choice of the guanidinylating agent is a pivotal decision that dictates reaction efficiency, substrate scope, and the nature of byproducts.

This guide provides an in-depth, side-by-side comparison of two fundamental, yet mechanistically distinct, guanidinylating agents: N-ethylguanidine hydrochloride and S-methylisothiourea (typically used as its sulfate salt). We will move beyond a simple cataloging of properties to explore the causal relationships between their structures and their reactivity, providing field-proven insights and detailed experimental protocols to guide your synthetic strategy.

Physicochemical Properties: A Tale of Two Salts

The fundamental differences in the reactivity and handling of N-ethylguanidine and S-methylisothiourea begin with their intrinsic chemical properties. S-methylisothiourea is an "activated" form of thiourea, primed for nucleophilic attack with a good leaving group. In contrast, N-ethylguanidine is a highly basic amine, typically stored and handled as a stable hydrochloride salt.

PropertyThis compoundS-methylisothiourea Sulfate
Molecular Formula C₃H₉N₃・HCl(C₂H₆N₂S)₂・H₂SO₄
Molecular Weight 123.58 g/mol [1]278.37 g/mol
Appearance White to off-white crystalline solidWhite crystalline powder or needles[2]
Melting Point 115-118 °C[3]240-241 °C (decomposition)[2]
Solubility Data not widely available, presumed soluble in waterHigh water solubility (260 g/L at 20 °C); insoluble in many organic solvents[2]
pKa (of conjugate acid) ~13.6[4]9.83[2][5]

The most striking difference lies in their pKa values. The ethylguanidinium ion's pKa of ~13.6 signifies that N-ethylguanidine is an exceptionally strong base, comparable to guanidine itself.[6] Consequently, its hydrochloride salt is very stable, and regenerating the reactive free base requires a potent external base. Conversely, the lower pKa of S-methylisothiourea's conjugate acid (9.83) makes it a weaker base and a more accessible electrophilic reagent under milder basic conditions.[2]

Synthesis and Stability

N-ethylguanidine Salts: N-ethylguanidine and other substituted guanidines are classically synthesized by the reaction of an amine salt with a cyanamide source, such as calcium cyanamide.[2] This method involves heating an amine nitrate (e.g., ethylamine nitrate) with calcium cyanamide, often in the presence of urea to facilitate the reaction.[2] This approach builds the guanidine group directly onto the target amine.

S-methylisothiourea Sulfate: The synthesis of S-methylisothiourea sulfate is straightforward and efficient, typically involving the S-methylation of the readily available and inexpensive thiourea with dimethyl sulfate.[7] The reaction is often exothermic and proceeds rapidly. The resulting sulfate salt is a stable, crystalline solid that is easy to handle and store, though it is incompatible with strong oxidizing agents.[2][7]

The Core Dichotomy: Reactivity and Mechanism

The primary distinction between these two reagents lies in their mode of action. S-methylisothiourea acts as an electrophilic source of an amidino group, while N-ethylguanidine (as a free base) acts as a nucleophile .

S-methylisothiourea: The Electrophilic Donor S-methylisothiourea is a classic guanidinylating agent that functions by providing an electrophilic carbon center for attack by a nucleophilic amine. The reaction mechanism involves the nucleophilic addition of a primary or secondary amine to the C=N bond of the isothiourea, followed by the elimination of methanethiol (CH₃SH), a volatile and malodorous gas.

G RNH2 R-NH₂ (Amine) Intermediate [Transition State] RNH2->Intermediate Nucleophilic Attack SMT H₂N-C(=NH)-SMe (S-Methylisothiourea) SMT->Intermediate Product R-NH-C(=NH)-NH₂ (Guanidine) Intermediate->Product Byproduct MeSH (Methanethiol) Intermediate->Byproduct Elimination

Caption: Mechanism of guanidinylation using S-methylisothiourea.

The key advantage here is the excellent leaving group potential of the methanethiolate anion, which drives the reaction forward. The primary drawback is the liberation of methanethiol, which requires a well-ventilated fume hood and appropriate quenching procedures.

N-ethylguanidine: A Tool for Construction, Not Transfer Due to the high stability of its hydrochloride salt and the extreme basicity of the free guanidine, this compound is not typically used as a reagent to transfer an ethylguanidinyl group to another amine. Such a "transamination" reaction would be inefficient and require harsh conditions.

Instead, N-ethylguanidine is the target product of guanidinylation reactions. One would synthesize it from ethylamine and a reagent like cyanamide.[2] Its utility in further synthesis often involves its use as a strong, organic-soluble base or as a building block where the entire molecule is incorporated into a larger structure, for example, through condensation reactions.[8]

The logical workflow for creating a substituted guanidine differs fundamentally between the two approaches.

G cluster_0 Approach 1: S-Methylisothiourea (Transfer) cluster_1 Approach 2: N-Ethylguanidine (Construction) a1 Start with Amine (R-NH₂) a2 React with S-Methylisothiourea a1->a2 a3 Product (R-N-Guanidine) a2->a3 b1 Start with Ethylamine (Et-NH₂) b2 React with Cyanamide Source (e.g., CaCN₂) b1->b2 b3 Product (Et-N-Guanidine) b2->b3

Caption: Contrasting workflows for guanidine synthesis.

Performance and Applications

S-methylisothiourea:

  • Substrate Scope: Highly effective for guanidinylating primary and less-hindered secondary amines. Aromatic amines can also be used, though they may require more forcing conditions.

  • Reaction Conditions: The reaction is typically performed in a suitable solvent like ethanol or DMF, often under reflux, and may require a base to neutralize the salt and facilitate the reaction.[9]

  • Applications: It serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[7] Furthermore, S-methylisothiourea itself is a well-documented and potent inhibitor of nitric oxide synthases (NOS), making it a valuable tool in biological research.[10]

This compound:

  • Substrate Scope: As a synthetic target, its precursor is a primary amine (ethylamine). As a reagent, its applications are limited. It is primarily used in proteomics research and potentially as a precursor for more complex molecules where the ethylguanidine moiety is required.[1]

  • Reaction Conditions: Synthesis requires heating amine salts with a cyanamide source.[2]

  • Applications: Its primary role is as a final product or a structural component. It can be further functionalized, for instance, by acylation at one of the unsubstituted nitrogens, though this requires careful control of basicity.

Experimental Protocols

Protocol 1: Guanidinylation of a Primary Amine using S-methylisothiourea Sulfate This protocol is a representative procedure for the guanidinylation of an amine. Causality Note: Ethanol is chosen as a polar protic solvent to dissolve the reagents. Refluxing provides the necessary activation energy for the nucleophilic attack and subsequent elimination of methanethiol.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the primary amine (1.0 eq) in ethanol.

  • Addition of Base: Add a suitable base, such as triethylamine (2.0 eq), to the solution to neutralize the amine salt (if applicable) and facilitate the reaction.

  • Reagent Addition: Add S-methylisothiourea sulfate (1.1 eq) portion-wise to the stirred mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress using TLC or LC-MS. Crucial Safety Note: This reaction liberates methanethiol, a toxic and foul-smelling gas. The entire procedure must be conducted in a certified chemical fume hood, and the exhaust from the reflux condenser should be passed through a bleach trap to neutralize the byproduct.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization or flash column chromatography to yield the desired substituted guanidine salt.

Protocol 2: Synthesis of N-ethylguanidine Nitrate from Ethylamine Nitrate and Calcium Cyanamide This protocol outlines the construction of N-ethylguanidine, not its use as a transfer agent. Causality Note: Calcium cyanamide serves as the source of the C=N unit. The reaction is typically performed as a melt or in a minimal amount of solvent at high temperature to drive the condensation.

  • Reagent Preparation: Prepare ethylamine nitrate by neutralizing ethylamine with nitric acid.

  • Reaction Mixture: Combine ethylamine nitrate (0.21 mol) and calcium cyanamide (55% purity, 0.05 mol) in a reaction vessel. For improved yield, urea (0.13 mol) can be added.[2]

  • Heating: Heat the mixture to 90 °C for 1 hour. The reaction will evolve some free amine.

  • Extraction: Add hot distilled water (40 mL) to the reaction mixture and filter the solution while it is still hot to remove insoluble calcium salts.

  • Crystallization: Allow the filtrate to cool to room temperature, then place it in an ice bath to induce crystallization of the N-ethylguanidine nitrate product.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Conclusion and Recommendations

This compound and S-methylisothiourea are not interchangeable reagents; they represent two fundamentally different strategies for accessing guanidine-containing molecules.

  • Choose S-methylisothiourea when your goal is to transfer a guanidinyl group onto an existing primary or secondary amine. It is a reliable, cost-effective, and powerful electrophilic reagent, provided you are equipped to handle the methanethiol byproduct safely. Its utility as a synthetic intermediate is well-established.

  • Synthesize N-ethylguanidine when the ethyl-substituted guanidine is your target molecule . It is best constructed from ethylamine and a cyanamide source. Once formed, its high basicity makes it more suitable as a strong base or a complete structural unit for further elaboration, rather than as a group transfer agent.

For the drug development professional, understanding this mechanistic distinction is crucial. If your lead compound contains a primary amine that requires conversion to a guanidine, S-methylisothiourea or its more advanced, protected analogues (e.g., N,N'-Di-Boc-S-methylisothiourea) are the logical choice. If your target molecule is an N-alkylguanidine, then a construction approach starting from the corresponding amine is the most direct and efficient path.

References

A Senior Application Scientist's Guide to Peptide Ionization in Mass Spectrometry: Assessing the Impact of N-ethylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in mass spectrometry-based proteomics, maximizing the ionization efficiency of peptides is a critical determinant of analytical sensitivity and depth of coverage. The choice of mobile phase additives and sample preparation techniques can profoundly influence the charge state of peptides, their fragmentation patterns, and ultimately, the quality of the data obtained. This guide provides an in-depth comparison of common strategies to enhance peptide ionization, with a special focus on the potential, albeit less documented, role of N-ethylguanidine hydrochloride. We will delve into the established mechanisms of action of widely used additives, present scientifically grounded hypotheses for the effects of this compound, and provide detailed experimental protocols for their comparative evaluation.

The Challenge of Peptide Ionization in Electrospray Ionization (ESI)-MS

Electrospray ionization (ESI) is a soft ionization technique that has revolutionized the analysis of biomolecules by enabling their transfer from solution to the gas phase as intact, charged ions. The process involves the formation of charged droplets from a liquid sample, followed by solvent evaporation and Coulombic fission, which ultimately leads to the generation of gas-phase analyte ions. The efficiency of this process for peptides is heavily influenced by their physicochemical properties and the composition of the electrospray solution.

Challenges in achieving optimal peptide ionization include:

  • Suppression of Ionization: The presence of salts, detergents, and certain mobile phase additives like trifluoroacetic acid (TFA) can suppress the ionization of peptides, leading to reduced signal intensity.[1]

  • Low Charge States: Peptides with a limited number of basic residues may exhibit low charge states, which can be suboptimal for fragmentation techniques like collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD).

  • Variable Ionization Efficiencies: Different peptides in a complex mixture will ionize with varying efficiencies, leading to a biased representation of the sample's composition.

To overcome these challenges, various additives are incorporated into the mobile phase or the sample itself to enhance peptide ionization.

The Role of Mobile Phase Additives: A Comparative Overview

The selection of a suitable mobile phase additive is a critical step in developing a robust LC-MS method for peptide analysis. The ideal additive should enhance chromatographic resolution and improve ionization efficiency without introducing significant ion suppression.

Formic Acid (FA): The Workhorse of Proteomics

Formic acid is the most commonly used mobile phase additive in proteomics. At a typical concentration of 0.1%, it provides a low pH environment that is conducive to the protonation of basic residues (lysine, arginine, histidine) and the N-terminus of peptides, thereby promoting the formation of positively charged ions.

  • Advantages: Good ionization efficiency, volatile, and generally compatible with most mass spectrometers.

  • Disadvantages: Can sometimes lead to broader chromatographic peaks compared to stronger ion-pairing agents.

Trifluoroacetic Acid (TFA): The Double-Edged Sword

Trifluoroacetic acid is a strong ion-pairing agent that can significantly improve the chromatographic resolution of peptides. However, its use in ESI-MS is often avoided due to its strong ion-suppressing effects. TFA has a high affinity for protons in the gas phase, which competes with the analyte for charge, thereby reducing the signal intensity of the peptides.

  • Advantages: Excellent chromatographic peak shaping and resolution.

  • Disadvantages: Severe ion suppression in ESI-MS.

"Supercharging" Reagents: Elevating Charge States

"Supercharging" reagents are a class of compounds that, when added to the electrospray solution, increase the average charge state of proteins and peptides.[2] This can be particularly beneficial for improving the efficiency of electron-based fragmentation methods like electron-transfer dissociation (ETD) and for analyzing large peptides or proteins on mass spectrometers with a limited m/z range. The mechanism of action for many supercharging reagents is thought to involve alterations to the surface tension of the ESI droplets and interactions with the analyte that promote the retention of charge during the desolvation process.[3]

Commonly used supercharging reagents include:

  • m-nitrobenzyl alcohol (m-NBA)

  • Sulfolane

  • Propylene carbonate

While effective, the addition of these reagents can sometimes compromise chromatographic separation and may not be universally beneficial for all peptides.

The Guanidinium Group: A Key Player in Peptide Ionization

The guanidinium group, present in the side chain of arginine, is the most basic functional group found in natural amino acids. Its high proton affinity plays a crucial role in the positive ionization of arginine-containing peptides. This property has been exploited in proteomics through a chemical derivatization technique called guanidination .

Guanidination: Chemical Modification for Enhanced Ionization

Guanidination is the chemical conversion of the primary amine group of lysine residues into a homoarginine residue, which contains a guanidinium group.[4] This modification imparts several benefits for MS analysis:

  • Increased Signal Intensity: The highly basic guanidinium group readily accepts a proton, leading to a significant enhancement in the ionization efficiency and signal intensity of lysine-containing peptides.[4]

  • Simplified Fragmentation: Trypsin, the most common enzyme used in proteomics, cleaves at the C-terminus of lysine and arginine. By converting lysines to homoarginines, all tryptic peptides (except the C-terminal peptide of the protein) will possess a highly basic residue at their C-terminus, leading to more predictable and easily interpretable fragmentation patterns.

The process of guanidination, however, adds an extra step to the sample preparation workflow and requires careful optimization to ensure complete reaction and avoid side reactions.

This compound: A Hypothetical Ionization Enhancer

While guanidine hydrochloride is well-known as a protein denaturant in proteomics workflows, its direct use as a mobile phase additive for enhancing peptide ionization is not well-documented and is generally discouraged due to its non-volatile nature and potential for ion suppression.[1][5] However, the potential utility of a related compound, This compound , as a mobile phase additive warrants consideration based on fundamental chemical principles.

Proposed Mechanism of Action

We hypothesize that N-ethylguanidine, as a small, highly basic molecule, could act as a "proton shuttle" in the ESI droplet, thereby enhancing the protonation of peptides.

Proposed Mechanism of N-ethylguanidine in Peptide Ionization

G cluster_0 ESI Droplet Peptide Peptide Peptide-H+ Gas-Phase Protonated Peptide Peptide->Peptide-H+ Protonation NEG-H+ N-ethylguanidinium+ NEG-H+->Peptide Proton Transfer H+ H+ H+->Peptide Direct Protonation MS Detector MS Detector Peptide-H+->MS Detector Detection

Caption: Proposed mechanism of N-ethylguanidine as a proton shuttle.

In this proposed mechanism, N-ethylguanidine, with its high basicity, would readily become protonated in the acidic mobile phase. As the ESI droplet evaporates and the concentration of all species increases, the protonated N-ethylguanidine could efficiently transfer its proton to peptide molecules, thereby increasing the population of charged peptides entering the gas phase. The ethyl group might also impart a slight increase in surface activity compared to unsubstituted guanidine, potentially influencing the droplet fission process in a favorable manner.

Comparison with Alternatives

The following table summarizes the key characteristics and potential performance of this compound in comparison to established mobile phase additives.

AdditivePrimary FunctionAdvantagesDisadvantages
Formic Acid (FA) pH modification, proton sourceGood ionization, volatile, MS-compatibleModerate chromatographic resolution
Trifluoroacetic Acid (TFA) Ion-pairing, pH modificationExcellent chromatographic resolutionSevere ion suppression in ESI-MS
"Supercharging" Reagents Increase average charge stateHigher charge states for ETD, large peptidesCan disrupt chromatography, not universally effective
N-ethylguanidine HCl (Hypothesized) Proton shuttle, ionization enhancerPotentially enhanced ionization for low-abundance peptidesNon-volatile, potential for ion suppression and adduct formation, lack of experimental data

Experimental Design for Comparative Assessment

To rigorously evaluate the impact of this compound on peptide ionization, a series of controlled experiments should be performed. The following protocols outline a comprehensive approach for comparing its performance against standard mobile phase additives.

Experimental Workflow

Experimental Workflow for Comparing Mobile Phase Additives

G cluster_additives Mobile Phase Additives Sample_Prep Protein Digestion (e.g., BSA, Cytochrome c) LC_Separation LC Separation with Different Mobile Phase Additives Sample_Prep->LC_Separation MS_Analysis High-Resolution MS and MS/MS Analysis LC_Separation->MS_Analysis Data_Analysis Data Analysis and Comparison MS_Analysis->Data_Analysis FA 0.1% Formic Acid (Control) FA->LC_Separation TFA 0.1% TFA (Chromatography Control) TFA->LC_Separation NEG 0.1% FA + varying % N-ethylguanidine HCl NEG->LC_Separation

Caption: Workflow for evaluating mobile phase additives.

Detailed Experimental Protocols

Protocol 1: Sample Preparation - Tryptic Digestion of a Standard Protein

  • Protein Solubilization: Dissolve 1 mg of a standard protein (e.g., Bovine Serum Albumin or Cytochrome c) in 1 mL of 50 mM ammonium bicarbonate buffer.

  • Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

  • Alkylation: Cool the sample to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark at room temperature for 20 minutes.

  • Digestion: Add sequencing-grade trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate at 37°C for 16-18 hours.

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's protocol. Elute the peptides in 50% acetonitrile/0.1% formic acid.

  • Drying and Reconstitution: Dry the eluted peptides in a vacuum centrifuge and reconstitute in mobile phase A to a final concentration of 1 µg/µL.

Protocol 2: LC-MS/MS Analysis

  • LC System: A nano-flow liquid chromatography system coupled to a high-resolution mass spectrometer.

  • Column: A C18 reversed-phase column suitable for peptide separations.

  • Mobile Phases:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in 80% acetonitrile.

    • Experimental Mobile Phase A: 0.1% formic acid + X% this compound in water (where X is varied, e.g., 0.01%, 0.05%, 0.1%).

  • Gradient: A suitable gradient for peptide separation (e.g., 2-40% B over 60 minutes).

  • MS Acquisition:

    • Mode: Data-dependent acquisition (DDA).

    • Full Scan (MS1): Resolution > 60,000, m/z range 350-1500.

    • MS/MS Scan (MS2): Higher-energy collisional dissociation (HCD) of the top 10-20 most intense precursor ions.

Protocol 3: Data Analysis

  • Peptide Identification: Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides from the MS/MS spectra.

  • Quantitative Comparison: Compare the following metrics across the different mobile phase conditions:

    • Total number of identified peptides and proteins.

    • Signal intensity (peak area) of selected representative peptides.

    • Average charge state of identified peptides.

    • Signal-to-noise ratio.

Expected Outcomes and Data Interpretation

The following table illustrates the expected trends in the data if this compound acts as an effective ionization enhancer.

Metric0.1% FA (Control)0.1% FA + N-ethylguanidine HClRationale for Expected Change
Number of Identified Peptides BaselineIncreasedEnhanced ionization of low-abundance peptides brings their signal above the detection limit.
Signal Intensity (for a given peptide) BaselineIncreasedMore efficient protonation leads to a higher population of charged species.
Average Charge State BaselinePotentially IncreasedThe highly basic nature of the guanidinium group may favor the addition of multiple protons.
Signal-to-Noise Ratio BaselineIncreased (if ionization is enhanced without increasing background)A stronger signal relative to the chemical noise.

It is crucial to also monitor for potential negative effects, such as the formation of peptide-N-ethylguanidine adducts, an increase in chemical noise, or a degradation of chromatographic performance.

Conclusion and Future Perspectives

The quest for enhanced sensitivity in mass spectrometry-based proteomics is an ongoing endeavor. While established mobile phase additives like formic acid remain the standard, the exploration of novel reagents is essential for pushing the boundaries of detection. This compound, based on the well-established role of the guanidinium group in promoting positive ionization, presents an intriguing, albeit unproven, candidate for an ionization-enhancing additive.

The experimental framework provided in this guide offers a robust methodology for systematically evaluating its potential benefits and drawbacks. Should this compound prove to be effective, it could offer a simple, cost-effective means of improving the ionization efficiency of peptides, particularly for challenging low-abundance analytes. Further research into the optimization of its concentration and its compatibility with different chromatographic conditions and mass spectrometry platforms would be warranted. As with any new methodology, a thorough validation is paramount to ensure its reliability and reproducibility in diverse research and development applications.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-ethylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. N-ethylguanidine hydrochloride, a member of the guanidinium salt family, is utilized in various research and development applications. While essential for scientific advancement, its disposal requires a meticulous and informed approach to mitigate risks to personnel and the environment. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory principles.

Disclaimer: Specific disposal protocols for this compound are not widely published. The following procedures are based on the known hazards of this compound and have been extrapolated from the comprehensive safety data available for the closely related compound, guanidine hydrochloride. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for final guidance and to ensure compliance with all local, regional, and national regulations.

Understanding the Hazard Profile

Before any disposal procedure, a thorough understanding of the chemical's hazards is paramount. This compound is identified as a substance that can cause skin and eye irritation[1]. Similar guanidinium salts are known to be harmful if swallowed or inhaled and can be harmful to aquatic life. Therefore, preventing its release into the environment is a critical aspect of its waste management.

PART 1: Immediate Safety and Personal Protective Equipment (PPE)

Safe disposal begins with rigorous adherence to safety protocols. All handling of this compound waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, which can cause irritation[1].
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from dust particles or splashes of solutions, preventing serious eye irritation[1].
Skin/Body Protection A standard laboratory coat is mandatory.To prevent contamination of personal clothing and minimize skin exposure.
Respiratory Protection A NIOSH-approved respirator should be used if dust is generated and engineering controls are not sufficient.While general handling should be in a fume hood, a respirator provides an additional layer of protection against inhaling fine particles, especially during spill cleanup or handling of bulk quantities.
PART 2: Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in a compliant waste management program. Cross-contamination can lead to dangerous chemical reactions and complicate the disposal process.

Step 1: Designate a Waste Container

  • Use a dedicated, leak-proof, and chemically compatible container for all this compound waste.

  • The container must be clearly labeled "Hazardous Waste," with the full chemical name: "this compound Waste."

Step 2: Segregate Different Waste Streams

  • Solid Waste: Collect unused or expired this compound, and any grossly contaminated materials (e.g., weigh boats, contaminated paper towels) in the designated solid waste container.

  • Aqueous Solutions: Collect all solutions containing this compound in a designated liquid waste container. Do not mix with other solvent waste streams.

  • Sharps: Any sharps (e.g., needles, razor blades) contaminated with this compound must be placed in a puncture-proof sharps container that is also labeled as hazardous chemical waste.

Step 3: Avoid Incompatibilities

  • This compound and similar guanidinium salts are incompatible with strong oxidizing agents, strong acids, and strong bases[2]. Ensure that these substances are not mixed in the same waste container to prevent potentially hazardous reactions.

PART 3: Spill Management and Emergency Procedures

In the event of a spill, a swift and safe response is crucial to minimize exposure and environmental contamination.

Step 1: Evacuate and Secure the Area

  • Alert personnel in the immediate vicinity and restrict access to the spill area.

Step 2: Don Appropriate PPE

  • Before attempting any cleanup, ensure you are wearing the full PPE as outlined in Table 1.

Step 3: Contain and Clean the Spill

  • For Solid Spills: Carefully sweep or vacuum up the spilled material, avoiding dust generation. Place the collected solid into the designated hazardous waste container.

  • For Liquid Spills: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels for large spills. Collect the absorbent material and place it in the hazardous waste container.

Step 4: Decontaminate the Area

  • Once the bulk of the spill is removed, decontaminate the surface with soap and water. Collect the cleaning materials for disposal as hazardous waste.

Step 5: Report the Incident

  • Report the spill to your laboratory supervisor and EHS department, following your institution's specific protocols.

PART 4: Final Disposal Pathway

The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company, coordinated through your institution's EHS department. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

The decision-making process for handling and disposing of this compound waste is summarized in the workflow diagram below.

G cluster_0 Waste Generation Point cluster_1 Immediate Actions cluster_2 Spill Response Protocol cluster_3 Routine Waste Collection cluster_4 Final Disposal A This compound Waste Generated (Solid, Liquid, or Contaminated Material) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is this a spill? B->C D Secure Area & Alert Others C->D Yes H Select Designated Hazardous Waste Container (Solid or Liquid) C->H No E Contain & Absorb/Sweep Spill D->E F Place in Hazardous Waste Container E->F G Decontaminate Area F->G J Store in a Secure, Ventilated Area Away from Incompatibles G->J I Ensure Container is Properly Labeled 'Hazardous Waste: this compound' H->I I->J K Arrange for Pickup by Institutional EHS J->K L Waste transported to a licensed hazardous waste disposal facility K->L

Caption: Workflow for the safe disposal of this compound.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By adhering to the principles of hazard assessment, proper PPE usage, stringent waste segregation, and compliant disposal pathways, researchers can ensure a safe working environment and protect our ecosystem. Always prioritize safety and when in doubt, consult your institution's EHS professionals. They are your primary resource for ensuring that your laboratory's waste management practices are both safe and compliant with all applicable regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-ethylguanidine hydrochloride
Reactant of Route 2
N-ethylguanidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.